2,3-Dimethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFHVFMPNNIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169207 | |
| Record name | 2,3-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-89-7 | |
| Record name | 2,3-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,3-Dimethylquinoline chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 2,3-Dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of this compound, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. This document delves into its core chemical and physical properties, synthesis methodologies, reactivity, and spectroscopic characterization. Furthermore, it explores the compound's relevance and applications within the field of drug discovery and development, offering valuable insights for researchers and scientists.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline framework, an amalgamation of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. The strategic placement of methyl groups, as seen in this compound, profoundly influences its physicochemical characteristics such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will focus on the unique attributes and potential of the 2,3-disubstituted isomer.
Core Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is critical for its effective application in research and development.
Molecular and Structural Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [1][2][3] |
| Molecular Weight | 157.21 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1721-89-7 | [1][2][3] |
| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1C | [1] |
| InChI Key | FBOFHVFMPNNIKN-UHFFFAOYSA-N | [1][2][3][4] |
Physical Characteristics
The physical properties of this compound are essential for its proper handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | 68.50 °C | [6] |
| Boiling Point | 263.00 °C | [6] |
| Solubility | Water: 121.2 mg/L @ 25 °C (estimated) | [6] |
| logP (o/w) | 2.935 (estimated) | [6] |
Synthesis of this compound: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and widely employed method for the synthesis of quinolines.[7][8] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[7][8][9]
Synthetic Workflow
The synthesis proceeds through a series of well-defined steps, initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.
Caption: The Doebner-von Miller reaction workflow for the synthesis of this compound.
A Self-Validating Experimental Protocol
This protocol is designed to ensure high yield and purity through a series of self-validating steps.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine aniline and hydrochloric acid.
-
Causality: The acidic environment protonates the aniline, enhancing its nucleophilicity for the subsequent conjugate addition.
-
Step 2: Reagent Addition
-
Slowly introduce the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) to the reaction mixture.
-
Causality: A controlled addition rate is crucial to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts. A "vigorous reaction" can occur, which may require external cooling to maintain control.[10]
-
Step 3: Reflux and Monitoring
-
Heat the mixture to reflux for a specified duration (e.g., 7 hours).[10]
-
Causality: Thermal energy is required to overcome the activation barriers for the cyclization and dehydration steps.
-
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]
-
Self-Validation: This in-process check confirms the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.
-
Step 4: Work-up and Purification
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide).
-
Causality: Neutralization is necessary to deprotonate the quinoline product, rendering it soluble in organic solvents for extraction.
-
-
Extract the product using an appropriate organic solvent (e.g., ether or chloroform).
-
Purify the crude product via steam distillation or column chromatography.
-
Self-Validation: The distinct physical properties of the product (e.g., boiling point) allow for its separation from non-volatile impurities through distillation, ensuring a high degree of purity.
-
Spectroscopic Profile
The structural integrity and purity of this compound are unequivocally confirmed through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, showing distinct signals for the aromatic protons and the two methyl groups.
-
¹³C NMR: Confirms the presence of all 11 carbon atoms in their unique chemical environments.[11]
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 157.21 g/mol , confirming the compound's identity.[2]
-
Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the C-H bonds of the aromatic and methyl groups, as well as the C=C and C=N bonds of the quinoline ring.
Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of the electron-donating methyl groups and the inherent electronic nature of the fused ring system.
Caption: A logical diagram illustrating the primary reaction pathways of this compound.
-
Electrophilic Aromatic Substitution: The benzene ring is more susceptible to electrophilic attack than the pyridine ring.
-
Oxidation: The methyl groups can be oxidized to form quinoline-2,3-dicarboxylic acid.
-
N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form this compound 1-oxide, a versatile synthetic intermediate.[12]
Significance in Drug Discovery and Development
The quinoline scaffold is a key component in numerous FDA-approved drugs.[13] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents.[14]
-
Kinase Inhibitors: Quinoline derivatives have shown significant promise as kinase inhibitors for cancer therapy.[13] The 2,3-dimethyl substitution can be a starting point for designing potent and selective inhibitors of key kinases in cancer signaling pathways.[13]
-
Antiproliferative Agents: Synthetic 2,3-diarylquinoline derivatives have been evaluated for their antiproliferative activities against various cancer cell lines.[15]
-
Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs.[16] Modifications at the 2 and 3 positions can lead to the development of new antibacterial and antifungal compounds.
References
- Benchchem. (n.d.). The Synthetic Utility of this compound 1-Oxide: Application Notes and Protocols.
- The Good Scents Company. (n.d.). 2,3-dimethyl quinoline.
- Cheméo. (n.d.). Chemical Properties of Quinoline, 2,3-dimethyl- (CAS 1721-89-7).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- PubChem. (n.d.). This compound.
- Stenutz. (n.d.). This compound.
- Synchem. (n.d.). This compound.
- NIST. (n.d.). Quinoline, 2,3-dimethyl-.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- Benchchem. (n.d.). Crystal Structure of this compound 1-Oxide.
- PubChem. (n.d.). 2,3-Dimethylquinoxaline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis.
- RSC Publishing. (n.d.). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives.
- Sigma-Aldrich. (n.d.). 2,6-Dimethylquinoline.
- MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
- PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
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An In-Depth Technical Guide to 2,3-Dimethylquinoline: Synthesis, Properties, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of 2,3-dimethylquinoline, a key heterocyclic compound, moving from its fundamental chemical identity to its synthesis and pivotal role as a scaffold in medicinal chemistry. Our focus is on the causality behind experimental choices and the validation of protocols, ensuring a foundation of scientific integrity and practical insight.
Core Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name, is a disubstituted aromatic heterocycle. Its structure, featuring a fused benzene and pyridine ring system with methyl groups at the C2 and C3 positions, is a cornerstone of its chemical behavior and utility in synthesis.
Table 1: Chemical Identifiers and Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1721-89-7 | [2][3] |
| Molecular Formula | C₁₁H₁₁N | [3] |
| Molecular Weight | 157.21 g/mol | [1] |
| Synonyms | Quinoline, 2,3-dimethyl- | [1][2] |
A thorough understanding of the physicochemical properties is critical for its application in experimental settings, influencing everything from solvent selection to purification strategies.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Melting Point | 68.5 °C | [4] |
| Boiling Point | 263.0 °C (at 760 mm Hg) | [4] |
| Water Solubility | 121.2 mg/L (at 25 °C, est.) | [4] |
| logP (o/w) | 2.852 - 2.935 (est.) | [4] |
Spectroscopic Profile for Structural Verification
Structural confirmation of this compound relies on standard spectroscopic techniques. The mass spectrum provides definitive proof of its molecular weight, while NMR spectroscopy elucidates the specific arrangement of its atoms.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound typically shows a prominent molecular ion (M+) peak at m/z 157, corresponding to its molecular weight.[1][2] The fragmentation pattern is characteristic of the stable quinoline ring system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals for the two methyl groups, as well as a series of multiplets in the aromatic region corresponding to the protons on the fused ring system.
-
¹³C NMR: The carbon spectrum will display signals for the two methyl carbons and the nine carbons of the quinoline core, with chemical shifts indicative of their electronic environment.[1]
-
Synthesis and Mechanistic Insights: The Friedländer Annulation
The synthesis of substituted quinolines is a foundational process in organic and medicinal chemistry. The Friedländer synthesis, first reported in 1882, remains one of the most efficient and direct methods for this transformation.[5][6] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8]
For the targeted synthesis of this compound, the logical precursors are 2-aminobenzaldehyde and 2-butanone. The choice of these reactants is causal: 2-aminobenzaldehyde provides the benzene ring and the nitrogen atom for the heterocycle, while 2-butanone provides the necessary carbon backbone for the pyridine ring, along with the two methyl substituents at the desired positions.
Mechanistic Rationale
The reaction proceeds through a two-stage mechanism: an initial condensation followed by a cyclodehydration (annulation) step.[4]
-
Aldol Condensation: The reaction initiates with an aldol-type condensation between the enolate of 2-butanone and the carbonyl group of 2-aminobenzaldehyde. This step forms the crucial C-C bond that builds the quinoline framework.
-
Cyclodehydration: The intermediate then undergoes an intramolecular cyclization where the amino group attacks the ketone's carbonyl carbon. Subsequent dehydration (loss of a water molecule) aromatizes the newly formed pyridine ring, yielding the stable this compound product.
The use of an acid or base catalyst is essential to promote both the enolate formation and the dehydration steps, thereby increasing the reaction rate and overall yield.[6]
Caption: Workflow for the Friedländer Synthesis of this compound.
Self-Validating Experimental Protocol (General)
This protocol is designed to be self-validating, where the successful formation of the product, confirmed by melting point and spectroscopy, validates the chosen methodology.
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminobenzaldehyde (1.0 eq) and 2-butanone (1.2 eq). The slight excess of the ketone ensures the complete consumption of the more valuable aldehyde.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or toluene, to facilitate mixing. Introduce a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice between acid or base catalysis can influence reaction time and yield, and is often determined empirically.[4]
-
Thermal Reflux: Heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for both the condensation and dehydration steps. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminobenzaldehyde) is consumed.
-
Work-up and Isolation: After cooling to room temperature, neutralize the catalyst if necessary. Remove the solvent under reduced pressure. The crude product can then be subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final product should be assessed.
-
Characterization: Confirm the identity and purity of the white to off-white crystalline solid by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS), which should match established values.[1][2]
Applications in Medicinal Chemistry and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[9][10] Its rigid, planar structure and the presence of a nitrogen atom make it an excellent framework for interacting with biological targets like enzymes and receptors. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[11][12]
This compound serves as a valuable starting material or "building block" for the synthesis of more complex, biologically active molecules. The two methyl groups offer sites for further functionalization or can be retained to modulate the steric and electronic properties of the final compound.
Role as a Molecular Scaffold
The core structure of this compound can be systematically modified to generate a library of novel compounds for biological screening.
-
Anticancer Agents: The quinoline ring is a key component of several anticancer drugs. By synthesizing derivatives of this compound, researchers can explore new chemical space in the search for potent and selective antiproliferative agents. Studies on related 2,3-diarylquinoline derivatives have shown promising activity against various cancer cell lines, inducing cell cycle arrest and apoptosis.[13]
-
Antimicrobial Agents: Quinolines have a long history in the fight against infectious diseases. The development of new derivatives from the this compound core could lead to novel antibiotics or antifungals that overcome existing resistance mechanisms.[14]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine. While this compound does not fit this exact pattern, its core structure is a recognized starting point for developing new classes of antimalarial compounds.[12]
Caption: this compound as a core scaffold for drug discovery.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a versatile and powerful tool in the arsenal of medicinal chemists and drug development scientists. Its straightforward synthesis via established methods like the Friedländer reaction, combined with the proven pharmacological importance of the quinoline scaffold, establishes it as a high-value intermediate. A comprehensive understanding of its properties, synthesis, and potential for derivatization is essential for leveraging this compound to its fullest potential in the creation of next-generation therapeutics.
References
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Wikipedia. Friedländer synthesis. [Link]
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Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
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Merck Index. Combes Quinoline Synthesis. Synonym.com. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Bobbitt, J. M., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. [Link]
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Organic Reactions. The Friedländer Synthesis of Quinolines. Wiley Online Library. [Link]
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NIST. Quinoline, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]
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Wikipedia. Combes quinoline synthesis. [Link]
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Sravanthi, V., & Kumar, M. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
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Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Cambridge University Press. [Link]
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ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
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Organic Chemistry Portal. Friedlaender Synthesis. [Link]
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NIST. Quinoline, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]
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Tzeng, C. C., et al. (2010). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry. [Link]
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Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]
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Bentham Science. Biological Activities of Quinoline Derivatives. [Link]
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PubChem. 2,3-Dimethylquinoxaline. National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]
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Spectroscopic Data of 2,3-Dimethylquinoline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectral databases and scientific literature to ensure technical accuracy and field-proven insights.
Introduction to this compound and its Spectroscopic Characterization
This compound, with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol , is a derivative of quinoline, a bicyclic heteroaromatic compound.[1][2] The structural elucidation and purity assessment of such molecules are critically dependent on a suite of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and vibrational modes, and mass spectrometry reveals the molecular weight and fragmentation patterns, which together form a unique spectroscopic fingerprint of the molecule. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, quality control, and for predicting its chemical behavior in various applications.
Molecular Structure of this compound
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
Expected ¹H NMR Data (in CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| C2-CH₃ | ~2.7 | Singlet | The methyl group at the C2 position is deshielded by the adjacent nitrogen atom. |
| C3-CH₃ | ~2.5 | Singlet | The methyl group at the C3 position is slightly less deshielded than the C2-methyl. |
| H4 | ~7.8 | Singlet | This proton is on the pyridine ring and is deshielded. |
| H5, H8 | ~8.0-7.8 | Doublet | These protons on the benzene ring are typically found at the downfield end of the aromatic region. |
| H6, H7 | ~7.6-7.4 | Multiplet | These protons on the benzene ring will show complex splitting patterns due to coupling with adjacent protons. |
Experimental Considerations:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of quinoline derivatives due to its good dissolving power and relatively clean spectral window.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region, allowing for the resolution of complex coupling patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A literature reference indicates that the ¹³C NMR spectrum of this compound has been recorded in CDCl₃.[3] While the specific chemical shifts from this source were not directly accessible, typical chemical shift ranges for substituted quinolines can be used for interpretation.[4]
Expected ¹³C NMR Data (in CDCl₃):
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C2 | ~158 | The carbon atom attached to the nitrogen is significantly deshielded. |
| C3 | ~136 | The substituted carbon atom on the pyridine ring. |
| C4 | ~128 | Aromatic CH carbon. |
| C4a | ~129 | Quaternary carbon at the ring junction. |
| C5 | ~126 | Aromatic CH carbon. |
| C6 | ~127 | Aromatic CH carbon. |
| C7 | ~129 | Aromatic CH carbon. |
| C8 | ~126 | Aromatic CH carbon. |
| C8a | ~147 | Quaternary carbon at the ring junction adjacent to the nitrogen. |
| C2-CH₃ | ~23 | Methyl carbon chemical shifts are typically in the aliphatic region. |
| C3-CH₃ | ~19 | Methyl carbon chemical shifts are typically in the aliphatic region. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
A relaxation delay (d1) of 2-5 seconds is typically sufficient for qualitative analysis.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
While a specific experimental IR spectrum for this compound was not found, the characteristic absorption bands can be predicted based on the functional groups present in its structure. The spectrum will be dominated by absorptions from the aromatic C-H and C=C bonds, as well as the C-N bond of the quinoline ring system, and the C-H bonds of the methyl groups.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic |
| 2980-2850 | C-H stretching | Methyl (CH₃) |
| 1620-1580 | C=C stretching | Aromatic ring |
| 1550-1450 | C=N stretching | Quinoline ring |
| 1470-1430 | C-H bending | Methyl (CH₃) |
| 850-750 | C-H out-of-plane bending | Aromatic (substitution pattern) |
Experimental Protocol: KBr Pellet Method for Solid Samples [5][6]
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[5]
-
Transfer the powder to a pellet press die.
-
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
Mass Spectrometry Data: [1][7]
| m/z | Ion | Relative Intensity |
| 157 | [M]⁺ | High |
| 156 | [M-H]⁺ | High |
| 142 | [M-CH₃]⁺ | Moderate |
| 115 | [M-H-HCN]⁺ or [M-CH₃-HCN]⁺ | Moderate |
Interpretation of the Fragmentation Pattern:
The mass spectrum of this compound is consistent with the fragmentation patterns observed for other alkylquinolines.[8]
-
Molecular Ion ([M]⁺, m/z 157): The peak at m/z 157 corresponds to the molecular weight of this compound and is typically the base peak or a very intense peak in the spectrum, indicating a stable aromatic system.
-
[M-H]⁺ (m/z 156): The loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds, leading to a stable, even-electron ion.
-
[M-CH₃]⁺ (m/z 142): The loss of a methyl radical is another significant fragmentation pathway. Studies on deuterated dimethylquinolines suggest that this fragmentation may proceed through a ring-expansion mechanism, where a methyl group is incorporated into the aromatic ring system before being expelled.[8]
-
Further Fragmentation: The fragment ions can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocyclic compounds, to produce ions like the one observed at m/z 115.
Proposed Fragmentation Pathway of this compound
Caption: Simplified fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a full structural elucidation and confirmation of the compound's identity. While some experimental data, particularly for ¹H and ¹³C NMR and IR, were not directly available in the public domain, the predicted values and interpretations based on established principles of spectroscopy provide a robust framework for researchers working with this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.
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The Therapeutic Landscape of 2,3-Dimethylquinoline: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2,3-dimethylquinoline presents a versatile platform for the development of novel drugs. While this compound itself has limited documented therapeutic applications, its derivatives have emerged as promising candidates in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into the mechanistic insights behind their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Quinoline Core and the Significance of 2,3-Dimethyl Substitution
Quinoline, a heterocyclic aromatic organic compound, is a privileged scaffold in drug development, with many of its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of methyl groups at the 2 and 3 positions of the quinoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on the therapeutic potential unlocked by the this compound core, with a primary emphasis on its synthetically accessible derivatives that have shown significant promise in preclinical studies.
Synthetic Strategies for 2,3-Disubstituted Quinolines
The functionalization of the this compound scaffold is crucial for eliciting and optimizing its biological activity. A variety of synthetic methodologies have been developed to access 2,3-disubstituted quinoline derivatives.
Ruthenium-Catalyzed Three-Component Deaminative Coupling
A highly efficient method for the synthesis of 2,3-disubstituted quinolines involves a ruthenium-catalyzed three-component deaminative coupling reaction.[4] This approach utilizes anilines, aldehydes, and allylamines to construct the quinoline core in a step-efficient manner.[4] The reaction proceeds through the initial formation of an imine from the aniline and aldehyde, followed by a deaminative coupling and annulation with the amine substrate to yield the final quinoline product.[4] This method is advantageous as it avoids the use of harsh reagents and minimizes the formation of wasteful byproducts.[4]
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines [4]
-
Reaction Setup: In a dry reaction vessel, combine the aniline (0.3 mmol), aldehyde (0.3 mmol), enamine or allylamine (0.3 mmol), and the ruthenium catalyst, (PCy3)2(CO)RuHCl (5 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (1.5 mL) as the solvent.
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 20 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by silica gel column chromatography to isolate the desired 2,3-disubstituted quinoline derivative.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry. For crystalline products, X-ray crystallography can provide definitive structural elucidation.
Therapeutic Applications of this compound Derivatives
The strategic modification of the this compound scaffold has led to the discovery of derivatives with potent biological activities across several therapeutic areas.
Anticancer Activity
The quinoline skeleton is a common feature in many natural and synthetic compounds with antitumor properties.[5] Derivatives of this compound have demonstrated significant potential as anticancer agents, with various mechanisms of action being reported.
Researchers have synthesized and evaluated a series of 2,3-diarylquinoline derivatives for their antiproliferative activities against various cancer cell lines.[5][6] One particularly potent compound, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline, demonstrated greater activity than tamoxifen against several cancer cell lines, including human hepatocellular carcinoma (Hep G2 and Hep 3B), non-small cell lung cancer (A549 and H1299), and breast cancer (MCF-7 and MDA-MB-231).[5][6]
This compound was found to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[5][6] The apoptotic mechanism involved an increase in the protein expression of Bad and Bax, a decrease in Bcl-2 and PARP, and subsequent DNA fragmentation.[6]
Diagram: Proposed Mechanism of Action of a 2,3-Diarylquinoline Derivative
Caption: G2/M arrest and apoptosis induction by a 2,3-diarylquinoline derivative.
An 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) derivative has shown promising antitumor activity, particularly against colorectal cancer cells.[7][8] This compound inhibits the proliferation of HCT116 and Caco-2 cells, induces G2/M phase cell cycle arrest, decreases mitochondrial membrane potential, and promotes apoptosis.[7][8] Mechanistic studies revealed that MMNC exerts its cytotoxic effects by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.[7]
Table 1: In Vitro Cytotoxicity of MMNC against Various Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 0.33 |
| Caco-2 | Colorectal Cancer | 0.51 |
| AGS | Gastric Cancer | 3.6 |
| PANC-1 | Pancreatic Cancer | 18.4 |
| SMMC-7721 | Hepatocellular Carcinoma | 9.7 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The quinoline core is present in many established antimicrobial agents.[3] While specific data for this compound is sparse, its derivatives and related structures have shown notable antimicrobial activity.
Although not a direct derivative, the related compound 2,3-dimethylquinoxaline has demonstrated broad-spectrum antifungal activity against various pathogenic fungi, including Candida species, Aspergillus species, Cryptococcus neoformans, and Trichophyton species.[10] In an in vivo mouse model of oral candidiasis, a 1% gel of 2,3-dimethylquinoxaline was effective in resolving the infection.[10] This suggests that the 2,3-dimethyl substitution pattern on a heterocyclic core can be favorable for antifungal activity.
Table 2: Minimum Inhibitory Concentration (MIC) of 2,3-Dimethylquinoxaline against Fungal Strains [10]
| Fungal Strain | MIC (µg/mL) |
| Cryptococcus neoformans | 9 |
| Candida auris | 190 |
| Aspergillus fumigatus | 370 |
| Candida parapsilosis | 470 |
| Aspergillus niger | 560 |
| Candida albicans | 935 |
| Candida glabrata | 935 |
| Candida tropicalis | 1125 |
Various quinoline derivatives have been synthesized and evaluated for their antibacterial activity. For instance, new quinoline-2-one derivatives have been tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11] The synthesis of 1,2,3-triazoles containing a quinoline moiety has also yielded compounds with significant antibacterial and antifungal activity.[12]
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties.[13] Some 2,2-dimethyl-1,2-dihydroquinolines have been synthesized and shown to possess anti-inflammatory activity.[14] Furthermore, certain quinoline alkaloids have been found to significantly suppress the gene expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages.[15] A quinazolinone derivative, a related heterocyclic compound, demonstrated significant anti-inflammatory activity by inhibiting the expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2.[16]
Diagram: General Workflow for Evaluating Therapeutic Potential
Caption: A streamlined workflow for the discovery and development of this compound-based therapeutics.
Future Perspectives and Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives of this compound have demonstrated compelling anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for their clinical translation. The synthetic versatility of the quinoline ring system, combined with the influential role of the 2,3-dimethyl substitution, positions these compounds as a promising area for continued drug discovery and development.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethylquinoline
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2,3-dimethylquinoline (C₁₁H₁₁N). In the absence of a publicly available single-crystal X-ray diffraction structure, this document synthesizes data from spectroscopic methods, established principles of physical organic chemistry, and state-of-the-art computational modeling to present a holistic view of this important heterocyclic compound. We delve into the subtle interplay of steric and electronic effects governing its geometry and explore the rotational dynamics of the vicinal methyl groups. This guide includes detailed, field-proven protocols for the synthesis, prospective crystallographic analysis, and computational characterization of this compound, designed for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The substitution pattern on the quinoline core dictates the molecule's steric and electronic properties, profoundly influencing its biological targets and material characteristics. This compound, with methyl groups positioned on the pyridine ring, serves as a valuable model system and synthetic intermediate.[3][4] Understanding its precise three-dimensional structure and conformational flexibility is paramount for designing novel derivatives with tailored functions.
This guide addresses a critical knowledge gap: the lack of a definitive solid-state structure for this compound. We demonstrate how a multi-faceted approach, combining predictive computational chemistry with robust spectroscopic validation, can provide a scientifically rigorous model of its structure and behavior.
Molecular Structure Elucidation
The molecular structure of this compound is defined by its rigid aromatic core and the orientation of its flexible methyl substituents. While the core's connectivity is readily confirmed by standard analytical techniques, the precise bond lengths, angles, and conformational preferences require a more nuanced investigation.
Spectroscopic & Analytical Confirmation
The fundamental identity of this compound is established through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Confirms the molecular formula, C₁₁H₁₁N, by identifying the molecular ion peak corresponding to a mass-to-charge ratio (m/z) of approximately 157.21.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive proof of the molecular framework.[5] The number of signals, their chemical shifts, and coupling patterns correspond directly to the unique hydrogen and carbon atoms within the molecule's asymmetric unit.[6][7] Data available in public databases confirm the expected chemical environments for the aromatic protons and the two distinct methyl groups.[8]
The Challenge of Crystallography and the Power of a Computational Approach
As of the date of this publication, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. This technique is the gold standard for unambiguously determining the solid-state structure of a small molecule.[9][10] Its absence necessitates the use of high-level computational methods to predict a reliable molecular geometry.
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its excellent balance of accuracy and efficiency in predicting molecular structures and energies.[11][12] By solving approximations of the Schrödinger equation, DFT can calculate the electron density of a molecule and find the lowest energy arrangement of its atoms.[13][14]
A geometry optimization of this compound, for instance using the B3LYP functional with a 6-31G* basis set, yields a predicted structure with the key parameters summarized in Table 1. The causality for this choice rests on this level of theory's proven ability to reliably predict geometries for a wide range of organic molecules.[13]
Table 1: Predicted Key Geometric Parameters of this compound (DFT B3LYP/6-31G)*
| Parameter | Description | Predicted Value |
| C2-C3 Bond Length | Bond between the two methyl-bearing carbons | ~ 1.38 Å |
| C2-C(Methyl) Bond Length | Bond connecting C2 to its methyl group | ~ 1.51 Å |
| C3-C(Methyl) Bond Length | Bond connecting C3 to its methyl group | ~ 1.51 Å |
| N1-C2-C3 Bond Angle | Angle within the pyridine ring | ~ 122° |
| C2-C3-C4 Bond Angle | Angle within the pyridine ring | ~ 120° |
| C(Methyl)-C2-C3 Dihedral | Torsional angle defining methyl group orientation | Variable |
| C(Methyl)-C3-C2 Dihedral | Torsional angle defining methyl group orientation | Variable |
| Note: These are representative values. Actual calculated values may vary slightly based on the specific computational method and basis set. |
The quinoline ring system is predicted to be nearly planar, with minor deviations possible due to the steric pressure exerted by the vicinal methyl groups.
Conformational Analysis: Rotational Dynamics of the Methyl Groups
The most significant conformational freedom in this compound arises from the rotation of the two methyl groups about their respective C-C single bonds. While this rotation is rapid at room temperature, it is not entirely free; it is hindered by a specific energy barrier.
Understanding the Rotational Barrier
The rotational barrier is the energy required to move the methyl group from a low-energy (staggered) conformation to a high-energy (eclipsed) conformation. In this compound, this barrier is primarily influenced by two factors:
-
Steric Hindrance: The close proximity of the two methyl groups results in repulsive van der Waals interactions (steric strain) when the hydrogens of the two groups pass by each other during rotation.
-
Interaction with the Aromatic System: Hyperconjugation and other electronic interactions with the π-system of the quinoline ring can also contribute to the barrier height.
The interplay between these forces determines the preferred conformations and the energy landscape of rotation, as depicted in the diagram below.
Caption: Energy profile for methyl group rotation.
Experimental and Computational Determination
The energy barrier for methyl rotation is a quantifiable value that can be determined both experimentally and computationally.
-
Variable Temperature NMR (VT-NMR): This is the primary experimental technique for measuring rotational barriers.[15][16] At low temperatures, the rotation of the methyl groups can become slow enough on the NMR timescale to cause broadening or splitting of the methyl proton signals.[17][18] By analyzing the changes in the NMR spectrum as a function of temperature, specifically the temperature at which distinct signals merge (the coalescence temperature), the free energy of activation (ΔG‡) for the rotation can be calculated.[19]
-
Computational Potential Energy Surface (PES) Scan: Computationally, the barrier is determined by performing a "relaxed PES scan".[20] In this procedure, the dihedral angle of one methyl group is systematically rotated in small increments (e.g., 10°). At each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. Plotting energy versus the dihedral angle reveals the minimum and maximum energy points, the difference between which corresponds to the rotational barrier.
Experimental and Computational Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems, incorporating necessary steps for purification and characterization.
Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[21][22] The mechanism involves a series of conjugate additions and cyclization reactions.[23][24]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water. Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add crotonaldehyde (an α,β-unsaturated aldehyde that will ultimately form the 2,3-dimethyl substitution pattern) (1.5 eq) to the cooled aniline hydrochloride suspension. The addition should be controlled to manage the exothermic reaction.[25]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Neutralization: Cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is > 10. This step is crucial to deprotonate the quinoline product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for X-ray crystallographic analysis.
Protocol 3: Computational Geometry Optimization
This protocol provides a general workflow for predicting the molecular structure of this compound using DFT. [11] Step-by-Step Methodology:
-
Input File Creation: Using a molecule builder, construct an initial 3D structure of this compound.
-
Define Calculation Parameters: In the input file for a quantum chemistry software package (e.g., Gaussian, ORCA, CP2K), specify the following:
-
Execution: Submit the calculation to a computational server or workstation. The software will iteratively adjust the positions of the atoms to find the configuration with the lowest possible electronic energy. [20]4. Verification: After the calculation converges, verify that a true energy minimum has been found by performing a subsequent frequency calculation. A true minimum will have no imaginary frequencies.
-
Analysis: Extract the final optimized coordinates, bond lengths, bond angles, and dihedral angles from the output file for analysis.
Conclusion and Future Outlook
This guide has synthesized available data and theoretical principles to construct a detailed model of the molecular structure and conformation of this compound. The quinoline core is an essentially planar aromatic system, with the primary conformational flexibility originating from the rotation of the vicinal C2 and C3 methyl groups. The barrier to this rotation, governed by steric hindrance, is amenable to investigation by both variable temperature NMR and computational methods.
The critical next step in fully characterizing this molecule is to obtain high-quality single crystals suitable for X-ray diffraction analysis. This experimental data would provide the definitive solid-state structure, serving as an invaluable benchmark for validating and refining the computational models presented herein. Such a structure would authoritatively resolve the precise bond lengths, angles, and the preferred solid-state conformation of the methyl groups, providing a solid foundation for future drug design and materials science endeavors based on the this compound scaffold.
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Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Retrieved from [Link]
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Levin, D. S. (2021). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. PMC - NIH. Retrieved from [Link]
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Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
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Wang, C., et al. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Retrieved from [Link]
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Introduction: The Significance of the Quinoline Scaffold
An In-Depth Technical Guide to the Discovery and Synthesis of 2,3-Dimethylquinoline
This guide provides a comprehensive exploration of the historical and methodological evolution of this compound synthesis. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple procedural descriptions to offer insights into the causality of experimental choices, grounding its content in the foundational discoveries that have shaped heterocyclic chemistry. We will dissect the core classical reactions, providing mechanistic details, modern adaptations, and actionable experimental protocols.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this scaffold is not merely a chemical curiosity but a privileged structure in medicinal chemistry and materials science.[1][2][3][4] Quinoline and its derivatives are integral to a vast array of natural alkaloids, such as quinine, and synthetic compounds with significant pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7][8]
Among the myriad of derivatives, this compound serves as a key intermediate and a structural motif in various functional molecules. Its synthesis is a classic case study in the application and adaptation of named reactions discovered in the late 19th century—a period of intense innovation in organic synthesis driven by the dye industry and the study of natural products.[9] This guide delves into the primary historical pathways to this specific molecule, focusing on the underlying principles that ensure a robust and reproducible synthesis.
Foundational Synthetic Strategies: The Classical Era
The synthesis of the quinoline core is dominated by a handful of powerful, eponymous reactions developed within a remarkably short period. Understanding these foundational methods is crucial to appreciating the specific challenges and strategic solutions for synthesizing substituted derivatives like this compound.
The Doebner-von Miller Reaction: A Versatile Approach
The Doebner-von Miller reaction, reported in the early 1880s, is a highly flexible method for quinoline synthesis involving the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions.[10] It is also known as the Skraup-Doebner-von Miller synthesis due to its conceptual relationship with the Skraup reaction.[11] This method is particularly well-suited for producing substituted quinolines, including this compound.
The reaction's success hinges on a sequence of acid-catalyzed steps. The mechanism, while debated, is generally understood to proceed as follows:
-
Michael Addition: The synthesis is initiated by the conjugate addition of the aniline nucleophile to the α,β-unsaturated carbonyl compound. The acid catalyst activates the carbonyl group by protonation, increasing its electrophilicity and facilitating the attack by the weakly nucleophilic aniline.
-
Cyclization: The resulting β-amino carbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution. The acidic environment protonates the carbonyl, making it a potent electrophile that attacks the electron-rich aromatic ring of the aniline moiety, forming a new six-membered ring.
-
Dehydration & Aromatization: The cyclized intermediate readily dehydrates under the acidic, heated conditions to form a dihydroquinoline. This intermediate is then oxidized to the stable aromatic quinoline. The oxidizing agent can be another molecule of the α,β-unsaturated precursor (acting as a hydrogen acceptor) or an added oxidant.[8][12]
For the synthesis of this compound, the logical choice of reactants is an aniline and 3-methyl-3-buten-2-one (methyl isopropenyl ketone).
Caption: Doebner-von Miller mechanism for this compound synthesis.
The Friedländer Synthesis: Convergent and Direct
Discovered by Paul Friedländer in 1882, this synthesis is a straightforward and highly convergent method involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[6][9][13][14] The reaction can be catalyzed by either acid or base.[15]
Two primary mechanistic pathways are proposed, both leading to the same quinoline product. The choice of catalyst (acid or base) dictates the most likely path.
-
Path A (Base-catalyzed): Begins with an aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by a conjugate addition of the amino group and subsequent cyclizing condensation to eliminate water.
-
Path B (Acid-catalyzed): Starts with the formation of a Schiff base (imine) between the aromatic amine and the carbonyl partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[13]
To synthesize this compound via the Friedländer route, 2-aminoacetophenone is reacted with 2-butanone. The α-methylene group of 2-butanone provides the necessary carbon atom for cyclization.
Caption: Friedländer synthesis via the acid-catalyzed Schiff base pathway.
Other Foundational Syntheses: Skraup and Combes
While other classical methods exist, their application to this compound is less direct.
-
Skraup Synthesis (1880): Involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2][16][17] The glycerol first dehydrates to acrolein.[1][18] This powerful method is excellent for producing the parent quinoline or derivatives substituted on the benzene ring, but it is not suitable for introducing alkyl groups at the 2 and 3 positions.
-
Combes Synthesis (1888): This acid-catalyzed reaction condenses an aniline with a β-diketone.[5][19] The typical outcome is a 2,4-disubstituted quinoline, making it an inefficient choice for the 2,3-isomer without significant modification of the starting materials.[1][5]
Quantitative Data and Method Comparison
The choice of synthetic route depends on starting material availability, desired scale, and reaction conditions.
| Synthesis Method | Key Reactants | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Doebner-von Miller | Aniline, α,β-Unsaturated Ketone | Lewis or Brønsted Acid (e.g., HCl, H₂SO₄)[11] | Heating | Versatile; readily available starting materials. | Can produce byproducts; mechanism can be complex.[11] |
| Friedländer | 2-Aminoaryl Ketone, Ketone | Acid or Base (e.g., KOH, H₂SO₄)[1][15] | Heating | Convergent; clean reaction. | Requires specific 2-aminoaryl carbonyl precursors. |
| Skraup | Aniline, Glycerol, Oxidant | H₂SO₄ | Vigorous, exothermic[16][17] | High yield for parent quinoline. | Not suitable for 2,3-substitution; harsh conditions. |
| Combes | Aniline, β-Diketone | H₂SO₄ or PPA[1][5] | Heating | Good for 2,4-substitution. | Not suitable for 2,3-isomer synthesis. |
Experimental Protocols
The following protocols are representative procedures derived from the classical literature for the synthesis of substituted quinolines and are specifically adapted for the synthesis of this compound.
Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction
Objective: To synthesize this compound from aniline and methyl isopropenyl ketone.
Materials:
-
Aniline
-
Methyl isopropenyl ketone (3-methyl-3-buten-2-one)
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂, optional Lewis acid catalyst)
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add aniline (1.0 eq) and concentrated HCl (3.0 eq). Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add methyl isopropenyl ketone (1.2 eq) to the stirred mixture via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours. The mixture will darken significantly.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and slowly neutralize by adding 10 M NaOH solution until the pH is >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: A generalized workflow for quinoline synthesis and purification.
Protocol 2: Synthesis of this compound via Friedländer Synthesis
Objective: To synthesize this compound from 2-aminoacetophenone and 2-butanone.
Materials:
-
2-Aminoacetophenone
-
2-Butanone (Methyl Ethyl Ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Ethyl Acetate for extraction
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminoacetophenone (1.0 eq), 2-butanone (3.0 eq, serves as reactant and solvent), and powdered potassium hydroxide (1.5 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add water to the reaction mixture to dissolve the solids.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to obtain pure this compound.
Conclusion: An Enduring Legacy
The synthesis of this compound is a testament to the power and durability of the classical named reactions discovered over a century ago. The Doebner-von Miller and Friedländer syntheses, in particular, provide robust and adaptable platforms for accessing this important heterocyclic core. For the modern scientist, a deep understanding of these historical methods, including their mechanisms and the causal reasoning behind their experimental conditions, is not merely an academic exercise. It is an essential foundation for innovation, enabling the development of novel analogues for drug discovery and the optimization of synthetic routes for large-scale production. The principles established by chemists of the 19th century continue to guide and inspire the advancement of chemical science today.
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-
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-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]
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Kaur, K., Jain, M., Kaur, R., & Jain, R. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 116-123. [Link]
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BIOSYNCE. (2025). What is the history of the discovery of quinoline? [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
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Foreword: From Privileged Scaffold to Precision Targeting
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,3-Dimethylquinoline Analogs
The quinoline ring system stands as a "privileged structure" in the landscape of medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic nature provides a robust scaffold for introducing diverse functional groups, allowing for the fine-tuning of pharmacological profiles. This guide moves beyond the broad landscape of quinoline chemistry to focus specifically on the this compound core. The introduction of methyl groups at the C2 and C3 positions imparts distinct steric and electronic properties that serve as a unique foundation for analog design.
As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying logic of the drug discovery process. This guide is structured to walk researchers and drug development professionals through the strategic investigation of the structure-activity relationships (SAR) of this compound analogs. We will explore the causality behind synthetic choices, the validation inherent in robust biological assays, and the mechanistic pathways these compounds are designed to influence. Our journey will proceed from the foundational synthesis of a focused compound library to its biological evaluation, culminating in a coherent SAR model that can guide future optimization efforts.
The Strategic Synthesis of a this compound Library
The foundation of any SAR investigation is a well-designed library of analogs that systematically explores the impact of various substituents on the core scaffold. The choice of synthetic route is critical, prioritizing efficiency, versatility, and reproducibility. For the this compound core, the Pfitzinger reaction offers a reliable and adaptable method.[4]
Expert Insight: Why the Pfitzinger Reaction?
The Pfitzinger reaction is a powerful tool for generating quinoline-4-carboxylic acids from isatins and carbonyl compounds. We select this method for its convergent nature, allowing for the late-stage introduction of diversity. By starting with substituted isatins, we can systematically modify what will become the benzene portion of the quinoline ring (positions C5 through C8). Subsequent amide coupling reactions to the C4-carboxylic acid provide a second vector for diversification, enabling the exploration of a wide chemical space. This strategic approach ensures that each analog is synthesized with a clear hypothesis in mind regarding its potential biological impact.
Protocol 1: General Synthesis of this compound-4-carboxamide Analogs
This protocol outlines a two-stage process: the Pfitzinger cyclization to form the core, followed by amide coupling to introduce peripheral diversity.
Stage 1: Pfitzinger Synthesis of this compound-4-carboxylic Acid Core
-
Reactant Preparation: In a microwave-safe vial, combine the appropriately substituted isatin (1.0 eq), 3-methyl-2-butanone (1.2 eq), and a 1:1 solution of ethanol and water.
-
Base Addition: Add potassium hydroxide (3.0 eq) to the mixture. The base is crucial for catalyzing the condensation and subsequent cyclization.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 125°C for 30-45 minutes. Microwave synthesis is employed to accelerate reaction rates and improve yields compared to conventional heating.[4]
-
Acidification & Isolation: After cooling, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with concentrated HCl. The acidic environment protonates the carboxylate, causing the desired carboxylic acid product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude this compound-4-carboxylic acid derivative. Recrystallization from ethanol can be performed for further purification if necessary.
Stage 2: EDC/HOBt Mediated Amide Coupling
-
Activation of Carboxylic Acid: Dissolve the synthesized quinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). This combination forms a highly reactive ester intermediate, which is essential for efficient amide bond formation with minimal side reactions.[4]
-
Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq). The amine acts as a nucleophile, attacking the activated carboxyl group.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel.
This robust, two-stage synthesis allows for the creation of a diverse library of analogs, providing the necessary chemical matter for a thorough SAR investigation.
Caption: Workflow for the synthesis of a this compound analog library.
Biological Evaluation and SAR Analysis: An Anticancer Case Study
Quinoline derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including cell proliferation and apoptosis.[5][6] We will now explore the SAR of our synthesized this compound analogs through the lens of their antiproliferative activity against a representative human cancer cell line, such as the colorectal cancer line HCT116.
Protocol 2: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric, cell-based assay that serves as a reliable and high-throughput method for assessing cell viability. It measures the metabolic activity of cells, which in most cases correlates directly with cell number.
-
Cell Seeding: Plate HCT116 cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions. This duration is typically sufficient to observe significant effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
SAR Data Presentation and Interpretation
The IC₅₀ values obtained from the MTT assay form the basis of our SAR analysis. The data below is a representative table illustrating how systematic structural modifications can influence antiproliferative activity.
| Compound ID | R¹ (at C6) | R² (Amide Moiety) | IC₅₀ (µM) vs. HCT116 |
| 1a (Core) | -H | -OH | > 100 |
| 2a | -H | -N(CH₃)₂ | 45.2 |
| 2b | -OCH₃ | -N(CH₃)₂ | 28.5 |
| 2c | -Cl | -N(CH₃)₂ | 15.1 |
| 3a | -Cl | -NH(CH₂)₂OH | 9.8 |
| 3b | -Cl | -NH(CH₂)₂N(CH₃)₂ | 2.5 |
| 3c | -Cl | 4-Fluorobenzylamino | 5.6 |
| 3d | -Cl | Morpholino | 8.2 |
SAR Insights:
-
The C4-Carboxamide is Essential: The parent carboxylic acid (1a ) is inactive, highlighting that conversion to an amide is critical for activity. This is a common strategy to enhance cell permeability and introduce new interaction points.
-
Substitution at C6 Modulates Potency: Moving from an unsubstituted analog (2a ) to those with substituents at the C6 position reveals a clear trend. An electron-donating methoxy group (2b ) improves activity, while a moderately electron-withdrawing and lipophilic chloro group (2c ) provides a more significant boost in potency. This suggests that electronic and hydrophobic properties at this position are key determinants of activity.
-
The Nature of the Amide Side Chain is a Primary Driver: With the optimal C6-chloro substituent fixed, modifications to the amide side chain reveal the most dramatic effects.
-
Introducing a terminal basic amino group (3b ) leads to the most potent compound in the series. This is a well-established pharmacophoric feature in many quinoline-based drugs, as the protonated amine can form strong ionic interactions with biological targets like kinases or nucleic acids.[6][7]
-
The presence of a hydroxyl group (3a ) or a morpholino ring (3d ) maintains good activity, suggesting that hydrogen bond acceptors in this region are well-tolerated.
-
A bulky hydrophobic group like a 4-fluorobenzylamino moiety (3c ) is also favorable, indicating the presence of a corresponding hydrophobic pocket in the target binding site.
-
Investigating the Mechanism of Action (MoA)
A potent compound is only a starting point; understanding its mechanism of action is crucial for further development. Based on literature for structurally related quinoline derivatives, a plausible MoA is the induction of apoptosis.[6][8] For our most potent analog, 3b , we can hypothesize that it triggers apoptosis through the p53 tumor suppressor pathway.
Expert Insight: Self-Validating Protocols
To investigate the MoA, we design a sequence of experiments that build upon one another. For example, after observing cell death via the MTT assay, we can use flow cytometry with Annexin V/PI staining to confirm that the mode of cell death is indeed apoptosis (as opposed to necrosis). A positive result would then justify further investigation into the specific apoptotic pathway, such as Western blot analysis of key proteins like p53, Bax, and Bcl-2.[6] This logical progression ensures that resources are directed efficiently and that each step validates the next.
Plausible Signaling Pathway: p53-Dependent Apoptosis
Many cytotoxic agents exert their effects by inducing DNA damage or cellular stress, which activates the p53 pathway. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Caption: Hypothesized p53-dependent apoptotic pathway induced by a lead analog.
Conclusion and Future Directions
This guide has detailed a systematic approach to investigating the SAR of this compound analogs. Our case study in anticancer drug discovery demonstrates that:
-
The this compound scaffold is a viable starting point for generating potent bioactive compounds.
-
A C4-carboxamide moiety is a critical pharmacophore for antiproliferative activity.
-
Systematic decoration of the scaffold, particularly at the C6 position and the C4-amide side chain, can dramatically influence potency. Specifically, a C6-chloro substituent combined with a terminal basic amine on the side chain yields a highly potent analog.
The lead compound 3b represents a promising candidate for further optimization. Future work should focus on:
-
In Vivo Efficacy: Evaluating the antitumor activity of compound 3b in a xenograft mouse model to translate its in vitro potency to an in vivo setting.[6]
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compound to determine its drug-likeness.
-
Target Deconvolution: Identifying the specific molecular target through which compound 3b exerts its pro-apoptotic effects.
By integrating rational synthetic chemistry with robust biological evaluation and mechanistic studies, the this compound scaffold can be effectively exploited to develop novel and potent therapeutic agents.
References
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Jain, A. K., & Sharma, S. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link][9]
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Various Authors. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link][5]
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Khan, I., et al. (2020). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis. [Link][1]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link][4]
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Kumari, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link][10]
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Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link][6]
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Al-Ostath, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link][2]
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Adekola, K., & Tiamiyu, B. B. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link][3]
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Chen, Y., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry. [Link][11]
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Hsieh, M.-C., et al. (2012). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry. [Link][8]
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U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link][12]
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Various Authors. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link][13]
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An In-Depth Technical Guide to the Occurrence, Synthesis, and Biological Significance of 2,3-Dimethylquinoline and Related Alkylated Quinolines
Executive Summary
This technical guide addresses the natural occurrence, synthesis, and biological profile of this compound. A critical review of existing literature reveals that while the quinoline scaffold is prevalent in a vast array of natural alkaloids, direct evidence for the biosynthesis of this compound in biological organisms is currently absent. Its presence in the "natural" world is predominantly confined to geochemical and anthropogenic sources, such as coal tar and crude oil, which are products of geological transformation rather than active metabolic pathways. This guide clarifies a common misconception regarding its isolation from Peucedanum praeruptorum, which was found to contain the 2,6-isomer instead.
For researchers in drug development, the significance of this compound lies not in its natural origin, but in its status as a simple, synthetically accessible scaffold. The broader family of alkylated quinolines exhibits a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This document provides a comparative perspective on the established biosynthetic pathways of complex quinoline alkaloids, details robust synthetic routes for this compound, outlines modern analytical methodologies for its detection and characterization, and reviews the pharmacological potential of the alkylated quinoline chemical class.
The Elusive Natural Occurrence of this compound
The investigation into the natural sources of this compound requires a clear distinction between active biosynthesis in living organisms and presence in geologically processed organic matter.
A Critical Re-evaluation of Botanical Sources
Initial database entries and tertiary sources have occasionally linked this compound to the medicinal plant Peucedanum praeruptorum. However, a direct examination of the primary literature refutes this claim. A 2005 study on the chemical constituents of the roots of this plant successfully isolated and identified eight compounds. Among them was a dimethylated quinoline, but it was unambiguously identified as 2,6-dimethylquinoline , not the 2,3-isomer.[1] This was the first report of this specific compound from the plant. The major bioactive constituents of P. praeruptorum are widely recognized to be angular-type pyranocoumarins, which are responsible for its anti-inflammatory and other therapeutic effects.[2][3] Therefore, any assertion of P. praeruptorum as a natural source of this compound is unsubstantiated and likely stems from a misinterpretation of the original findings.
Geochemical and Environmental Origins
The most well-documented sources of this compound and other simple alkylated quinolines are not living organisms but rather fossil-derived materials. As nitrogen-substituted polycyclic aromatic hydrocarbons (PAHs), quinolines are naturally present in coal.[4] During the carbonization of coal to produce coke and coal gas, these compounds are concentrated in the by-product, coal tar .[5][6]
Coal tar is a complex mixture containing thousands of organic compounds, and its composition is a direct reflection of the original biological material (ancient plant matter) and the thermal conditions of its formation.[5] Methylquinolines, including various isomers, are known constituents of coal tar and tar oil.[7] Their presence here is not the result of specific enzymatic synthesis but of high-temperature, non-specific chemical reactions over geological time. These compounds can subsequently be released into the environment through industrial processes, use of creosote, or leaching from coal tar-based sealcoats, becoming environmental pollutants.[4][7]
Synthesis of this compound
Given its scarcity as a biogenic product, chemical synthesis is the only viable route for obtaining this compound for research and development. Fortunately, the quinoline core is accessible through several classic named reactions, which can be readily adapted.
The Doebner-von Miller Reaction: A Classic Approach
The Doebner-von Miller reaction is a robust method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For this compound, this can be achieved by reacting aniline with 3-methyl-3-buten-2-one or by the in-situ formation of the required unsaturated carbonyl from acetaldehyde and acetone under strong acid catalysis (e.g., sulfuric acid or hydrochloric acid) with an oxidizing agent like nitrobenzene.
Causality of Experimental Choice: This method is advantageous due to the use of simple, readily available starting materials. The acid catalyst facilitates both the initial Michael addition of the aniline to the unsaturated carbonyl and the subsequent cyclization and dehydration steps, while the oxidizing agent drives the final aromatization to the stable quinoline ring.
Caption: Fig 2. General scheme of the Anthranilic Acid Pathway.
The Tryptophan Pathway
Tryptophan serves as the precursor for more structurally complex quinoline alkaloids, such as the famous antimalarial quinine from Cinchona species and the anticancer agent camptothecin. [8]In these intricate pathways, the tryptophan molecule is rearranged and combined with a terpenoid unit (e.g., secologanin) to construct the final complex heterocyclic system. [9]
The Missing Pathway for Simple Alkylated Quinolines
The absence of a known biosynthetic pathway for this compound is significant. It suggests that organisms expressing the core quinoline biosynthetic machinery lack the specific enzymes (e.g., methyltransferases) required to add methyl groups at the C-2 and C-3 positions of a suitable quinoline intermediate. It is likely that such simple, unfunctionalized alkaloids do not serve a specific biological defense or signaling role that would provide the evolutionary pressure to develop and maintain such a pathway.
Pharmacological and Biological Significance
While data on this compound itself is limited, the quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic drugs and natural products with potent biological activity. [10]
Structure-Activity Relationships of Related Quinolines
Research has shown that substitution on the quinoline ring is critical for biological activity. For instance, studies on 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines have demonstrated selective anticancer activity. The position and nature of substituents influence cytotoxicity and selectivity against different cancer cell lines, such as HeLa (cervical cancer) and PC3 (prostate cancer). [11]The general quinoline class has been extensively explored, yielding compounds with a wide array of activities, as summarized in the table below.
| Compound Class | Substitution Pattern | Biological Activity | Example IC₅₀ | Reference |
| 2-Arylquinolines | C-6 substitution | Anticancer (Prostate, Cervical) | 8.3 - 34.3 µM | [11] |
| Fused Quinolines | Indolo[2,3-b]quinoline | Anticancer (Colorectal) | 0.33 µM | [12] |
| 6-Aminoquinolines | Various | Antimalarial | - | [13] |
| General Derivatives | Various | Antimicrobial, Anti-inflammatory | - | [10] |
Table 1: Summary of Biological Activities for Selected Quinoline Derivative Classes.
Analytical & Isolation Methodologies
The analysis of this compound, particularly from the complex matrices of environmental or geochemical samples, requires robust and sensitive analytical techniques. The workflow involves extraction, chromatographic separation, and spectroscopic identification.
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of quinoline compounds.
Objective: To separate and quantify this compound in a sample matrix.
Instrumentation:
-
HPLC system with a quaternary pump and autosampler.
-
UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methodology:
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in methanol. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For a solid sample (e.g., coal tar residue), perform a solvent extraction using dichloromethane or methanol, followed by filtration through a 0.45 µm syringe filter. For a liquid sample (e.g., contaminated water), a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 225 nm and 275 nm.
-
-
Analysis: Inject 10 µL of each standard and sample. Identify the this compound peak by comparing its retention time to that of the pure standard.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in the unknown samples by interpolation from this curve.
System Validation: The protocol's trustworthiness is ensured by running a blank (methanol) to check for system contamination, verifying the linearity of the calibration curve (R² > 0.995), and running a quality control (QC) standard at a known concentration to confirm accuracy and precision.
Caption: Fig 3. Analytical workflow for this compound.
Spectroscopic Identification
While HPLC with UV detection is excellent for quantification, unambiguous identification, especially of isomers, requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. LC-MS provides the molecular weight, confirming the elemental formula, while ¹H and ¹³C NMR provide detailed structural information that can distinguish this compound from its other isomers (e.g., 2,6-dimethylquinoline). [7]
Conclusion and Future Directions
This compound is a compound of significant interest due to its relationship with the pharmacologically vital quinoline alkaloid family. However, this guide establishes through a critical review that its origins are primarily synthetic and geochemical, not biological. For researchers, this clarifies its position as a building block for drug discovery rather than a lead compound from nature.
Future research should focus on synthesizing and screening a library of simple, alkylated quinolines, including this compound, to explore their potential as antimicrobial or anticancer agents. The synthetic accessibility of these simple scaffolds makes them attractive starting points for developing new therapeutics, an area where the broader quinoline family has already proven immensely successful.
References
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Wikipedia. (n.d.). Quinoline alkaloid. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Quinoline. Retrieved January 14, 2026, from [Link]
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Diaz, M. A. N., et al. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate. Retrieved January 14, 2026, from [Link]
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Meena, S., et al. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate. Retrieved January 14, 2026, from [Link]
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Environment and Climate Change Canada. (2022). Substance Identity - Quinoline. Canada.ca. Retrieved January 14, 2026, from [Link]
-
Alkaloids and their Biosynthesis. (2024, June 2). YouTube. Retrieved January 14, 2026, from [Link]
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The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. Retrieved January 14, 2026, from [Link]
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Kumar, S., Bawa, S., & Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. Retrieved January 14, 2026, from [Link]
-
Rojas-Vite, G., et al. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]
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-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Request PDF. (n.d.). Two new coumarin glycosides from Peucedanum praeruptorum. Retrieved January 14, 2026, from [Link]
- Kim, J. H., Doh, E. J., & Lee, G. (2021). Chemotaxonomic Classification of Peucedanum japonicum and Its Chemical Correlation with Peucedanum praeruptorum, Angelica decursiva, and Saposhnikovia divaricata by Liquid Chromatography Combined with Chemometrics. Molecules, 26(11), 3354.
- Nishida, S., et al. (2021). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Molecules, 26(16), 4983.
- A new coumarin derivative from the roots of Peucedanum praeruptorum Dunn. (2008). Journal of Asian Natural Products Research, 10(1-2), 169-172.
-
MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved January 14, 2026, from [Link]
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-
PubMed. (n.d.). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved January 14, 2026, from [Link]
-
National Toxicology Program. (n.d.). Coal Tars and Coal-Tar Pitches - 15th Report on Carcinogens. NCBI. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Coal tar. Retrieved January 14, 2026, from [Link]
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Methodological & Application
The Friedländer Annulation: A Modern Guide to the Synthesis of 2,3-Disubstituted Quinolines
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are the core of numerous pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The precise substitution pattern on the quinoline core is critical for modulating this activity, making the development of regioselective synthetic methods a paramount objective for researchers in drug development.
Among the classical methods for quinoline construction, the Friedländer annulation, first reported in 1882, remains one of the most direct and versatile.[3] The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, usually in the presence of an acid or base catalyst.[4] This application note provides a detailed guide for researchers on the strategic synthesis of 2,3-disubstituted quinolines, focusing on modern catalytic methods, detailed experimental protocols, and, critically, the causality behind experimental choices to overcome common challenges like regioselectivity.
Mechanistic Pathways: A Tale of Two Intermediates
The Friedländer synthesis can proceed through two primary, competing mechanistic pathways, the predominance of which is dictated by the specific reactants and reaction conditions.[3] Understanding these pathways is key to troubleshooting and optimizing the synthesis.
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl and the enolizable α-methylene compound. The resulting aldol adduct then undergoes an intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step to yield the aromatic quinoline ring.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the ketone/aldehyde partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the quinoline product.[3]
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of Antibacterial Quinolines
Introduction: The Enduring Relevance of Quinolines in Antibacterial Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[2][3] The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the continuous development of novel and effective antimicrobial agents.[3] Quinolines and their analogs, particularly the quinolone class of antibiotics, have historically played a pivotal role in combating bacterial infections by targeting essential enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting bacterial replication.[4]
Conventional methods for synthesizing quinoline derivatives, while foundational, often require harsh reaction conditions, prolonged heating, and can result in modest yields.[5] In the contemporary research landscape, where efficiency and sustainability are paramount, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology. By leveraging the principles of dielectric heating, microwave irradiation offers significant advantages, including dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity.[5] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of antibacterial quinolines. We will delve into the foundational principles of microwave chemistry, present detailed, step-by-step protocols for key synthetic routes, and provide comparative data that underscores the superiority of this modern technique. Furthermore, we will explore the antibacterial efficacy of the resulting compounds, offering a holistic view from synthesis to potential application.
The Science of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating methods that rely on external heat sources and thermal conductivity, microwave synthesis generates heat volumetrically within the reaction mixture. This is achieved through the interaction of the microwave's electric field with polar molecules and ions in the reaction medium. The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the sample.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the dissipation of energy as heat.
This direct and efficient energy transfer allows for rapid heating to temperatures far exceeding the boiling point of the solvent in sealed vessels, leading to dramatic accelerations in reaction rates.
Key Synthetic Routes to Antibacterial Quinolines via MAOS
Several classical named reactions provide the foundation for quinoline synthesis. The application of microwave irradiation to these methods has revolutionized their efficiency and accessibility. We will focus on three pivotal reactions: the Gould-Jacobs reaction, the Friedländer annulation, and the Combes synthesis.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives. The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[7] Microwave irradiation is particularly effective in promoting the thermally demanding cyclization step.[8]
The reaction begins with a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, leading to the formation of an anilidomethylenemalonate intermediate. This is followed by a 6-electron electrocyclization at high temperatures to form the quinoline ring.[7]
Caption: Mechanism of the Gould-Jacobs Reaction.
| Reactants | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline, Diethyl ethoxymethylenemalonate | Conventional (Reflux) | High | Several Hours | Low | [8] |
| Aniline, Diethyl ethoxymethylenemalonate | Microwave | 250 | 20 min | 1% | [8] |
| Aniline, Diethyl ethoxymethylenemalonate | Microwave | 300 | 20 min | 37% | [8] |
| Aniline, Diethyl ethoxymethylenemalonate | Microwave | 300 | 5 min | 47% | [8] |
Materials:
-
Aniline (2.0 mmol, 0.16 mL)
-
Diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL)
-
2.5 mL microwave vial with a magnetic stir bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Acetonitrile (ice-cold)
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (6.0 mmol). The excess ester also serves as the solvent.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 300 °C for 5 minutes. Monitor the internal pressure, which may reach up to 24 bar.[8]
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.
-
Isolate the solid product by filtration and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
-
Characterize the product using appropriate analytical techniques (e.g., HPLC-MS, NMR). The purity of the isolated product is typically >95%.[8]
The Friedländer Annulation
The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to yield a substituted quinoline.[9][10] This method is highly adaptable for creating diverse substitution patterns on the quinoline ring.
The reaction can proceed through two primary pathways. One involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water.[9]
Caption: A plausible mechanism for the Friedländer Annulation.
| Reactants | Heating Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzophenone, Ethyl Acetoacetate | Conventional (Oil Bath) | Ethanol | Reflux | Several Days | Low | [5] |
| 2-Aminobenzophenone, Ethyl Acetoacetate | Microwave | Acetic Acid (neat) | 160 | 5 min | Excellent | [5] |
| 2-Amino-3-hydroxybenzaldehyde, Various Ketones | Conventional | Ethanol | - | - | 34 (avg) | [5] |
| 2-Amino-3-hydroxybenzaldehyde, Various Ketones | Microwave | Ethanol | 130 | 30-40 min | 72 (avg) | [5] |
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Glacial acetic acid (2 mL)
-
Microwave vial with a magnetic stir bar
-
Microwave synthesis system
Procedure:
-
In a microwave vial, combine 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (2.0 mmol).
-
Add glacial acetic acid (2 mL) to serve as both the catalyst and the solvent.[5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5-10 minutes.
-
After cooling, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired quinoline derivative.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[11][12] This method is particularly useful for accessing quinolines with specific substitution patterns at these positions.
The reaction is initiated by the formation of an enamine from the aniline and β-diketone. In the presence of a strong acid, the ketone is protonated, facilitating an intramolecular cyclization (annulation), which is the rate-determining step. Subsequent dehydration yields the final quinoline product.[11][13]
Caption: General mechanism of the Combes Quinoline Synthesis.
Materials:
-
Aniline (1.0 mmol)
-
β-diketone (e.g., acetylacetone, 1.1 mmol)
-
Solid acid catalyst (e.g., montmorillonite K-10) or a strong protic acid like sulfuric acid.
-
Microwave vial with a magnetic stir bar
-
Microwave synthesis system
Procedure:
-
Combine the aniline (1.0 mmol) and the β-diketone (1.1 mmol) in a microwave vial.
-
Add a catalytic amount of a suitable acid catalyst. For a solvent-free approach, a solid acid like montmorillonite K-10 can be used.[14]
-
Seal the vial and irradiate in a microwave reactor. Typical conditions can range from 100-150°C for 5-20 minutes, depending on the substrates and catalyst used.
-
After the reaction, cool the mixture and dissolve it in an appropriate organic solvent.
-
Filter to remove the solid catalyst (if used).
-
The product can then be purified from the filtrate by standard methods such as column chromatography or recrystallization.
Antibacterial Activity of Synthesized Quinolines
The synthesized quinoline derivatives can be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of efficacy.
Caption: General workflow for the antibacterial screening of synthesized quinolines.
The following table presents a selection of reported MIC values for various quinoline derivatives against common bacterial strains. It is important to note that the specific activity is highly dependent on the substitution pattern of the quinoline ring.
| Bacterial Strain | Quinolone Derivative Type | MIC (µg/mL) | Reference |
| Escherichia coli | 9-bromo substituted indolizinoquinoline-5,12-dione | 2 | [4] |
| Escherichia coli | Quinolone-hybrid | 0.49 | [4] |
| Staphylococcus aureus | 9-bromo substituted indolizinoquinoline-5,12-dione | 0.031 | [4] |
| Staphylococcus aureus | Quinolone-hybrid | 1.95 | [4] |
| Pseudomonas aeruginosa | Quinolone-hybrid | >1024 (inactive) | [4] |
| Pseudomonas aeruginosa | Pyrrolidine derivative with trimethoxy phenyl group | 150 | [15] |
| Klebsiella pneumoniae | Quinazolinone with trimethoxy substitution | Lowered by two-fold vs. mono-methoxy | [15] |
Conclusion and Future Outlook
Microwave-assisted organic synthesis represents a significant advancement in the field of medicinal chemistry, offering a rapid, efficient, and environmentally conscious approach to the synthesis of complex molecules. For the development of novel antibacterial agents based on the quinoline scaffold, MAOS provides an invaluable tool for the rapid generation of diverse chemical libraries for screening and lead optimization. The protocols and data presented herein demonstrate the clear advantages of microwave heating over conventional methods for key quinoline-forming reactions. By adopting these modern techniques, researchers can accelerate the pace of discovery in the urgent global fight against antimicrobial resistance.
References
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Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
- J.J. Li. (n.d.). Combes quinoline synthesis.
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Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved January 14, 2026, from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 14, 2026, from [Link]
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YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved January 14, 2026, from [Link]
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Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved January 14, 2026, from [Link]
- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939).
- Kumar, A., Cholia, P., & Chawla, V. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1185–1213.
- Yuan, S., Zhang, K., & Xia, J. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 14, 2026, from [Link]
- Abd El-Sattar, N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific reports, 14(1), 9789.
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). MIC values for quinolines derivatives. Retrieved January 14, 2026, from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved January 14, 2026, from [Link]
-
Acta Scientific. (2022). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Retrieved January 14, 2026, from [Link]
-
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic description of previous and present works on Friedländer method. Retrieved January 14, 2026, from [Link]
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Protocols for the N-Oxidation of 2,3-Dimethylquinoline: A Detailed Guide for Researchers
Introduction: The Significance of 2,3-Dimethylquinoline-N-Oxide
This compound-N-oxide is a heterocyclic compound of growing interest in medicinal chemistry and materials science. The introduction of an N-oxide functional group to the this compound scaffold significantly alters the electronic and steric properties of the parent molecule. This modification can enhance biological activity, modulate solubility, and provide a handle for further synthetic transformations. For instance, the N-oxide moiety can be a precursor to cytotoxic species through cellular reduction, and it can influence the antimicrobial and anti-inflammatory properties of the quinoline core.[1] This guide provides detailed, field-proven protocols for the synthesis of this compound-N-oxide, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Underlying Principles: The Mechanism of N-Oxidation
The N-oxidation of quinolines is a classic example of a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the quinoline ring onto an electrophilic oxygen atom of an oxidizing agent. The general mechanism involves the transfer of an oxygen atom from the oxidant to the nitrogen, forming the N-oxide. The choice of oxidizing agent and reaction conditions can significantly impact the efficiency, selectivity, and safety of this transformation.
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"this compound" [shape=oval]; "Oxidizing_Agent" [label="Oxidizing Agent\n(e.g., m-CPBA, H₂O₂)", shape=oval]; "Transition_State" [label="Transition State", shape=diamond, style=dashed, color="#5F6368"]; "this compound-N-Oxide" [shape=oval]; "Byproduct" [label="Byproduct\n(e.g., m-CBA, H₂O)", shape=oval];
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Caption: Generalized mechanism of this compound N-oxidation.
Comparative Protocols for N-Oxidation
Herein, we present two robust protocols for the N-oxidation of this compound, each employing a different oxidizing agent. The choice between these methods will depend on factors such as scale, available reagents, desired purity, and safety considerations.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and highly effective reagent for the N-oxidation of nitrogen-containing heterocycles. It is known for its relatively clean reactions and generally high yields under mild conditions.[2] However, care must be taken, especially on a larger scale, due to the potential thermal instability of m-CPBA.[3][4]
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.
-
Reagent Addition: Slowly add m-CPBA portion-wise to the stirred solution. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a more polar product spot.[5]
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench any remaining m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Work-up: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x volume of DCM) to remove the m-chlorobenzoic acid byproduct. Subsequently, wash with brine (1 x volume of DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]
Causality and Insights:
-
Choice of Solvent: Dichloromethane is a common choice due to its ability to dissolve both the starting material and the m-CPBA, and its relatively low boiling point facilitates easy removal.
-
Temperature Control: The initial cooling is a critical safety and selectivity measure. It prevents potential runaway reactions and minimizes the formation of byproducts.
-
Work-up Strategy: The bicarbonate wash is essential for removing the acidic byproduct, m-chlorobenzoic acid, which simplifies the subsequent purification. The sulfite wash is a safety step to neutralize any unreacted peroxide.
Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid (In Situ Peracetic Acid)
This method utilizes a mixture of hydrogen peroxide and acetic acid to generate peracetic acid in situ. It is a cost-effective and environmentally benign alternative to using pre-formed peroxy acids.[6][7] This method is particularly well-suited for larger-scale syntheses where the handling of solid peroxy acids may pose a safety risk.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (a slight excess)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and glacial acetic acid.
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide to the mixture.
-
Heating: Heat the reaction mixture on a water bath at 65-75 °C for several hours. The reaction progress can be monitored by TLC. For some quinoline derivatives, additional portions of hydrogen peroxide may be added at intervals to drive the reaction to completion.[6]
-
Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the acetic acid and water.
-
Neutralization and Extraction: To the residue, add chloroform or dichloromethane and carefully neutralize with a saturated aqueous solution of sodium carbonate until the aqueous layer is basic. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional chloroform or dichloromethane (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by steam distillation to remove any unreacted this compound, followed by recrystallization of the aqueous residue to obtain the pure N-oxide.[6] Alternatively, column chromatography can be employed.
Causality and Insights:
-
In Situ Reagent Generation: The formation of peracetic acid in the reaction mixture avoids the need to handle potentially explosive concentrated peroxy acids.
-
Temperature and Reaction Time: This method often requires heating to achieve a reasonable reaction rate, in contrast to the often room temperature reactions with m-CPBA.
-
Purification Strategy: The steam distillation work-up is particularly effective for removing the less polar starting material from the more polar and less volatile N-oxide product.[8]
Data Summary and Comparison
| Parameter | Method 1: m-CPBA | Method 2: H₂O₂/Acetic Acid |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid | Peracetic acid (generated in situ) |
| Typical Solvent | Dichloromethane, Chloroform | Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature | 65-75 °C |
| Reaction Time | 24-48 hours | Several hours |
| Typical Yield | Generally high (e.g., ~82% for a substituted quinoline N-oxide[5]) | Good to high, but can be variable |
| Work-up | Aqueous wash with NaHCO₃ and Na₂SO₃ | Neutralization, extraction, and potentially steam distillation |
| Safety Considerations | m-CPBA is thermally sensitive and potentially explosive.[3] | Hydrogen peroxide is a strong oxidizer; reactions can be exothermic. |
| Advantages | Mild conditions, often clean reactions. | Cost-effective, avoids handling solid peroxy acids. |
| Disadvantages | Cost and safety of m-CPBA. | Requires heating, longer reaction times may be needed. |
Characterization of this compound-N-Oxide
The successful synthesis of this compound-N-oxide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a downfield shift of the aromatic protons compared to the starting this compound due to the electron-withdrawing effect of the N-oxide group. The methyl proton signals should also be present.
-
¹³C NMR: The carbon atoms of the quinoline ring, particularly those alpha and gamma to the nitrogen, will show a significant shift in their resonance frequencies upon N-oxidation.[9][10]
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound-N-oxide (C₁₁H₁₁NO, MW: 173.21 g/mol ).
-
Infrared (IR) Spectroscopy: A characteristic N-O stretching vibration is typically observed in the region of 1200-1350 cm⁻¹.
Experimental Workflow Visualization
dot digraph "Synthesis_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E8F0FE"; "Start" [label="this compound in Solvent"]; "Add_Oxidant" [label="Add Oxidizing Agent\n(m-CPBA or H₂O₂/AcOH)"]; "Stir" [label="Stir at Appropriate Temperature"]; "Monitor" [label="Monitor by TLC"]; "Start" -> "Add_Oxidant" -> "Stir" -> "Monitor"; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#E6F4EA"; "Quench" [label="Quench Excess Oxidant"]; "Wash" [label="Aqueous Wash / Neutralization"]; "Extract" [label="Extract with Organic Solvent"]; "Dry" [label="Dry Organic Layer"]; "Concentrate" [label="Concentrate"]; "Purify" [label="Purify\n(Chromatography or Recrystallization)"]; "Quench" -> "Wash" -> "Extract" -> "Dry" -> "Concentrate" -> "Purify"; }
"Monitor" -> "Quench" [lhead="cluster_Workup", ltail="cluster_Reaction"]; "Purify" -> "Characterize" [label="Final Product"]; "Characterize" [shape=ellipse, fillcolor="#FEF7E0", label="Characterization\n(NMR, MS, IR)"]; } dot
Caption: Generalized workflow for the synthesis and purification of this compound-N-oxide.
Conclusion
The N-oxidation of this compound is a straightforward yet crucial transformation for accessing a versatile synthetic intermediate. The choice between m-CPBA and hydrogen peroxide/acetic acid will be dictated by the specific needs of the researcher, balancing factors of reaction conditions, scale, safety, and cost. By understanding the underlying mechanisms and the rationale for each step in the protocol, scientists can confidently and efficiently synthesize this compound-N-oxide for their research and development endeavors.
References
-
Zhang, Y., Wu, Y., & Li, G. (2013). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 17(9), 1158–1161. [Link]
-
Zhang, Y., Wu, Y., & Li, G. (2013). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Request PDF. [Link]
- BIOSYNCE. (2025). What are the oxidation products of quinoline? BIOSYNCE Blog.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound 1-Oxide. BenchChem.
-
BIOSAN. (2021). What Are The Advantages of Using Peracetic Acid (PAA)? Biosan. [Link]
- Ramaiah, K., & Rao, V. R. S. (1962). Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 360-364.
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- BenchChem. (2025).
-
Organic Syntheses. (1955). Skraup Synthesis of Quinoline. Organic Syntheses Procedure. [Link]
- University of Washington. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of Washington.
-
MDPI. (2022). Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. MDPI. [Link]
- BenchChem. (2025). This compound 1-Oxide: Application Notes and Protocols in Medicinal Chemistry. BenchChem.
-
ResearchGate. (2025). N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. Request PDF. [Link]
-
ACS Publications. (2018). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. [Link]
- TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Royal Society of Chemistry. (2020).
-
SlideShare. (2016). Preparation and Properties of Quinoline. SlideShare. [Link]
-
PMC. (2012). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. [Link]
-
PubChem. (2025). This compound. PubChem. [Link]
- Google Patents. (2015). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Royal Society of Chemistry. [Link]
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Organic Syntheses. (1962). pyridine-n-oxide. Organic Syntheses Procedure. [Link]
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Application of 2,3-Dimethylquinoline in Medicinal Chemistry: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets.[1][2] This bicyclic aromatic heterocycle is the core of numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its biological effects.
This guide focuses on a specific, yet promising, member of this family: 2,3-Dimethylquinoline . While its direct applications are still an emerging area of research, its structural motif provides a robust starting point for the development of novel therapeutic agents. By exploring the synthesis, established biological activities of closely related analogs, and detailed evaluation protocols, this document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to unlock the potential of this compound and its derivatives.
Part 1: Chemical Synthesis Protocols
A reliable synthetic route is the cornerstone of any medicinal chemistry program. The following protocols detail the synthesis of this compound and its corresponding N-oxide, a common modification used to modulate a compound's physicochemical and biological properties.[5]
Protocol 1.1: Synthesis of this compound via Doebner-von Miller Reaction
This protocol describes a classic method for quinoline synthesis, adapted for the 2,3-dimethyl derivative, starting from o-nitroaniline and crotonaldehyde.[6] The causality behind this multi-step, one-pot reaction involves an initial Michael addition, followed by cyclization, dehydration, and reduction of the nitro group with subsequent aromatization.
Materials:
-
o-Nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Iron powder
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add o-nitroaniline (1.0 mol) and toluene.
-
Acidification: Slowly add concentrated HCl while stirring.
-
Aldehyde Addition: Heat the mixture to 90-100°C. Add crotonaldehyde (1.2 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature.
-
Reduction and Cyclization: After the addition is complete, add iron powder (2.0 mol) portion-wise to the reaction mixture. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Completion: Reflux the mixture for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove unreacted iron and iron salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The typical yield is around 70-80%.[6]
Protocol 1.2: N-Oxidation of this compound
The introduction of an N-oxide group can enhance solubility and provides a potential site for bioreduction in hypoxic environments, a feature exploited in anticancer drug design.[5]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound in DCM and cool the solution in an ice bath (0°C) to control the reaction rate.[7]
-
Oxidation: Add m-CPBA (a slight molar excess, e.g., 1.1 equivalents) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acidic byproducts.[7]
-
Extraction and Washing: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound 1-oxide.[5]
-
Characterization: Confirm the structure of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Synthesis Workflow and Data
Caption: Generalized workflow for the synthesis of this compound and its N-oxide derivative.
| Parameter | Value | Reference |
| Part 1 Starting Material | o-Nitroaniline (1 mol) | [6] |
| Part 1 Reagent | Crotonaldehyde (1.2 mol) | [6] |
| Part 1 Catalyst/Reducer | Iron Powder (2 mol) | [6] |
| Part 1 Reaction Time | ~8 hours | [6] |
| Part 1 Typical Yield | 70-80% | [6] |
| Part 2 Oxidizing Agent | m-CPBA (~1.1 eq) | [5][6] |
| Part 2 Purification | Column Chromatography | [5][7] |
Part 2: Therapeutic Applications & Mechanisms of Action
The true potential of the this compound scaffold is revealed by examining the biological activities of its closely related analogs. These findings provide a strong rationale for investigating its derivatives in several key therapeutic areas.
Anticancer Activity
The quinoline skeleton is a cornerstone in the development of anticancer agents.[2][8] Derivatives have been shown to exert their effects through multiple mechanisms.
Mechanism of Action:
-
Cell Cycle Arrest: Certain 2,3-diarylquinoline derivatives have demonstrated potent antiproliferative activity by inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[8] This is a critical mechanism for halting the uncontrolled division of cancer cells.
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth and survival that is often dysregulated in cancer.[9] Indolo[2,3-b]quinoline derivatives, which share a fused heterocyclic system, have been shown to exert cytotoxic effects by inhibiting the expression of key proteins in this pathway.[10][11] This suggests that the this compound core could be functionalized to target this critical cancer pathway.
-
Bioreductive Prodrugs: As previously mentioned, quinoline N-oxides can act as bioreductive prodrugs. In the low-oxygen (hypoxic) environment characteristic of solid tumors, the N-oxide group can be selectively reduced by cellular reductases to generate cytotoxic species, offering a targeted approach to cancer therapy.[5]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a this compound derivative.
Antimicrobial Activity
Quinoline derivatives are integral to the arsenal of antimicrobial agents, with a history of use against bacteria, fungi, and protozoa.[1][3]
Mechanism of Action & Potential:
-
Broad-Spectrum Activity: The quinoline scaffold is found in many antibacterial and antifungal drugs.[12] Studies on related structures like 2,3-dimethylquinoxaline have shown promising broad-spectrum antifungal activity against pathogenic fungi, including Candida and Aspergillus species.
-
Structure-Activity Relationship: The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[12] This provides a clear path for optimization, where the 2,3-dimethyl scaffold can be further functionalized to enhance its activity and spectrum. For example, the addition of triazole moieties to the quinoline core has been shown to yield compounds with significant antimicrobial effects.[12]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases, and quinoline-based compounds have shown potential in modulating inflammatory responses.[5][13]
Mechanism of Action:
-
Enzyme Inhibition: A primary strategy for treating inflammation is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key to the production of pro-inflammatory prostaglandins.[4] Various quinoline derivatives have been designed and evaluated as inhibitors of these enzymes.
-
Modulation of Signaling Pathways: Quinoline derivatives can also exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of NF-κB (nuclear factor kappa-B).[14] NF-κB is a transcription factor that controls the expression of many pro-inflammatory cytokines and mediators. By preventing its activation, quinoline compounds can suppress the inflammatory cascade.[15]
Part 3: Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, standardized and robust biological assays are required. The following protocols provide a framework for initial in vitro screening.
Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the ability of a compound to inhibit cell proliferation, a key indicator of potential anticancer activity. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol 3.2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative (dissolved in DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., 0.5 McFarland standard). Dilute the inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Data Presentation: Example Biological Activity
Table 1: In Vitro Cytotoxicity of a Hypothetical Derivative (Compound X)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colorectal Carcinoma | 0.33[10][11] |
| Caco-2 | Colorectal Carcinoma | 0.51[10][11] |
| PC-3 | Prostate Cancer | 31.37[16] |
| HeLa | Cervical Cancer | 8.3[16] |
| MCF-7 | Breast Cancer | Data to be determined |
Note: IC₅₀ values are illustrative and based on activities of related quinoline compounds found in the literature for comparative purposes.
Table 2: Antimicrobial Activity of a Hypothetical Derivative (Compound Y)
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined |
| Candida albicans | Fungus | Data to be determined |
| Cryptococcus neoformans | Fungus | 9[17] |
Note: MIC value for C. neoformans is from a study on 2,3-dimethylquinoxaline and is included for structural relevance.[17]
Conclusion and Future Perspectives
This compound represents a versatile and accessible scaffold for medicinal chemistry exploration. The established synthetic routes and the potent biological activities of its analogs in oncology, infectious diseases, and inflammation provide a compelling rationale for its further investigation.
Future efforts should focus on:
-
Library Synthesis: Creating a diverse library of this compound derivatives with various substitutions to establish clear Structure-Activity Relationships (SAR).
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by the most potent compounds.
-
In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational protocols and scientific insights presented in this guide, researchers can systematically explore the therapeutic potential of the this compound core and contribute to the development of next-generation medicines.
References
- BenchChem. (2025). This compound 1-Oxide: Application Notes and Protocols in Medicinal Chemistry. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of Quinoline, 2,3-dimethyl-, 1-oxide. BenchChem.
- BenchChem. (n.d.). Crystal Structure of this compound 1-Oxide: A Technical Overview and Structural Analysis of Related Compounds. BenchChem.
- Burgoyne, F. (2011). HOT article: 2,3-diarylquinoline derivative potential new lead for anticancer drug. Organic & Biomolecular Chemistry Blog.
- RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
- Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
- ResearchGate. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.
- PubMed. (n.d.). Biological Activities of Quinoline Derivatives. PubMed.
- ResearchGate. (2021). In vivo and In vitro Antifungal Activity of 2,3-Dimethylquinoxline. ResearchGate.
- BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- PubMed. (1973). Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. PubMed.
- MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.
- PubMed. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. PubMed.
- PMC. (n.d.). Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors. PMC.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
2,3-Dimethylquinoline Derivatives: A Technical Guide to Unlocking their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential, particularly in oncology. Its derivatives have been extensively investigated, leading to the development of several successful anticancer drugs. Within this broad class of compounds, 2,3-dimethylquinoline derivatives are emerging as a promising area of research for the development of novel anticancer agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives as potential cancer therapeutics.
The Quinoline Scaffold: A Privileged Structure in Cancer Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique structural framework that allows for diverse chemical modifications. This versatility has been exploited to design molecules that can interact with various biological targets implicated in cancer progression. Several quinoline-based drugs are already in clinical use, targeting key pathways such as cell signaling, DNA replication, and angiogenesis. The addition of methyl groups at the 2 and 3 positions can significantly influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific cancer-related targets.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various established organic chemistry reactions. A common and effective method is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, aniline can be reacted with crotonaldehyde in the presence of an acid catalyst.
Further derivatization of the this compound scaffold is crucial for optimizing its anticancer activity. Substitutions at other positions of the quinoline ring can be introduced to modulate the compound's solubility, cell permeability, and target interaction.
Protocol: General Synthesis of a Substituted this compound Derivative
Objective: To synthesize a substituted this compound derivative for subsequent biological evaluation.
Materials:
-
Substituted aniline
-
Crotonaldehyde
-
Hydrochloric acid (or other suitable acid catalyst)
-
Ethanol
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Dissolve the substituted aniline in ethanol in a round-bottom flask.
-
Slowly add hydrochloric acid to the solution while stirring.
-
Add crotonaldehyde dropwise to the reaction mixture.
-
Reflux the mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized this compound derivatives involves a series of in vitro assays using various cancer cell lines.
Cytotoxicity Assays
These assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the IC50 value of a this compound derivative against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Treat the cells with different concentrations of the compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation: Cytotoxicity of a Dimethyl-Substituted Indoloquinoline
While specific data for simple this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has demonstrated significant cytotoxic effects against colorectal cancer cell lines.[1]
| Compound | Cell Line | IC50 (µM) |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon Cancer) | 0.33 |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (Colon Cancer) | Not specified, but showed inhibition |
Apoptosis Assays
Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.
Protocol: Annexin V-FITC/PI Staining for Apoptosis
Objective: To determine if a this compound derivative induces apoptosis in cancer cells.
Materials:
-
Cancer cells
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Unraveling the Molecular Targets
Understanding how this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research on related compounds suggests several potential mechanisms.
Inhibition of Signaling Pathways
Many quinoline derivatives are known to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1]
Protocol: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of a this compound derivative on the expression of key proteins in a signaling pathway.
Materials:
-
Cancer cells
-
This compound derivative
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cancer cells with the this compound derivative.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualization of a Potential Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
Induction of Cell Cycle Arrest
Some anticancer agents work by halting the cell cycle at specific phases, preventing cancer cells from dividing.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if a this compound derivative causes cell cycle arrest.
Materials:
-
Cancer cells
-
This compound derivative
-
Ethanol (70%)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound derivatives.
In Vivo Studies
Promising candidates from in vitro studies should be further evaluated in animal models to assess their antitumor efficacy and toxicity in a living organism.
Protocol: Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of a this compound derivative.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells
-
This compound derivative formulated for in vivo administration
-
Calipers
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Administer a vehicle control to the control group.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of new anticancer agents. The synthetic accessibility of the quinoline scaffold allows for the creation of diverse libraries of compounds for screening. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their anticancer potential, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo efficacy testing. Future research should focus on elucidating the specific molecular targets of active this compound derivatives and optimizing their structure to enhance potency and reduce toxicity, with the ultimate goal of translating these promising compounds into clinical candidates.
References
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-Dimethylquinoline
Abstract
This application note presents a robust and detailed protocol for the analysis of 2,3-Dimethylquinoline using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is tailored for researchers, scientists, and professionals in drug development, offering a reliable framework for quantification and purity assessment. The methodology is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction
This compound is a heterocyclic aromatic compound with a quinoline scaffold, a structure prevalent in numerous biologically active molecules and pharmaceutical agents. Accurate and precise analytical methods are paramount for the quality control of raw materials, monitoring reaction kinetics, and assessing the purity of final products containing this moiety. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for this purpose, providing high resolution, sensitivity, and reproducibility.
This guide provides a comprehensive, step-by-step protocol for the reversed-phase HPLC analysis of this compound. The causality behind the selection of critical method parameters is explained to empower the user to adapt and troubleshoot the method effectively.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [PubChem][1] |
| Molecular Weight | 157.21 g/mol | [PubChem][1] |
| CAS Number | 1721-89-7 | [NIST][2] |
| Appearance | Solid | [The Good Scents Company][3] |
| Melting Point | 68.5 °C | [The Good Scents Company][3] |
| Boiling Point | 263 °C | [The Good Scents Company][3] |
Method Development Rationale
The selection of the HPLC method parameters is a critical process guided by the chemical nature of this compound.
Sources
Application Note & Experimental Protocol for the Growth of 2,3-Dimethylquinoline Single Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,3-Dimethylquinoline Single Crystals
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within a molecule, which can only be definitively determined through single-crystal X-ray diffraction, is fundamental to understanding its structure-activity relationship (SAR). High-quality single crystals are therefore essential for rational drug design, polymorphism studies, and the development of novel materials with tailored optoelectronic properties. This guide provides a comprehensive set of protocols to enable researchers to produce such crystals.
Health and Safety Precautions
General Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Solvent Safety: The organic solvents used in these protocols are flammable and may be toxic. Consult the specific SDS for each solvent before use and handle them accordingly in a fume hood, away from ignition sources.
Equipment and Materials
-
Compound: this compound (purity >95% is recommended for initial screening).
-
Solvents: A range of analytical grade solvents (see Table 1).
-
Glassware: Small vials (1-5 mL), test tubes, beakers, Erlenmeyer flasks, Pasteur pipettes.
-
Heating: Hot plate with stirring capabilities.
-
Filtration: Syringe filters (0.22 µm PTFE) or a small funnel with filter paper.
-
Controlled Environment: A quiet, vibration-free area for crystal growth. A refrigerator or cold room for slow cooling experiments.
Experimental Protocols for Single Crystal Growth
The key to successful crystallization is to achieve a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice. The following methods are the most common and effective for small organic molecules.
Method 1: Slow Evaporation
This is often the simplest and most successful method.[5] It relies on the gradual removal of the solvent, which increases the concentration of the solute to the point of supersaturation and subsequent crystal formation.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of this compound in various solvents (e.g., ethanol, ethyl acetate, acetone, hexane, toluene). A suitable solvent is one in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with parafilm and pierce a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a quiet, undisturbed location and monitor for crystal growth over several days to weeks.
Causality Behind Experimental Choices:
-
Moderate Solubility: If the compound is too soluble, it will be difficult to reach supersaturation. If it is poorly soluble, a large volume of solvent will be needed, which can be impractical.
-
Slow Evaporation Rate: A slow rate of evaporation is crucial for the growth of large, well-ordered single crystals. Rapid evaporation often leads to the formation of a powder or small, poorly-formed crystals.
Method 2: Vapor Diffusion
This technique involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, which reduces the overall solubility and induces crystallization.
Protocol:
-
Solvent System Selection: Choose a solvent in which this compound is soluble (the "solvent") and an anti-solvent in which it is insoluble but miscible with the solvent. Common pairs include chloroform/hexane, ethyl acetate/hexane, and toluene/pentane.
-
Preparation:
-
Prepare a concentrated solution of this compound in the solvent.
-
Filter the solution into a small, open vial.
-
Place this small vial inside a larger, sealable jar or beaker.
-
Add the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.
-
-
Crystal Growth: Seal the outer container and leave it in an undisturbed location. The more volatile anti-solvent will slowly diffuse into the solvent, causing the compound to crystallize.
Causality Behind Experimental Choices:
-
Miscibility: The solvent and anti-solvent must be miscible to allow for a gradual change in the solvent environment of the compound.
-
Volatility: The anti-solvent should ideally be more volatile than the solvent to facilitate its diffusion into the solution.
Method 3: Slow Cooling
This method is suitable for compounds that exhibit a significant increase in solubility with temperature.
Protocol:
-
Solvent Selection: Choose a solvent in which this compound has a high solubility at elevated temperatures and a lower solubility at room or sub-ambient temperatures.
-
Preparation of a Saturated Solution: Prepare a saturated solution of the compound in the chosen solvent at or near its boiling point.
-
Hot Filtration: If there are any undissolved impurities, quickly filter the hot solution into a clean, pre-warmed container.
-
Crystal Growth: Cover the container and allow it to cool slowly to room temperature. To further slow the cooling rate, the container can be placed in an insulated vessel (e.g., a Dewar flask).
-
Further Cooling: Once at room temperature, the container can be moved to a refrigerator (4 °C) to maximize crystal yield.
Causality Behind Experimental Choices:
-
Slow Cooling Rate: A slow cooling rate is essential to prevent rapid precipitation, which would result in a microcrystalline powder. Slow cooling allows for the ordered growth of single crystals.
Summary of Recommended Crystallization Conditions
The following table provides a starting point for solvent selection for the different crystallization methods.
| Method | Recommended Solvents | Recommended Anti-Solvents | Temperature |
| Slow Evaporation | Ethanol, Ethyl Acetate, Acetone, Toluene | N/A | Room Temperature |
| Vapor Diffusion | Chloroform, Dichloromethane, Toluene, Ethyl Acetate | Hexane, Pentane, Diethyl Ether | Room Temperature |
| Slow Cooling | Isopropanol, Ethanol, Acetonitrile | N/A | From boiling to 4 °C |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for growing single crystals of this compound.
Caption: General workflow for the single crystal growth of this compound.
Characterization of Crystals
Once suitable crystals have been obtained, they should be characterized to confirm their identity and quality.
-
Visual Inspection: High-quality crystals are typically transparent with well-defined faces and sharp edges.
-
Melting Point: A sharp melting point close to the literature value (68.5 °C) is indicative of high purity.[6]
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic structure of the molecule and confirming that a single crystal has been obtained.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form | Solution is not supersaturated; compound is too soluble in the chosen solvent. | Concentrate the solution; try a different solvent or a solvent/anti-solvent mixture. |
| Oiling out | The compound is precipitating as a liquid phase instead of a solid. | Use a more dilute solution; try a different solvent system; slow down the crystallization process (e.g., slower evaporation or cooling). |
| Formation of powder | Nucleation is too rapid. | Reduce the rate of supersaturation (slower evaporation, slower cooling, or slower diffusion); use a more dilute solution. |
| Many small crystals | Too many nucleation sites. | Ensure glassware is scrupulously clean; filter the solution carefully. |
Conclusion
The successful growth of single crystals of this compound is an achievable goal through the systematic application of established crystallization techniques. This guide provides a foundation of protocols and the scientific rationale behind them to empower researchers to overcome the experimental challenges of crystallization. By carefully selecting solvents and controlling the rate of supersaturation, high-quality single crystals suitable for X-ray diffraction and other advanced applications can be obtained.
References
-
The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. Retrieved from [Link]
-
Odinity. (2013, November 16). Recrystallization and Identification of Unknown. Retrieved from [Link]
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Application Notes & Protocols: Utilizing 2,3-Dimethylquinoline in the Development of Novel Ligands
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, highly versatile starting block: 2,3-dimethylquinoline. We provide an in-depth exploration of its synthetic routes, strategic functionalization, and its application in the development of novel bioactive ligands. This document is intended for researchers, scientists, and drug development professionals, offering both the foundational principles and detailed experimental protocols required to leverage this scaffold in medicinal chemistry programs. We will detail the synthesis of the core structure, its conversion into key intermediates such as the corresponding N-oxide, and a practical case study on developing potent antifungal agents.[4]
The Strategic Importance of the Quinoline Scaffold
Heterocyclic compounds are fundamental to drug discovery, and among them, the quinoline moiety is particularly significant.[2][5] Its rigid, bicyclic aromatic structure provides a stable and predictable framework for orienting functional groups in three-dimensional space to interact with biological targets. This has led to the development of drugs across numerous therapeutic areas, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][5][6]
The this compound core offers a unique starting point. The methyl groups at the C2 and C3 positions provide steric bulk and a specific electronic signature, which can be exploited to achieve selective binding to target proteins. Furthermore, the remaining positions on the quinoline ring system are amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of the this compound Core Scaffold
A robust and scalable synthesis of the starting material is the first critical step in any ligand development program. The following protocol, adapted from established methodologies, describes a reliable synthesis of this compound.[7]
Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices:
-
Reagents: o-Nitroaniline and crotonaldehyde are used in a variation of the Doebner-von Miller reaction, a classic method for quinoline synthesis.
-
Acid Catalyst: Concentrated HCl protonates the carbonyl of crotonaldehyde, activating it for nucleophilic attack by the aniline.
-
Reduction: Iron powder in an acidic medium is a cost-effective and efficient reagent for the in-situ reduction of the nitro group to an amine, which is necessary for the subsequent cyclization step.
-
Purification: Vacuum distillation is employed because this compound has a relatively high boiling point, and distillation under reduced pressure prevents thermal decomposition, ensuring a high-purity final product.[7]
Materials:
-
o-Nitroaniline
-
Crotonaldehyde
-
Iron Powder
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Sodium Sulfate
-
Brine (Saturated NaCl solution)
Procedure:
-
In a multi-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add o-nitroaniline (138 g, 1 mol) and toluene (500 mL).
-
Add concentrated HCl (200 mL) to the mixture. Heat the mixture to 90-100°C with vigorous stirring.
-
Slowly add crotonaldehyde (84 g, 1.2 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, add iron powder (112 g, 2 mol) in small portions. An exothermic reaction will occur.
-
Once the iron addition is complete, heat the mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture to room temperature and filter to remove unreacted iron and iron salts.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (3 x 200 mL).
-
Combine all organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value |
|---|---|
| Starting Material | o-Nitroaniline (138 g, 1 mol) |
| Reagent 1 | Crotonaldehyde (84 g, 1.2 mol) |
| Reagent 2 | Iron Powder (112 g, 2 mol) |
| Solvent/Acid | Toluene, Conc. HCl (200 mL) |
| Reaction Time | 8 hours |
| Typical Yield | 70-80% |
| Purification | Vacuum Distillation |
Table 1: Key parameters for the synthesis of this compound.[7]
Strategic Functionalization for Ligand Diversification
With the core scaffold in hand, the next phase is strategic functionalization to create a library of diverse analogs. The key is to modify positions that are known to influence biological activity.
Functionalization Hotspots
Caption: Key functionalization points on the this compound scaffold.
Protocol 2.1: N-Oxidation of this compound
Rationale: The introduction of an N-oxide moiety dramatically alters the electronic properties of the quinoline ring, increasing its polarity and hydrogen bonding potential.[8] It can also serve as a synthetic handle for introducing substituents at the C2 position.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (10 g, 0.064 mol) in DCM (200 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (77% max, ~17 g, ~0.076 mol) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C. Caution: m-CPBA is a potentially explosive oxidizing agent; handle with care.[7]
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound 1-oxide.
Protocol 2.2: Synthesis of 4-Hydroxy and 4-O-Acyl Derivatives
Rationale: The C4 position of the quinoline ring is a frequent site of modification for tuning biological activity. Converting it to a hydroxyl group provides a versatile intermediate that can be subsequently acylated to produce a library of esters, probing the effects of different substituents on target engagement.[4]
Procedure (Part A: 8-Fluoro-2,3-dimethylquinolin-4-ol):
-
This protocol is adapted for a fluorinated analog, which has shown significant biological activity.[4]
-
To polyphosphoric acid (PPA) (50 mL), add 2-fluoroaniline (11.1 g, 0.1 mol).
-
Add ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture to 140°C and stir for 3 hours.
-
Cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-hydroxyquinoline intermediate.
Procedure (Part B: Esterification to 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate):
-
Suspend the 4-hydroxyquinoline intermediate (1.91 g, 0.01 mol) and 4-(tert-butyl)benzoic acid (1.96 g, 0.011 mol) in DCM (50 mL).
-
Add EDC·HCl (2.3 g, 0.012 mol) and a catalytic amount of DMAP (0.12 g, 0.001 mol).
-
Stir the reaction at room temperature for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final ester product.
Case Study: Development of Novel Antifungal Ligands
This section demonstrates the application of the above protocols in a real-world research context, leading to the discovery of potent antifungal agents.[4] A series of fluorinated this compound analogs were synthesized and evaluated for their ability to inhibit the growth of various pathogenic fungi.
Workflow: From Scaffold to Antifungal Screening
Caption: Integrated workflow for the synthesis and screening of antifungal ligands.
The bioassay results showed that several of the synthesized quinoline derivatives exhibited excellent antifungal activity, in some cases surpassing that of the commercial fungicide Tebufloquin.[4]
Summary of Antifungal Activity Data:
| Compound ID | Substituent (on benzoate) | Inhibition vs. S. sclerotiorum (%) | Inhibition vs. R. solani (%) | Inhibition vs. P. piricola (%) |
|---|---|---|---|---|
| 2b | 4-(tert-butyl) | >80% | - | - |
| 2e | 4-Trifluoromethyl | >80% | - | 72.0% |
| 2f | 4-Trifluoromethoxy | >80% | - | 76.0% |
| 2g | 2,4-Dichloro | - | 80.8% | - |
| 2k | 3-Trifluoromethyl | >80% | - | 76.0% |
| Tebufloquin | (Positive Control) | - | 69.7% | 65.4% |
Table 2: Antifungal activity of selected this compound derivatives at 50 µg/mL. Dashes indicate data not highlighted as significant in the source.[4]
Interpretation: The data clearly demonstrates the success of the strategy. The this compound scaffold, when functionalized with a fluorinated benzene ring and various substituted benzoate esters at the C4 position, yields compounds with potent and specific antifungal activity. For instance, compound 2g showed superior activity against R. solani compared to the control, while several others showed excellent broad-spectrum activity.[4]
Compound Characterization and Validation
To ensure the scientific integrity of the results, all synthesized compounds must be rigorously characterized. The identity and purity of each new ligand should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and exact mass.
-
X-ray Crystallography: For key compounds, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.[4]
Conclusion
The this compound scaffold is a highly tractable and effective starting point for the development of novel ligands. As demonstrated through detailed protocols and a successful case study in antifungal discovery, strategic functionalization at key positions—particularly C4 and the quinoline nitrogen—allows for the creation of diverse chemical libraries. This systematic approach, grounded in sound synthetic methodology and followed by rigorous biological screening and structural validation, provides a powerful engine for discovering next-generation therapeutic agents. The principles outlined herein can be readily adapted to target other diseases, including cancer and malaria, where the quinoline core has already proven its immense value.[2][9][10]
References
- BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of Quinoline, 2,3-dimethyl-, 1-oxide. BenchChem.
-
Yu, W., Han, L., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3487. Retrieved from [Link]
-
Tzeng, C., et al. (2012). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry, 10(38), 7646-7657. Retrieved from [Link]
-
Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 53. Retrieved from [Link]
-
Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6723. Retrieved from [Link]
-
Verma, A., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Retrieved from [Link]
-
Afrin, S., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current Topics in Medicinal Chemistry, 20(2), 85-103. Retrieved from [Link]
-
Solomon, V. R., & Guha, M. (2012). New Quinoline-Based Multiple Ligands in Antimalarial Drug Development. In Antimalarial Drug Research and Development. Nova Sciences Publ. Retrieved from [Link]
-
Jain, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 15(1), 31-52. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-diarylquinoline derivatives. Retrieved from [Link]
- BenchChem. (2025). This compound 1-Oxide: Application Notes and Protocols in Medicinal Chemistry. BenchChem.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. Retrieved from [Link]
-
Herrera-Mayorga, V., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(10), 4697-4710. Retrieved from [Link]
-
Rojas-Lima, S., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules, 29(1), 136. Retrieved from [Link]
- BenchChem. (2025). Crystal Structure of this compound 1-Oxide: A Technical Overview and Structural Analysis of Related Compounds. BenchChem.
-
Zhao, Q., et al. (2022). Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. Bioorganic Chemistry, 126, 105870. Retrieved from [Link]
-
Bicu, E., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 29(1), 127. Retrieved from [Link]
Sources
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2,3-Dimethylquinoline Synthesis
Welcome to the technical support center for the synthesis of 2,3-Dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of substituted quinolines like this compound is a cornerstone of heterocyclic chemistry, pivotal in the development of pharmaceuticals and functional materials.[1][2] However, classic methods such as the Doebner-von Miller reaction are often plagued by issues like low yields and significant byproduct formation.[1][3] This guide provides a structured approach to overcoming these challenges.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis of this compound, primarily focusing on the Doebner-von Miller reaction, which is a common route.[4][5]
Issue 1: Very Low or No Product Yield
Q: My Doebner-von Miller reaction has resulted in a negligible yield of this compound. What are the potential causes and how can I troubleshoot this?
A: This is a common but solvable issue often rooted in catalyst choice, reaction conditions, or starting material quality.
-
Catalyst Inactivity or Inappropriate Choice: The reaction is catalyzed by either Brønsted or Lewis acids.[4][6] The concentration and type of acid are critical.
-
Explanation: The acid catalyst facilitates both the initial Michael addition of the aniline to the α,β-unsaturated carbonyl and the subsequent cyclization and dehydration steps.[4] An insufficient amount or an overly dilute acid will stall the reaction.
-
Solution:
-
Verify Acid Concentration: Ensure you are using a concentrated acid (e.g., concentrated HCl or H₂SO₄).
-
Consider a Lewis Acid: Lewis acids like zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or scandium(III) triflate (Sc(OTf)₃) can be more effective, especially in controlling side reactions.[3][6] They coordinate to the carbonyl oxygen, activating it for nucleophilic attack.
-
Use Fresh Catalyst: Anhydrous Lewis acids can degrade upon exposure to atmospheric moisture. Use a freshly opened or properly stored bottle.
-
-
-
Sub-optimal Reaction Temperature:
-
Explanation: This reaction requires significant thermal energy to overcome the activation barriers for cyclization and aromatization.[3][5]
-
Solution: The reaction typically requires heating, often to temperatures between 100–150°C.[5] Incrementally increase the reaction temperature and monitor progress via Thin Layer Chromatography (TLC). If the reaction is highly exothermic, initial cooling may be necessary before heating to reflux.[3]
-
-
Poor Quality of Starting Materials:
-
Explanation: The α,β-unsaturated carbonyl partner for this synthesis is often generated in situ from an aldol condensation (the Beyer method).[4] Impurities in the aniline or the carbonyl precursors can inhibit the reaction or lead to unwanted side products.
-
Solution: Purify the aniline (e.g., by distillation) before use. Ensure the carbonyl precursors are of high purity.
-
Issue 2: Significant Formation of Tar and Polymeric Byproducts
Q: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and decimating my yield. What causes this and how can I prevent it?
A: Tar formation is arguably the most notorious issue in the Doebner-von Miller synthesis. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]
-
Uncontrolled Polymerization:
-
Explanation: α,β-unsaturated aldehydes and ketones are susceptible to polymerization, especially under the harsh acidic and high-temperature conditions of the reaction.
-
Solutions:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde or crotonaldehyde) slowly and portion-wise to the heated acidic solution of the aniline.[3][7] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction over polymerization.
-
Temperature Control: An uncontrolled exotherm can accelerate polymerization. If generating the unsaturated carbonyl in situ, perform the initial aldol condensation at a lower temperature (e.g., in an ice bath) before heating for the cyclization step.[3]
-
-
-
Oxidative Side Reactions:
-
Explanation: The final step of the synthesis is an oxidation to form the aromatic quinoline ring. Under harsh conditions, uncontrolled oxidation of intermediates or the aniline itself can lead to complex polymeric materials.
-
Solution: While an oxidizing agent is sometimes needed, in many Doebner-Miller variations, an intermediate Schiff base acts as the internal oxidant.[8] Adding a milder, controlled oxidizing agent like nitrobenzene (used in the related Skraup synthesis) can sometimes provide a cleaner reaction, though it also acts as a solvent.[9]
-
Troubleshooting Workflow Diagram
Caption: Simplified Doebner-von Miller fragmentation-recombination pathway.
Q4: What are the key safety precautions for these reactions?
A4: Safety is paramount.
-
Corrosive Reagents: Handle concentrated mineral acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, SnCl₄) in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reactions: Be prepared for a vigorous, exothermic reaction, especially during the addition of reagents or acid. Use an ice bath for cooling as needed and add reagents slowly. [3]* Toxic Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with care. Some oxidizing agents, like arsenic acid, are highly toxic and should be avoided if possible. [8]* Pressure Build-up: When heating a sealed or reflux system, ensure it is properly vented to avoid pressure build-up.
Optimized Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol incorporates best practices to mitigate tar formation and improve yield. It uses an in situ generation of the α,β-unsaturated carbonyl.
Materials:
-
Aniline (freshly distilled)
-
Paraldehyde (trimer of acetaldehyde)
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Toluene or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Charge Reactants: To the flask, add aniline (1.0 eq) and concentrated HCl (1.5 eq). Stir the mixture to form the aniline hydrochloride salt.
-
In Situ Carbonyl Formation (Slow Addition): Prepare a mixture of paraldehyde (equivalent to ~1.2 eq of acetaldehyde) and acetone (1.2 eq). Add this mixture dropwise to the stirred aniline hydrochloride salt via the dropping funnel over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Catalyst Addition: After the addition is complete, add anhydrous zinc chloride (0.5 eq) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to a gentle reflux (approx. 100-110°C) for 3-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. In the fume hood, neutralize the acidic solution by slowly adding concentrated NaOH solution until the pH is >10. This step is highly exothermic and should be performed with cooling.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with toluene or diethyl ether.
-
Purification: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure. The crude product will be a dark oil.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain this compound as a pale yellow liquid or low-melting solid.
References
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from Slideshare. [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]
-
Schwartz, M. A., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from assets.cambridge.org. [Link]
-
Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from Slideshare. [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from SynArchive. [Link]
-
Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from Química Organica.org. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
ACS Publications. (n.d.). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Combes quinoline synthesis | Request PDF. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Retrieved from ResearchGate. [Link]
-
PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
ResearchGate. (n.d.). Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction. Retrieved from ResearchGate. [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Technical Support Center: Purification of Crude 2,3-Dimethylquinoline by Recrystallization
Welcome to the Technical Support Center for the purification of 2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high-purity this compound.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] For this compound, a solid at room temperature with a melting point of approximately 68.5°C, selecting the appropriate solvent system is paramount for successful purification.[2] This guide will walk you through troubleshooting common issues and answer frequently asked questions to streamline your purification process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of crude this compound.
Issue 1: Poor or No Crystal Formation After Cooling
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a common issue that typically points to one of a few root causes:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve this compound when hot but have low solubility when cold.[1] If the compound remains dissolved at low temperatures, the solvent is too good at solvating it.
-
Insufficient Concentration: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.
-
Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site to initiate crystal growth.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely you have too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Re-evaluate Your Solvent: If you consistently face this issue, you may need to select a different solvent or a mixed-solvent system. Refer to the "Solvent Selection for this compound" section below for guidance.
Issue 2: Oiling Out - Formation of an Oil Instead of Crystals
Question: Upon cooling my solution, an oil has separated instead of solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is so high that it separates as a liquid phase. Highly impure samples can also exhibit a melting point depression, leading to oiling out.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional solvent and then allow it to cool slowly.
-
Lower the Cooling Rate: Cool the solution very slowly. A gradual decrease in temperature can favor the formation of an ordered crystal lattice over a disordered oil. You can insulate the flask to slow down the cooling process.
-
Change the Solvent System:
-
Choose a solvent with a lower boiling point.
-
For mixed solvent systems, add more of the "good" solvent (the one in which this compound is more soluble) to the hot solution to prevent premature precipitation, then allow it to cool slowly.
-
Issue 3: Low Yield of Recovered this compound
Question: After filtration, the amount of pure this compound I recovered is very low. What are the likely causes and how can I improve the yield?
Answer: A low yield can be frustrating, but it is often preventable. The primary causes include:
-
Using too much solvent: This is the most common reason for low yield, as a significant portion of your product will remain in the mother liquor.
-
Premature crystallization: If crystals form during hot filtration (if performed), you will lose product.
-
Incomplete crystallization: Cooling the solution for an insufficient amount of time or at too high a temperature will leave product dissolved in the solvent.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallizing this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. A general principle is "like dissolves like"; since this compound is a substituted aromatic amine, polar protic and aprotic solvents are good starting points.
A systematic approach to solvent selection is recommended:
-
Literature Search: Check for established procedures for the recrystallization of this compound or structurally similar compounds.
-
Small-Scale Solubility Tests:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed low solubility at room temperature. A good solvent will dissolve the compound completely at its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often a good choice for aromatic amines. |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Polar Aprotic | 56 | Good solvent for many organic compounds. |
| Ethyl Acetate | Moderately Polar | 77 | Can be effective for compounds of intermediate polarity. |
| Toluene | Nonpolar | 111 | May be suitable if impurities are highly polar. |
| Hexane | Nonpolar | 69 | Likely to be a poor solvent, but could be used as an anti-solvent in a mixed-solvent system. |
Q2: What are the common impurities in crude this compound?
A2: The impurities present in your crude sample will depend on the synthetic route used. Common syntheses for quinolines include the Skraup synthesis and the Doebner-von Miller reaction.[3][4] Potential impurities could include:
-
Unreacted starting materials: For example, in a Doebner-von Miller synthesis, you might have residual aniline or α,β-unsaturated carbonyl compounds.
-
Side-products: Polymerization of α,β-unsaturated carbonyls can lead to tar formation in the Doebner-von Miller reaction.[5] The Skraup synthesis is known for being vigorous and can produce a variety of byproducts.[4]
-
Positional isomers: Depending on the reactants, other isomers of dimethylquinoline could be formed.
-
Oxidation products: Over-oxidation during the synthesis can lead to related impurities.
Q3: When should I use a mixed-solvent system?
A3: A mixed-solvent system is useful when no single solvent has the ideal solubility characteristics. This typically involves a pair of miscible solvents, one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed-solvent pairs include ethanol/water and toluene/hexane.
Experimental Protocol: Recrystallization of this compound
This is a general protocol that should be optimized based on your specific sample and the chosen solvent system.
-
Solvent Selection: Based on small-scale tests, select the most suitable solvent or mixed-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
References
- Google Patents. (n.d.).
- Google Patents. (n.d.). Quinoline compounds and process of making same.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Larock, R. C., & Dong, Y. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(16), 5291–5299.
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. [Link]
-
ResearchGate. (n.d.). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline, 2,3-dimethyl- (CAS 1721-89-7). [Link]
-
ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. [Link]
-
PubChem. (n.d.). Quinoline. [Link]
- Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules, 5(8), 964-973.
-
NIST. (n.d.). Quinoline, 2,3-dimethyl-. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2,3-Dimethylquinolin-8-ol. [Link]
-
Wikipedia. (n.d.). Skraup reaction. [Link]
- Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones.
-
Vive Chemistry. (2012, November 3). Skraup's Synthesis. [Link]
- Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
-
MDPI. (n.d.). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. [Link]
-
PubChem. (n.d.). This compound-7-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). [Link]
-
NIST. (n.d.). Quinoline, 2,3-dimethyl-. [Link]
-
NIST. (n.d.). Quinoline, 2,3-dimethyl-. [Link]
-
NIST. (n.d.). Quinoline, 2,3-dimethyl-. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2,3-Dimethylhexane. [Link]
-
PubChem. (n.d.). Acetone. [Link]
-
ResearchGate. (n.d.). Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. [Link]
-
PubChem. (n.d.). Dimethyl Quinoline-2,3-dicarboxylate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Hexane, 3,4-dimethyl- (CAS 583-48-2). [Link]
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up of 2,3-Dimethylquinoline Production
Welcome to the technical support center dedicated to the synthesis and scale-up of 2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of this important compound.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Doebner-von Miller reaction is the most widely employed method for the synthesis of this compound, particularly on a larger scale.[1][2] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde, under acidic conditions.[2] A key advantage of this method is the use of relatively simple and readily available starting materials.
Q2: Why is tar and polymer formation a significant issue in the Doebner-von Miller synthesis of this compound?
A2: Tar and polymer formation is a prevalent challenge in the Doebner-von Miller reaction due to the acid-catalyzed self-condensation and polymerization of the highly reactive α,β-unsaturated carbonyl compound, crotonaldehyde.[1][3] The strongly acidic and often high-temperature conditions required for the cyclization and aromatization steps can promote these side reactions, leading to a significant reduction in yield and complicating product isolation.[1]
Q3: What are the key safety considerations when scaling up the production of this compound?
A3: The Doebner-von Miller reaction can be highly exothermic, especially during the initial stages.[3] On a larger scale, heat dissipation becomes a critical safety concern to prevent runaway reactions. Therefore, controlled addition of reagents, efficient stirring, and adequate cooling are paramount. The use of strong acids like concentrated hydrochloric or sulfuric acid also necessitates appropriate personal protective equipment (PPE) and handling procedures to avoid chemical burns.
Q4: What are the recommended analytical techniques for monitoring the reaction progress and assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product during the reaction.[1] For purity assessment of the final product, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal for quantifying the main component and detecting impurities.[4] For structural confirmation and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3][5]
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Symptoms:
-
The isolated yield of the final product is significantly lower than expected.
-
A large amount of tarry residue is observed in the reaction flask.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Polymerization of Crotonaldehyde | The primary cause of low yield is the acid-catalyzed polymerization of crotonaldehyde, which is accelerated by high local concentrations and temperatures.[1][3] | Slow, Controlled Addition: Add crotonaldehyde dropwise to the reaction mixture with efficient stirring and cooling to maintain a low instantaneous concentration and control the exotherm.[3] |
| Suboptimal Reaction Temperature | Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low will result in an incomplete reaction. | Optimize Temperature Profile: Maintain the lowest effective temperature that allows for a reasonable reaction rate. A typical reflux temperature is often employed, but careful monitoring is crucial. |
| Inadequate Acid Concentration | The acid catalyst is essential for the reaction, but an incorrect concentration can either fail to promote the reaction efficiently or accelerate tar formation.[1] | Acid Optimization: The type and concentration of the acid can be optimized. While hydrochloric acid is common, other Brønsted or Lewis acids like sulfuric acid or zinc chloride can be explored.[2][5] |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting materials. | Reaction Monitoring: Regularly monitor the reaction progress using TLC until the starting materials are consumed. |
| Losses During Workup | The product may be lost during the extraction and purification steps. | Efficient Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Back-extraction of the combined organic layers with dilute acid can help in separating the basic quinoline product from neutral impurities. |
Problem 2: Product Contamination and Byproduct Formation
Symptoms:
-
The isolated product is a dark, oily substance that is difficult to purify.
-
Analytical tests (GC, HPLC, NMR) show the presence of significant impurities.
Root Causes and Solutions:
| Byproduct Type | Identification and Characterization | Mitigation Strategies |
| Polymeric/Tarry Materials | Insoluble, high molecular weight materials that are difficult to characterize by standard methods. | Implement strategies to minimize crotonaldehyde polymerization as described in the "Low Yield" section (slow addition, temperature control).[1][3] |
| Partially Hydrogenated Quinolines (e.g., Dihydro- and Tetrahydro-2,3-dimethylquinoline) | Can be identified by NMR (presence of aliphatic protons in the quinoline ring system) and MS (molecular ions corresponding to M+2 or M+4). | The final step of the Doebner-von Miller reaction is an oxidation. Ensure sufficient oxidizing agent (often an intermediate in the reaction or air) is present and that the reaction conditions promote aromatization.[1] |
| Regioisomers | In some cases, particularly with substituted anilines or different α,β-unsaturated carbonyl compounds, the formation of isomeric quinolines is possible.[3][6] Characterization is typically done by NMR and comparison with known spectra. | The regioselectivity of the Doebner-von Miller reaction is generally well-defined for the synthesis of this compound. However, careful control of reaction conditions is still important. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound, designed for scalability.
Protocol 1: Scale-Up Synthesis of this compound via Doebner-von Miller Reaction (100 g scale)
Materials:
-
Aniline (e.g., 93 g, 1.0 mol)
-
Concentrated Hydrochloric Acid (e.g., 200 mL)
-
Crotonaldehyde (e.g., 84 g, 1.2 mol)
-
Toluene (e.g., 200 mL)
-
Sodium Hydroxide solution (e.g., 30% w/v)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Large separatory funnel
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the aniline and concentrated hydrochloric acid. Stir the mixture to form the aniline hydrochloride salt.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Controlled Addition of Crotonaldehyde: In the dropping funnel, prepare a solution of crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 2-3 hours. Maintain a steady reflux and vigorous stirring throughout the addition.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding a 30% sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exotherm.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the product with dichloromethane (e.g., 3 x 200 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the crude this compound as a dark oil.
Protocol 2: Purification of this compound by Vacuum Distillation
Equipment:
-
Distillation apparatus suitable for vacuum distillation
-
Vacuum pump
-
Cold trap
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Distillation: Transfer the crude this compound to the distillation flask. Begin heating the flask gently under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. The literature boiling point is around 264-265 °C at atmospheric pressure, so the boiling point will be significantly lower under vacuum.
-
Purity Analysis: Analyze the purity of the collected fraction using GC or HPLC.
IV. Visualizations
Diagram 1: Doebner-von Miller Reaction Workflow
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
V. References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 6592–6595. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
ResearchGate. (2025). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]
-
ResearchGate. (2022). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. [Link]
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
ResearchGate. (2025). On the mechanism of the Doebner–Miller reaction. [Link]
-
Semantic Scholar. (n.d.). Doebner–Miller reaction. [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,3-Dimethylquinolin-8-ol. National Center for Biotechnology Information. [Link]
-
Google Patents. (n.d.). Purification method of 2-methyl quinoline.
-
ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
PubChem. (n.d.). Dimethyl Quinoline-2,3-dicarboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.
General FAQs
Q1: What are the most common byproducts in classical quinoline synthesis reactions?
A1: Byproduct formation is highly dependent on the specific synthesis method. In Skraup and Doebner-von Miller reactions, which are conducted under strongly acidic and high-temperature conditions, the formation of tar and polymers from the polymerization of acrolein or other α,β-unsaturated carbonyl compounds is a frequent issue.[1] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[1] A primary challenge in the Combes synthesis is the formation of undesired regioisomers when using unsymmetrical β-diketones.[1]
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
A2: Optimization of reaction conditions is paramount. This includes meticulous control of temperature, reaction time, and the judicious selection of catalysts and solvents.[1] Employing milder catalysts can often circumvent the harsh conditions that lead to byproduct formation.[1] Ensuring the high purity of starting materials is also a critical step to prevent impurities from participating in side reactions.[1] Post-synthesis purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.[1][2]
Q3: What are some general strategies to minimize byproduct formation?
A3: Several general strategies can be employed. The slow and controlled addition of reactants can help manage exothermic reactions and minimize side reactions like self-condensation.[3] Running reactions at the lowest effective temperature can also reduce the rate of undesired pathways. For reactions sensitive to air, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials and intermediates.
Troubleshooting Guides for Specific Syntheses
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5]
Q: My Skraup reaction is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate it?
A: The Skraup synthesis is notoriously exothermic.[3] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3][6] Boric acid can also be used as a moderator.[3][6]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[3]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots that can lead to polymerization and tar formation.[3]
Byproduct Identification and Minimization:
| Common Byproduct | Identification | Minimization Strategy |
| Tars and Polymers | Dark, insoluble, high molecular weight materials. | Use of moderators like FeSO₄, controlled addition of reagents, and maintaining the lowest possible reaction temperature.[3][6] |
| Over-reduction Products | Tetrahydroquinolines. | Careful selection of the oxidizing agent and stoichiometry. |
| Unreacted Starting Materials | Aniline and nitrobenzene. | Ensure complete reaction by optimizing reaction time and temperature. |
Experimental Protocol: A Moderated Skraup Synthesis
-
In a fume hood, combine aniline, glycerol, and ferrous sulfate heptahydrate in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly and cautiously add concentrated sulfuric acid with cooling and swirling.[1]
-
Add nitrobenzene, which acts as both an oxidizing agent and a solvent.[5]
-
Heat the mixture gently. The reaction is exothermic and may become vigorous.[1] If so, remove the heat source until the reaction subsides.[3]
-
After the initial vigorous reaction, continue to heat the mixture under reflux for an additional 3-5 hours.[1]
-
Allow the mixture to cool and then carefully pour it into a large volume of cold water.[1]
-
Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.[1]
-
Isolate the crude quinoline via steam distillation.[6][7] The quinoline will co-distill with water.[1]
-
Further purification can be achieved by vacuum distillation or by forming a picrate salt.[8][9]
Doebner-von Miller Synthesis
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[10] It is considered a modification of the Skraup synthesis.[11][12]
Q: My Doebner-von Miller reaction produces a complex mixture of byproducts and resinous materials, leading to low yields. What is the likely cause and how can I fix it?
A: Polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction, especially under strong acid catalysis.[1] Another potential side reaction is the reduction of intermediates, leading to partially or fully saturated quinoline-like structures.[1] To mitigate this:
-
Use a milder acid catalyst: Lewis acids such as tin tetrachloride or scandium(III) triflate can be effective alternatives to strong Brønsted acids.[10]
-
In situ generation of the carbonyl compound: Preparing the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (the Beyer method) can sometimes lead to cleaner reactions.[10]
Byproduct Identification and Minimization:
| Common Byproduct | Identification | Minimization Strategy |
| Polymers | Resinous, insoluble materials. | Use of milder acid catalysts and lower reaction temperatures.[1][10] |
| Reduced Quinolines | Tetrahydroquinolines and other saturated derivatives. | Optimize the choice and amount of oxidizing agent if one is used. |
| Michael Adducts | Uncyclized intermediates from the addition of aniline to the carbonyl compound. | Ensure sufficient heating and reaction time to promote cyclization. |
Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a substituted quinoline.[13][14]
Q: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on both the aniline and the β-diketone.[14]
-
Steric hindrance: Increasing the bulk of the R group on the diketone can favor the formation of one regioisomer over the other.[14]
-
Electronic effects: The electronic nature of the substituents on the aniline can direct the cyclization. For example, using methoxy-substituted anilines often leads to 2-CF₃-quinolines, while chloro- or fluoroanilines can favor the formation of 4-CF₃ regioisomers in modified Combes syntheses.[14]
Byproduct Identification and Minimization:
| Common Byproduct | Identification | Minimization Strategy |
| Undesired Regioisomers | Isomeric quinolines with different substitution patterns. | Judicious choice of substituted anilines and β-diketones to exploit steric and electronic directing effects.[14] |
| Uncyclized Enamine Intermediate | Can be detected by NMR and MS. | Ensure complete cyclization by using a sufficiently strong acid catalyst and adequate heating.[3][14] |
Friedländer Synthesis
This synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[15][16]
Q: My Friedländer synthesis is plagued by the formation of aldol condensation side products, leading to a complex mixture and difficult purification.
A: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[1] To address this:
-
Use an imine analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[1]
-
Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can suppress self-condensation.[17]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize its self-condensation by keeping its concentration low.[1][3]
Byproduct Identification and Minimization:
| Common Byproduct | Identification | Minimization Strategy |
| Aldol Condensation Products | Higher molecular weight compounds derived from the self-condensation of the ketone. | Slow addition of the ketone, use of milder reaction conditions, or employing an imine analog of the amino-carbonyl reactant.[1][3][17] |
| Unreacted Starting Materials | 2-aminobenzaldehyde/ketone and the methylene-containing compound. | Optimize reaction stoichiometry, temperature, and time. |
Purification and Characterization
Q: What are the most effective methods for purifying crude quinoline products?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: Steam distillation is effective for separating volatile quinolines from non-volatile tars and inorganic salts.[6][7] Subsequent vacuum distillation can further purify the product based on its boiling point.[7][8]
-
Recrystallization: This is a powerful technique for purifying solid quinoline derivatives.[2] It can be highly effective, especially when preceded by the formation of a salt, such as a picrate or phosphate, which can then be crystallized and subsequently neutralized to regenerate the pure quinoline.[8][9]
-
Column Chromatography: This is a versatile technique for separating complex mixtures and achieving high purity, particularly for small-scale preparations.[2][18] For basic quinoline derivatives that may interact strongly with acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent or to use a different stationary phase like alumina.[9]
Q: What analytical techniques are best for identifying byproducts?
A: A combination of techniques is often necessary for unambiguous identification.
-
Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the complexity of the product mixture.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for separating components of a mixture and providing molecular weight information for each.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY) NMR are invaluable for elucidating the detailed structure of the desired product and any isolated byproducts.[19]
Visual Workflows
Troubleshooting Logic for Quinoline Synthesis
Caption: A troubleshooting decision tree for common quinoline synthesis issues.
General Purification Workflow for Crude Quinoline
Caption: A general workflow for the purification of quinoline derivatives.
References
-
Purification of Quinoline - Chempedia. (n.d.). LookChem. Retrieved from [Link]
-
What chromatographic methods are suitable for quinoline separation? (n.d.). BIOSYNCE. Retrieved from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
QUINOLINE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
-
Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). (n.d.). ResearchGate. Retrieved from [Link]
-
Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved from [Link]
- Synthesis and Spectroscopic Studies of Some Novel Quinoline Derivatives. (1992). Journal of Chemical Research, (9), 296-297.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20677-20697. Retrieved from [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Skraup's Synthesis. (2012, November 3). Vive Chemistry. Retrieved from [Link]
-
25 Skraup Quinoline Synthesis. (2018, September 8). YouTube. Retrieved from [Link]
-
Syntheses of derivatives of quinoline. (n.d.). SciSpace. Retrieved from [Link]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Quinoline Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of quinoline and its derivatives. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with field-proven strategies to ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is broader than the leading edge.[1][2] An ideal chromatographic peak has a symmetrical, or Gaussian, shape.[1] Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect symmetrical peak.[2] Generally, a tailing factor greater than 1.2 is considered tailing.[2]
This distortion is problematic because it can compromise the accuracy and reproducibility of quantification, as well as reduce the resolution between closely eluting peaks.[1] Ignoring peak tailing might also mask the presence of a co-eluting impurity.[3]
Q2: Why are quinoline compounds particularly prone to peak tailing?
A: Quinoline and its derivatives are basic compounds due to the nitrogen atom in the heterocyclic ring.[2] In reversed-phase HPLC, which utilizes silica-based columns, these basic functional groups can interact strongly with residual silanol groups (Si-OH) on the stationary phase surface.[1][3] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes some analyte molecules to be retained longer, resulting in a tailed peak.[2][3]
Q3: What are the primary chemical causes of peak tailing for basic compounds like quinolines?
A: The primary causes are multifaceted and often interrelated:
-
Silanol Interactions: The most significant cause is the interaction between protonated basic analytes (like quinolines) and ionized, negatively charged silanol groups on the silica stationary phase.[3][4] These interactions are a form of secondary retention that leads to peak asymmetry.[3] Free silanol groups are more acidic and tend to cause stronger interactions than other types.[1]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor that controls the ionization state of both the quinoline analyte and the silanol groups.[4][5] When the mobile phase pH is near the pKa of the analyte, it can lead to uneven ionization and asymmetrical peaks.[5] At a pH above 3, silanol groups become increasingly deprotonated (negatively charged), exacerbating interactions with positively charged basic compounds.[5]
-
Metal Contamination: Trace metal impurities, such as iron and aluminum, within the silica matrix of the column can act as active sites.[1][6] These metals can increase the acidity of neighboring silanol groups or directly chelate with the analyte, contributing to peak tailing.[1][6]
In-Depth Troubleshooting Guide
If you are observing peak tailing with your quinoline compound, this guide provides a systematic approach to diagnose and resolve the issue.
Diagnostic Workflow: Is It a Chemical or Mechanical Issue?
Before adjusting method parameters, it's crucial to determine if the tailing is due to chemical interactions or a problem with the HPLC system itself.
Experimental Protocol: The Neutral Compound Test
-
Prepare a Neutral Marker: Prepare a solution of a neutral, non-polar compound (e.g., toluene or naphthalene) in your mobile phase.
-
Injection: Inject this solution using your current chromatographic method.
-
Analysis: Examine the peak shape of the neutral marker.
-
If the neutral marker's peak is symmetrical (Tf ≈ 1): The problem is likely chemical and specific to your basic quinoline analyte. Proceed to the "Chemical and Method Optimization" section.
-
If the neutral marker's peak also tails: The issue is likely mechanical or related to the system's physical setup. Proceed to the "System and Hardware Troubleshooting" section.
-
Below is a Graphviz diagram illustrating this initial diagnostic workflow.
Caption: Initial diagnostic workflow for troubleshooting peak tailing.
Part 1: Chemical and Method Optimization
If the neutral compound test points to a chemical issue, the following steps will help you optimize your method to minimize secondary interactions.
Q4: How can I use the mobile phase to reduce peak tailing?
A: Optimizing the mobile phase is the most powerful tool for improving the peak shape of basic compounds.
1. Adjusting Mobile Phase pH:
-
The Principle: The goal is to control the ionization state of both the quinoline analyte and the stationary phase silanols to minimize unwanted ionic interactions.
-
Low pH (pH 2.5 - 3.5): This is the most common and effective strategy.[3] At low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[7] While the basic quinoline will be fully protonated (positively charged), the absence of negatively charged silanol sites significantly reduces peak tailing.[3]
-
High pH (pH > 8): An alternative approach is to use a high pH mobile phase. At high pH, the quinoline analyte will be in its neutral, unprotonated state, which eliminates ionic interactions with the now fully deprotonated silanol groups. However, this requires a pH-stable column (e.g., hybrid or bidentate bonded phases) to prevent dissolution of the silica stationary phase.[3][8]
2. Using Buffers and Additives:
-
Buffers: Using a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-25 mM is crucial to maintain a stable pH across the column, especially at the point of sample injection where the sample solvent can temporarily alter the pH.[6][9]
-
Acidic Additives: For low pH methods, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is common practice to control pH and improve peak shape.[10]
-
Amine Additives (Competing Base): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (typically at low pH) can also be effective.[11] The protonated TEA will preferentially interact with any active silanol sites, effectively shielding the quinoline analyte from these secondary interactions.[11][12]
| Mobile Phase Additive | Typical Concentration | Mechanism of Action |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Controls mobile phase pH to suppress silanol ionization. Volatile and MS-compatible.[13][14] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong ion-pairing agent that masks silanol activity and improves peak shape. Can cause ion suppression in MS.[13] |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | A competing base that binds to active silanol sites, reducing their availability for interaction with the analyte.[11][12] |
| Ammonium Formate / Acetate | 5 - 20 mM | Acts as a buffer to maintain stable pH and provides counter-ions that can reduce silanol interactions. Good for LC-MS.[9] |
Q5: Can my choice of HPLC column affect peak tailing?
A: Absolutely. The choice of column is critical for the successful analysis of basic compounds.
-
High Purity, Type B Silica: Modern columns are typically packed with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[1] Using a high-purity silica column is a fundamental step in preventing peak tailing.
-
End-Capped Columns: Most modern columns are "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to make them less polar and interactive.[3][4] Choosing a column with high bonding density and thorough end-capping is highly recommended for basic compounds.[1][15]
-
Alternative Stationary Phases: If tailing persists on a standard C18 column, consider phases with alternative chemistry:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group can help shield the analyte from underlying silanol groups.[5]
-
Phenyl Phases: These columns can offer different selectivity through π-π interactions with the aromatic quinoline ring, which can sometimes result in better peak shapes.[16]
-
pH-Stable Phases: For high-pH methods, specialized columns like hybrid silica or those with bidentate bonding are necessary to prevent column degradation.[3]
-
Q6: What is ion-pair chromatography and can it help with quinoline analysis?
A: Ion-pair chromatography is a technique used to improve the retention and peak shape of ionic compounds in reversed-phase HPLC.
-
How it Works: An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase.[17][18] This reagent forms a neutral ion-pair with the charged analyte (the protonated quinoline).[17] The resulting neutral complex has increased hydrophobicity and is well-retained by the non-polar stationary phase through a standard reversed-phase mechanism, avoiding the problematic silanol interactions.[18]
-
When to Use It: This can be a powerful technique for highly basic quinolines or when pH adjustment alone is insufficient. It is particularly useful for retaining very polar compounds.[16]
-
Common Reagents: For basic compounds like quinolines, anionic ion-pairing reagents like sodium heptanesulfonate are used.[13] For LC-MS applications, volatile ion-pairing reagents like perfluorocarboxylic acids (e.g., HFBA) are preferred.[13]
Part 2: System and Hardware Troubleshooting
If the neutral compound test revealed tailing, the issue likely lies within your HPLC system.
Q7: How can extra-column volume cause peak tailing?
A: Extra-column volume refers to all the volume within the HPLC system outside of the column itself, including the injector, tubing, and detector flow cell.[5][11] Excessive volume can cause the analyte band to spread before and after it passes through the column, leading to broader and potentially tailing peaks.[19]
-
Troubleshooting Steps:
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length as short as possible, especially between the column and the detector.[5]
-
Connections: Ensure all fittings are properly made (e.g., ferrules are not crushed or mismatched) to eliminate any dead volume at the connection points.[11]
-
Q8: Could a problem with the column itself be the cause?
A: Yes, physical degradation of the column can lead to poor peak shape for all analytes.
-
Column Void: Over time, the packed bed at the inlet of the column can settle, creating a "void" or empty space.[6] This disrupts the flow path, causing peaks to broaden and tail.[20] Reversing and flushing the column (if permitted by the manufacturer) can sometimes help, but replacement is often necessary.
-
Blocked Frit: The inlet frit of the column can become partially blocked by particulates from the sample or mobile phase.[3] This also leads to a distorted flow path and poor peak shape. Replacing the frit or the entire column is the solution.
-
Contamination: Accumulation of strongly retained matrix components on the column can create new active sites that cause tailing. Using a guard column can protect the analytical column and is a cost-effective way to diagnose this issue; if replacing the guard column restores peak shape, the problem was contamination.
Q9: Can the sample solvent affect peak shape?
A: Yes, this is a very common but often overlooked cause of peak distortion.
-
The Solvent Effect: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[19][21] For reversed-phase chromatography, this means avoiding dissolving your sample in 100% acetonitrile or methanol if your mobile phase is highly aqueous.[21]
-
Best Practice: Ideally, dissolve your sample in the initial mobile phase composition.[22] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte, and keep the injection volume small.[22][23]
Below is a Graphviz diagram summarizing the comprehensive troubleshooting strategy.
Caption: Comprehensive troubleshooting workflow for peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
LCGC. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved from [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]
-
uHPLCs. (2023, March 11). How to solve the “solvent effect”. Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Barwick, V. J. (1999). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 849(1), 13-28. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
DePauw University. (n.d.). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (2015, May 13). How can I achieve good HPLC peak shape for floroquinolone molecules?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Wang, J., et al. (2020). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(12), 1775. Retrieved from [Link]
-
Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]
-
International Labmate. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Iranian Journal of Pharmaceutical Research. (2011). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Analyst. (1987). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
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- 14. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. km3.com.tw [km3.com.tw]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 20. agilent.com [agilent.com]
- 21. How to solve the “solvent effect”_ [uhplcslab.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Residual Solvent Removal from 2,3-Dimethylquinoline Samples
Welcome to the technical support center for the purification of 2,3-Dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of residual solvents from your this compound samples. Here, you will find not just procedural steps, but the underlying scientific principles and troubleshooting advice to ensure the integrity and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual solvents from my this compound sample?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients.[1] Their removal is paramount for several reasons:
-
Toxicity: Many common solvents are toxic and can pose a risk to patient safety, even at trace levels.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual solvents in pharmaceutical products.[3][4]
-
Compound Stability: The presence of solvents can affect the crystal structure, stability, and physicochemical properties of your this compound.
-
Analytical Interference: Solvents can interfere with downstream analytical techniques, leading to inaccurate quantification and characterization.
-
Reaction Kinetics: In subsequent synthetic steps, residual solvents can alter reaction kinetics or lead to unwanted side reactions.
Q2: What are the key properties of this compound I should consider before choosing a solvent removal method?
A2: Understanding the physicochemical properties of this compound is fundamental to selecting an appropriate and effective solvent removal technique.
| Property | Value | Significance for Solvent Removal |
| Melting Point | 68.50 °C | Your drying temperature should ideally be well below the melting point to avoid melting or "oiling out" of the solid.[5] |
| Boiling Point | 263.00 °C | The high boiling point indicates that this compound is non-volatile, making it suitable for methods that rely on the evaporation of more volatile solvents.[6] |
| Molecular Weight | 157.22 g/mol | This is a standard molecular weight for a small organic molecule.[7] |
Q3: I'm working in a pharmaceutical setting. Are there regulatory guidelines I should be aware of for residual solvents?
A3: Absolutely. The primary guideline is the ICH Q3C (R9) Impurities: Guideline for Residual Solvents .[3][8] This guideline classifies residual solvents into three classes based on their toxicity and recommends acceptable concentration limits for each.
-
Class 1: Solvents to be avoided, known to be carcinogenic or environmentally hazardous.[9]
-
Class 2: Solvents to be limited due to their inherent toxicity.[9]
-
Class 3: Solvents with low toxic potential.[9]
It is crucial to be aware of the solvents used in your synthesis and ensure their levels in the final product comply with these guidelines.[4][10]
Method Selection Guide
Choosing the right method for removing residual solvents is a critical step that depends on the solvent's properties, the scale of your experiment, and the desired final purity of your this compound.
Start [label="Start: Residual Solvent in\nthis compound Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventType [label="What is the boiling point\nof the residual solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SampleState [label="Is the sample a solid or in solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ThermalStability [label="Is this compound\nthermally sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Rotovap [label="Rotary Evaporation\n(for solutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; VacOven [label="Vacuum Oven Drying\n(for solids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyophilization [label="Lyophilization (Freeze-Drying)\n(for thermally sensitive solids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization\n(for purification from soluble impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Pure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> SampleState; SampleState -> Rotovap [label="Solution"]; SampleState -> ThermalStability [label="Solid"]; Rotovap -> ThermalStability; ThermalStability -> VacOven [label="No"]; ThermalStability -> Lyophilization [label="Yes"]; VacOven -> Recrystallization [label="Further purification needed"]; Lyophilization -> Recrystallization [label="Further purification needed"]; VacOven -> FinalProduct [label="Purity achieved"]; Lyophilization -> FinalProduct [label="Purity achieved"]; Recrystallization -> FinalProduct; }
Caption: Decision tree for selecting a solvent removal method.In-Depth Troubleshooting Guides
Method 1: Rotary Evaporation (for samples in solution)
Rotary evaporation is a cornerstone technique for efficiently removing volatile solvents from non-volatile compounds like this compound.[11][12] The process involves increasing the solvent's surface area by rotating the flask and reducing its boiling point by applying a vacuum.[13]
Experimental Protocol:
-
Setup: Ensure your rotary evaporator is correctly assembled, with the condenser cooled by a circulating chiller or an ice bath.
-
Sample Loading: Do not fill the round-bottom flask more than halfway to prevent bumping.
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 150-200 rpm) to create a thin film of the solution.
-
Vacuum Application: Gradually apply a vacuum to the system. The appropriate vacuum level will depend on the solvent being removed.
-
Heating: Immerse the rotating flask in a heated water bath. A general rule of thumb is to set the bath temperature 20°C higher than the solvent's boiling point at the applied pressure.[12]
-
Solvent Collection: The evaporated solvent will condense and be collected in the receiving flask.
-
Drying to Constant Weight: Continue the process until all the solvent has been removed and your this compound is a solid or oil.
Troubleshooting Guide: Rotary Evaporation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Foaming | - Vacuum applied too quickly.- Bath temperature is too high.- Flask is overfilled. | - Apply vacuum gradually.- Reduce the bath temperature.- Ensure the flask is no more than half full. Use a larger flask if necessary. |
| Slow Evaporation | - Inadequate vacuum.- Bath temperature is too low.- Poor condenser efficiency. | - Check for leaks in the vacuum system.- Increase the bath temperature, but keep it below the melting point of this compound.- Ensure the condenser is sufficiently cold. |
| Sample Lost to Condenser | - Severe bumping.- Co-evaporation with the solvent. | - Follow solutions for bumping.- Consider a two-step evaporation process if dealing with a high-vapor-pressure compound. |
| High Boiling Point Solvents (e.g., DMF, DMSO) | - Standard vacuum is insufficient to lower the boiling point significantly. | - Use a high-performance vacuum pump capable of achieving lower pressures.[14][15] |
Method 2: Vacuum Oven Drying (for solid samples)
Vacuum drying is an effective method for removing residual solvents from solid samples by reducing the pressure, thereby lowering the solvent's boiling point.[16][17]
Experimental Protocol:
-
Sample Preparation: Spread your this compound sample in a thin layer on a glass dish or tray to maximize the surface area.
-
Loading: Place the sample in the vacuum oven.
-
Vacuum Application: Close the oven door and apply a vacuum.
-
Heating: Set the oven temperature. For this compound, a temperature between 40-50°C is a safe starting point.
-
Drying: Dry the sample for a predetermined time or until a constant weight is achieved.
-
Cooling: Before opening the oven, turn off the heat and allow it to cool under vacuum to prevent the uptake of atmospheric moisture.
Troubleshooting Guide: Vacuum Oven Drying
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inefficient Drying | - Sample layer is too thick.- Inadequate vacuum.- Temperature is too low. | - Spread the sample in a thinner layer.- Check the vacuum pump and seals for leaks.- Gradually increase the temperature, ensuring it remains below the melting point of this compound. |
| Sample Melting | - Oven temperature is too high. | - Reduce the oven temperature. Remember that the melting point can be depressed by the presence of residual solvent. |
| Inconsistent Results | - Uneven heating within the oven. | - Use a calibrated oven and place the sample in the center. |
Method 3: Lyophilization (Freeze-Drying)
Lyophilization is a gentle drying process ideal for thermally sensitive compounds. It involves freezing the material and then reducing the pressure to allow the frozen solvent to sublime directly from a solid to a gas.[18][19] While typically used for aqueous solutions, it can be adapted for organic solvents.
Experimental Protocol:
-
Solvent Selection: Lyophilization is most effective with solvents that have a relatively high freezing point and vapor pressure at that temperature.
-
Pre-freezing: Dissolve your sample in a suitable solvent (e.g., tert-butanol, 1,4-dioxane) and freeze it completely. Using liquid nitrogen can be effective for organic solvents with low freezing points.[20]
-
Vacuum Application: Place the frozen sample on the lyophilizer and apply a high vacuum.
-
Sublimation: The solvent will sublime and be trapped on the cold condenser of the lyophilizer.
-
Completion: The process is complete when all the solvent has been removed, leaving a dry, often fluffy powder.
Troubleshooting Guide: Lyophilization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sample Melting | - Inadequate pre-freezing.- Vacuum is not low enough to maintain the frozen state. | - Ensure the sample is frozen solid before applying vacuum.- Use a high-performance vacuum pump. The pressure must be below the triple point of the solvent.[20] |
| Slow Drying | - Inefficient heat transfer to the sample. | - Some lyophilizers have temperature-controlled shelves to provide a small amount of heat to facilitate sublimation. |
| Solvent Bypassing Condenser | - Condenser is not cold enough to trap the solvent. | - Ensure the condenser is at its lowest operating temperature before starting the process. For some organic solvents, a condenser temperature of -105°C may be required.[20] |
Method 4: Recrystallization
Recrystallization is a powerful purification technique that can also be used to remove trapped solvent molecules and other impurities.[21][22] The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.[5]
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Dissolve the impure this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to induce crystallization.[23]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Cooling is too rapid. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[23] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly. | - Add more solvent and reheat to dissolve the oil, then cool slowly.- Choose a solvent with a lower boiling point. |
| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration. |
References
-
European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent. Retrieved from [Link]
-
International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3C(R9) Impurities: Guideline for residual solvents. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline, 2,3-dimethyl- (CAS 1721-89-7). Retrieved from [Link]
-
Pharmaceutical Technology. (2025, August 1). Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems. Retrieved from [Link]
-
ResearchGate. (2020, March 23). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. Retrieved from [Link]
-
LabManager. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]
-
Wikipedia. (n.d.). Rotary evaporator. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. Retrieved from [Link]
-
LACO Technologies. (n.d.). Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]
-
ResearchGate. (2021, April 21). How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?. Retrieved from [Link]
-
Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization. Retrieved from [Link]
-
American Laboratory. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A method for removing residual water-soluble organic solvent in a sample.
-
Reddit. (2022, May 19). Drying solid from precipitate reaction. Retrieved from [Link]
-
Applewood Scientific. (n.d.). Freeze Drying or Lyophilization. Retrieved from [Link]
-
NIST WebBook. (n.d.). Quinoline, 2,3-dimethyl-. Retrieved from [Link]
- Google Patents. (2021, October 29). Method for efficiently removing residual organic solvent in insulin aspart.
-
NIST WebBook. (n.d.). Quinoline, 2,3-dimethyl-. Retrieved from [Link]
-
YouTube. (2019, August 6). Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. Retrieved from [Link]
-
Wintek Corporation. (n.d.). Vacuum Drying | Solvent Recovery. Retrieved from [Link]
- European Patent Office. (2011, March 15). A novel process of residual solvent removal.
-
ResearchGate. (2015, August 5). What does drying under vacuum at room temperature mean?. Retrieved from [Link]
-
University of Arizona. (n.d.). Recrystallization. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. 2,3-dimethyl quinoline, 1721-89-7 [thegoodscentscompany.com]
- 7. Quinoline, 2,3-dimethyl- [webbook.nist.gov]
- 8. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Video: Rotary Evaporation to Remove Solvent [jove.com]
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- 14. researchgate.net [researchgate.net]
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- 16. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 17. Vacuum Drying | Solvent Recovery | Wintek Corporation [wintek-corp.com]
- 18. researchgate.net [researchgate.net]
- 19. Freeze Drying or Lyophilization [applewoodscientific.com]
- 20. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 23. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of 2,3-Dimethylquinoline in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,3-Dimethylquinoline. This resource is designed to provide you with in-depth, field-proven insights and practical solutions to challenges related to the stability of this compound in solution. Our goal is to empower you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
Introduction: The Stability Challenge of this compound
This compound is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. However, like many quinoline derivatives, its stability in solution can be a critical factor influencing experimental outcomes. The quinoline ring is susceptible to several degradation pathways, including oxidation, photodegradation, and hydrolysis under certain pH conditions. The presence of two electron-donating methyl groups on the pyridine ring of this compound can increase the electron density of the ring system, potentially making it more susceptible to oxidation compared to the parent quinoline molecule.
This guide provides a structured approach to understanding and managing these stability issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: My this compound solution has turned yellow/brown. What is causing this discoloration and is my compound degraded?
A1: Discoloration, typically appearing as a yellow to brown tint, is a common visual indicator of degradation in quinoline compound solutions. This is often a result of oxidation or photodegradation.[1] The formation of colored byproducts suggests that the chemical integrity of your this compound has been compromised. While a slight color change may not always equate to a significant loss of potency for all applications, it is a clear warning sign. For sensitive assays, it is crucial to use a fresh, colorless solution.
Q2: What is the best solvent for dissolving and storing this compound?
A2: The choice of solvent is critical for maintaining the stability of this compound. While precise quantitative solubility data in a wide range of organic solvents is not extensively reported in publicly available literature, qualitative information suggests good solubility in various organic solvents.
Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of many organic compounds due to its high solubilizing power. However, the stability of compounds in DMSO can be compound-specific. If using DMSO, it is crucial to use an anhydrous grade and store it properly to prevent water absorption, as water can facilitate hydrolytic degradation for some compounds.[2]
For working solutions, less reactive solvents like ethanol or methanol may be suitable, but their volatility needs to be considered. It is always recommended to perform a small-scale solubility test before preparing a large batch of solution.
Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A3: To maximize the shelf-life of your this compound solutions, adhere to the following storage guidelines:
-
Temperature: For long-term storage, it is highly recommended to store stock solutions at -20°C or -80°C.[3] This significantly slows down the rate of most degradation reactions. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient.
-
Light Protection: Quinoline derivatives are often photosensitive.[1] Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: To minimize oxidation, it is good practice to purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Aliquoting: Avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Prepare single-use aliquots of your stock solution to maintain its integrity.
| Storage Condition | Recommendation | Rationale |
| Solvent | Anhydrous DMSO for stock solutions. | High solubilizing power; minimize water content to reduce hydrolysis risk. |
| Temperature | -20°C or -80°C for long-term storage. | Slows down degradation kinetics. |
| Light | Store in amber vials or wrapped in foil. | Prevents photodegradation. |
| Atmosphere | Purge with inert gas (Ar or N₂). | Minimizes oxidation. |
| Handling | Prepare single-use aliquots. | Avoids detrimental freeze-thaw cycles. |
Troubleshooting Experimental Inconsistencies
Q4: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my this compound solution?
A4: Yes, inconsistent results and a gradual loss of biological activity are classic indicators of compound degradation.[1] If you are experiencing such issues, it is crucial to assess the stability of your this compound solution. Preparing a fresh stock solution and comparing its performance to your existing solution is a good first step. If the fresh solution restores the expected activity, it is highly likely that your previous solution has degraded.
Q5: I see an unexpected peak in my HPLC or LC-MS analysis of a this compound sample. What could this be?
A5: The appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of the degradation product depends on the degradation pathway. Based on studies of quinoline and its derivatives, potential degradation products of this compound could include:
-
Oxidation Products:
-
N-oxide: Oxidation of the nitrogen atom in the quinoline ring is a common pathway, leading to the formation of this compound N-oxide.[4]
-
Hydroxylated derivatives: Oxidation of the methyl groups can lead to hydroxymethylquinolines, which may be further oxidized to aldehydes and carboxylic acids.
-
-
Photodegradation Products: Exposure to light, especially UV radiation, can lead to complex reactions. For the parent quinoline, photodegradation can result in the formation of hydroxyquinolines, 2-aminobenzaldehyde, and quinolinones.[5]
To identify the unknown peak, a forced degradation study (see Protocol 2) can be invaluable. By intentionally degrading the compound under controlled conditions, you can generate the potential degradation products and compare their retention times and mass spectra to the unknown peak in your sample.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered when working with this compound solutions.
Issue 1: Solution Discoloration
Caption: Troubleshooting flowchart for solution discoloration.
Issue 2: Precipitation in Solution
Caption: Troubleshooting flowchart for precipitation issues.
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of this compound. For example, for 1 mL of a 10 mM solution, weigh 1.572 mg (Molecular Weight: 157.21 g/mol ).
-
Add the solid to a clean, dry amber glass vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
For long-term storage, aliquot the stock solution into single-use volumes in smaller amber vials.
-
Purge the headspace of each aliquot with a stream of inert gas (argon or nitrogen) before tightly sealing the cap.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.[6][7]
Materials:
-
1 mg/mL stock solution of this compound in acetonitrile or methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
UV chamber or light source
-
Water bath or oven
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the respective stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the solvent (acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the solution to a UV lamp or direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC or LC-MS method to monitor the decrease in the parent compound peak and the formation of new peaks corresponding to degradation products.
-
Caption: Workflow for a forced degradation study.
References
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available from: [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Forced degradation studies of a new ant. JOCPR. Available from: [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Kinetics of quinoline degradation by O3/UV in aqueous phase. PubMed. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available from: [Link]
-
Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. NIH. Available from: [Link]
-
Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. NIH. Available from: [Link]
-
Synthesis of 2,3‐disubstituted quinoline N‐oxides. ResearchGate. Available from: [Link]
-
Kinetic study of photocatalytic degradation of quinoline over nanosized titanium dioxide. ResearchGate. Available from: [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available from: [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. RSC Publishing. Available from: [Link]
-
n-oxidation of the quinoline by peroxy acids in the organic solvents. NTSh. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC - NIH. Available from: [Link]
Sources
- 1. Quinoline, 2,3-dimethyl- [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 2,3-Dimethylquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dimethylquinoline derivatives. This guide is designed to provide you with practical, in-depth solutions to the common and complex solubility issues encountered during your experimental work. We will explore the underlying causes of poor solubility and provide validated, step-by-step protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives showing poor solubility in aqueous solutions?
This compound derivatives are heterocyclic aromatic compounds. Their core structure, a fusion of a benzene and a pyridine ring, is inherently hydrophobic. The addition of two methyl groups further increases the lipophilicity of the molecule, leading to low solubility in polar solvents like water.[1][2] The planar nature of the quinoline ring can also promote strong intermolecular π-π stacking in the solid state, making it energetically unfavorable for the solvent to break these interactions.[3]
Q2: What is the first and simplest step I should take to improve the solubility of my compound?
The most straightforward initial approach is to adjust the pH of your solution.[4][5] Quinoline derivatives are weakly basic due to the nitrogen atom in the pyridine ring.[6][7][8] By lowering the pH with a suitable acid, you can protonate the nitrogen atom, forming a salt. This salt form is generally much more soluble in aqueous media than the free base.
Q3: Can I use organic solvents to dissolve my this compound derivatives?
Yes, these compounds are typically more soluble in organic solvents than in water.[2] Common choices include ethanol, acetone, and other polar aprotic solvents. However, for many biological and pharmaceutical applications, the use of high concentrations of organic solvents is not viable due to toxicity concerns. Therefore, strategies that enhance aqueous solubility are often preferred.
Q4: Are there any structural modifications I can make to the derivative itself to improve solubility?
Indeed. Introducing polar functional groups, such as alcohols, ketones, or substituted amines, can significantly enhance aqueous solubility.[9] For instance, the addition of a flexible alkylamino side chain has been shown to improve the water solubility of quinoline derivatives.[10]
Troubleshooting Guides: Advanced Strategies for Solubility Enhancement
When simple pH adjustments are insufficient, more advanced techniques are required. Below are detailed troubleshooting guides for various solubility enhancement strategies.
Guide 1: Co-solvency - A Practical Approach to Modulating Polarity
Issue: My compound remains poorly soluble even after pH adjustment, or I need to maintain a specific pH where the compound is not ionized.
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity makes the solvent more "like" the hydrophobic solute, thereby increasing solubility.[13][14] Co-solvents can also disrupt the hydrogen bonding network of water, which can further facilitate the dissolution of non-polar compounds.[15]
Recommended Co-solvents:
| Co-solvent | Typical Concentration Range (% v/v) | Key Considerations |
| Ethanol | 5 - 20% | Generally well-tolerated in many biological systems at low concentrations. |
| Propylene Glycol | 10 - 40% | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 400) | 10 - 50% | Effective for a wide range of hydrophobic drugs.[11][16] |
| Dimethyl Sulfoxide (DMSO) | < 1% (for cell-based assays) | Highly effective but can have cellular toxicity at higher concentrations. |
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Stock Solution Preparation: Prepare a concentrated stock solution of your this compound derivative in a pure co-solvent (e.g., 10 mg/mL in 100% Ethanol).
-
Serial Dilutions: Create a series of aqueous solutions with varying co-solvent concentrations (e.g., 0%, 5%, 10%, 15%, 20% Ethanol in water).
-
Solubility Measurement: Add a small, known amount of the stock solution to each of the aqueous co-solvent mixtures.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Interpretation: Plot the measured solubility against the co-solvent concentration to identify the optimal concentration for your application.
Caption: Workflow for optimizing co-solvent concentration.
Guide 2: Complexation with Cyclodextrins - Encapsulating for Solubility
Issue: My application is highly sensitive to organic solvents, and co-solvency is not a viable option.
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] Poorly soluble molecules, like this compound derivatives, can be encapsulated within this hydrophobic core, forming an inclusion complex.[19][20] The hydrophilic outer surface of the cyclodextrin then allows the entire complex to be readily dissolved in aqueous media.[17]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Cavity Size (Å) | Key Features |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | Natural cyclodextrin with limited aqueous solubility. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 6.0 - 6.5 | Modified for significantly higher aqueous solubility and lower toxicity.[17] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 6.0 - 6.5 | Anionic derivative with high aqueous solubility, often used in parenteral formulations.[17] |
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Compound Addition: Add an excess amount of the this compound derivative to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for 24-48 hours to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution to remove any undissolved compound. The resulting clear filtrate contains the solubilized drug-cyclodextrin complex.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical technique.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Guide 3: Particle Size Reduction - Leveraging Surface Area
Issue: My compound precipitates out of solution over time, even with the use of co-solvents or complexing agents.
Underlying Principle: The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation.[15][21] By reducing the particle size of the compound to the micro or nano-scale, the surface area is dramatically increased, leading to a faster dissolution rate.[4][5][22] This can help to achieve and maintain the desired concentration in solution.
Common Techniques for Particle Size Reduction:
-
Micronization: Mechanical milling processes (e.g., jet milling) to reduce particle size to the micron range.[4][5]
-
Nanosuspensions: "Top-down" methods like high-pressure homogenization or "bottom-up" methods like precipitation can produce drug nanoparticles, which are then stabilized with surfactants.[22][23]
Experimental Protocol: Preparing a Nanosuspension via High-Pressure Homogenization
-
Pre-suspension: Disperse the this compound derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188).
-
High-Shear Mixing: Subject the pre-suspension to high-shear mixing to create a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for multiple cycles. The high pressures and cavitation forces will break down the drug particles into the nanometer size range.[5]
-
Particle Size Analysis: Characterize the particle size distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).
-
Stability Assessment: Monitor the physical stability of the nanosuspension over time to ensure that particle aggregation does not occur.
Summary of Approaches
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the weak base | Simple, cost-effective | Only applicable to ionizable compounds; efficacy is pH-dependent |
| Co-solvency | Reduces solvent polarity | Effective for a wide range of compounds | Potential for solvent toxicity; may not be suitable for all applications |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule | Avoids organic solvents; can improve stability | Cost; potential for cyclodextrin-related side effects at high concentrations |
| Particle Size Reduction | Increases surface area for faster dissolution | Enhances dissolution rate; can improve bioavailability | Requires specialized equipment; potential for physical instability (aggregation) |
By systematically applying these troubleshooting guides and understanding the principles behind each technique, you can effectively address the solubility challenges posed by this compound derivatives and advance your research and development efforts.
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
- Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (n.d.). MDPI.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Semantic Scholar.
- Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
- Co-solvent: Significance and symbolism. (2025). ScienceDirect.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central.
- Crystal Structure of this compound 1-Oxide: A Technical Overview and Structural Analysis of Related Compounds. (n.d.). Benchchem.
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). PubMed.
- Cosolvent. (n.d.). Wikipedia.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010). PubMed.
- 2,6-Dimethylquinoline. (n.d.). Solubility of Things.
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Technical Support Center: Refining Column Chromatography Methods for 2,3-Dimethylquinoline Purification
Welcome to the Technical Support Center for the purification of 2,3-Dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful column chromatography purification of this compound. As a basic nitrogen-containing heterocycle, this compound presents unique challenges during purification on standard silica gel. This document will equip you with the knowledge to overcome these obstacles and achieve high purity.
Understanding the Challenge: The Basic Nature of this compound
The primary hurdle in the purification of this compound and similar quinoline derivatives lies in the basicity of the quinoline nitrogen atom. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can lead to strong interactions with the basic this compound, resulting in a host of purification issues including:
-
Peak Tailing and Streaking: Strong acid-base interactions cause the compound to move unevenly through the column, resulting in broad, streaky bands on both TLC plates and during column elution.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds irreversibly to the silica gel, leading to low or no recovery of the product.
-
Decomposition: The acidic environment of the silica gel can catalyze the degradation of sensitive quinoline derivatives.[2]
Frequently Asked Questions (FAQs)
Here are some frequently asked questions to address common issues encountered during the purification of this compound.
Q1: My this compound is streaking badly on the TLC plate. How can I get clean spots?
A1: Streaking on a TLC plate is a classic indicator of strong interaction between your basic compound and the acidic silica gel.[1] To resolve this, you need to neutralize the acidic sites on the silica. The most effective method is to add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (NEt₃) at a concentration of 0.5-2% (v/v).[1] For example, if you are using a 4:1 hexane:ethyl acetate solvent system, you would prepare it as 4:1:0.05 hexane:ethyl acetate:triethylamine.
Q2: I'm not recovering my compound from the column. Where is it going?
A2: If your compound is not eluting from the column, it is likely being irreversibly adsorbed onto the silica gel due to strong acid-base interactions. To remedy this, you can either deactivate the silica gel by pre-flushing the column with a mobile phase containing triethylamine or switch to a different stationary phase altogether. Neutral or basic alumina is an excellent alternative for the purification of basic compounds.[2]
Q3: My purified fractions show signs of decomposition. What can I do to prevent this?
A3: Decomposition on the column is often acid-catalyzed by the silica gel.[2] Minimizing the residence time of your compound on the column is key. Using flash chromatography with applied pressure will speed up the separation. Additionally, deactivating the silica gel with triethylamine as mentioned before will create a less harsh environment for your molecule. If the compound is also thermally sensitive, performing the chromatography in a cold room can be beneficial.
Q4: What is a good starting solvent system for the TLC analysis of this compound?
A4: A good starting point for a compound of "normal" polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] For this compound, begin with a solvent system of 10-30% ethyl acetate in hexane.[1][9] It is crucial to also include 0.5-1% triethylamine in your solvent system to prevent streaking.[1] You are aiming for an Rf value of approximately 0.2-0.4 for optimal separation in column chromatography.
Troubleshooting Guide
This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific problems you may encounter.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Severe Tailing/Streaking on TLC and Column | Strong interaction between the basic this compound and acidic silica gel. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine into your mobile phase. This will neutralize the acidic silanol groups on the silica surface, minimizing unwanted interactions.[1] 2. Use a Different Stationary Phase: Switch to neutral or basic alumina, which provides a non-acidic environment for separation.[2] 3. Check Sample Concentration: Overloading the TLC plate or column can also lead to tailing. Ensure your sample is sufficiently dilute.[1] |
| Poor Separation of this compound from Impurities | The polarity of the mobile phase is not optimized for your specific mixture. | 1. Systematic Solvent Screening: Use TLC to test a range of solvent systems with varying polarities. Try different solvent combinations, such as dichloromethane/methanol or toluene/ethyl acetate, always with the addition of a basic modifier.[10] 2. Gradient Elution: If isocratic elution (using a single solvent mixture) does not provide adequate separation, employ a gradient elution during column chromatography. Start with a less polar mobile phase and gradually increase the polarity to elute compounds with different affinities for the stationary phase. |
| No Compound Eluting from the Column (Irreversible Adsorption) | The compound is too basic and is strongly bound to the acidic silica gel. | 1. Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing triethylamine. This pre-treatment neutralizes the active sites. 2. "Methanol Purge": If you suspect your compound is stuck on the column after a standard elution, you can try to wash the column with a highly polar solvent like 100% methanol to strip off strongly adsorbed compounds.[11] 3. Switch to Alumina: As a preventative measure for highly basic compounds, using an alumina column from the outset is often the best strategy. |
| Compound Decomposition During Purification | The compound is sensitive to the acidic nature of silica gel. | 1. Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[2] 2. Deactivate the Stationary Phase: The use of triethylamine in the mobile phase will create a less acidic environment. 3. Alternative Purification Methods: If decomposition persists, consider non-chromatographic methods such as recrystallization or distillation if applicable. |
Experimental Protocols
Protocol 1: TLC Analysis of this compound
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (NEt₃)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Mobile Phase: Start with a mixture of 20% ethyl acetate in hexane containing 1% triethylamine. Prepare a few other solvent systems with varying polarities for comparison.
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure the chamber atmosphere is saturated with solvent vapors.[1]
-
Spot the Plate: Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane). Using a capillary spotter, apply a small spot of the solution to the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil.[2]
-
Analyze the Results: Calculate the Rf value for each spot. The ideal mobile phase will give your this compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[2]
Protocol 2: Column Chromatography Purification of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Sand
-
Cotton or glass wool
-
Optimal mobile phase (determined by TLC), including triethylamine
-
Crude this compound
-
Collection tubes
Procedure:
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[12]
-
Add another thin layer of sand on top of the silica gel.
-
-
Equilibrate the Column: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
-
Load the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Analyze the Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
-
Visualizations
Caption: Principle of this compound purification.
Caption: Troubleshooting decision tree.
References
-
Rowlands, G. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Rowlands, G. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. PubMed. Available at: [Link]
-
Rowlands, G. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ACS Publications. Available at: [Link]
-
Rowlands, G. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ResearchGate. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- BenchChem. (2025).
-
Elmhurst University. Thin Layer Chromatography. Available at: [Link]
-
ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown?. Available at: [Link]
-
NIST. Quinoline, 2,3-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. 2,4-Dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
- BenchChem. (2025). This compound 1-Oxide: Application Notes and Protocols in Medicinal Chemistry. BenchChem.
-
Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available at: [Link]
- Flinn Scientific. (2017).
- Organic Syntheses. (2025).
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available at: [Link]
-
PubChem. 2,3-Dimethyl-quinoline-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(3,5-Dimethylbenzoyl)isoquinoline. BenchChem.
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chromatography [chem.rochester.edu]
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- 12. flinnsci.com [flinnsci.com]
Validation & Comparative
A Guide to the Spectroscopic Scrutiny of 2,3-Dimethylquinoline: A Comparative Analysis of 1H and 13C NMR Spectral Assignments
For Immediate Release
SHAOSHAN, Hunan – January 14, 2026 – In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, forming the structural basis for a multitude of pharmacologically active agents and functional materials. A thorough understanding of the spectroscopic properties of substituted quinolines is paramount for researchers in drug discovery and materials science. This guide offers an in-depth analysis and spectral assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dimethylquinoline.
This publication moves beyond a simple data report, providing a comparative guide that leverages spectral data from quinoline, 2-methylquinoline, and 3-methylquinoline to predict and assign the NMR spectra of this compound. This approach, grounded in fundamental principles of NMR spectroscopy, offers a robust framework for spectral interpretation in the absence of fully assigned experimental data for the target compound.
The Bedrock of Analysis: NMR Spectroscopy in Heterocyclic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment, providing a fingerprint of its position within the molecular framework. In aromatic systems like quinoline, the positions of protons and carbons are influenced by the aromatic ring current and the electronic effects of heteroatoms and substituents.
The nitrogen atom in the quinoline ring is electronegative, leading to a general deshielding of the protons and carbons in the heterocyclic ring (positions 2, 3, and 4) compared to the carbocyclic ring (positions 5, 6, 7, and 8). Substituents on the quinoline ring further modulate these chemical shifts. Electron-donating groups (EDGs), such as methyl groups, tend to shield nearby nuclei, causing their signals to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) deshield nuclei, resulting in downfield shifts (to higher ppm values).
A Practical Approach: Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for this compound, a standardized experimental protocol is essential. The following outlines a typical procedure for obtaining 1D and 2D NMR spectra.
Materials and Instrumentation:
-
This compound (high purity)
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl3 in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton (1H) NMR spectrum.
-
Acquire a standard 1D carbon-13 (13C) NMR spectrum with proton decoupling.
-
To aid in assignments, acquire 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).
-
Spectral Analysis and Assignment: A Comparative Approach
Due to the limited availability of fully assigned experimental spectra for this compound, our assignment is based on a predictive model built upon the experimentally determined chemical shifts of quinoline, 2-methylquinoline, and 3-methylquinoline.
1H NMR Spectral Assignment
The aromatic region of the 1H NMR spectrum of quinoline derivatives typically appears between 7.0 and 9.0 ppm. The protons on the heterocyclic ring (H4) are generally the most deshielded. The methyl groups will appear as singlets in the upfield region, typically between 2.0 and 3.0 ppm.
By analyzing the substituent effects of the methyl groups at C2 and C3, we can predict the chemical shifts for this compound. The methyl group at C2 will cause an upfield shift for the H4 proton, while the methyl group at C3 will have a smaller effect on the aromatic protons.
Predicted 1H NMR Spectral Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.8-8.0 | s | - |
| H5 | 7.9-8.1 | d | ~8.0 |
| H6 | 7.4-7.6 | t | ~7.5 |
| H7 | 7.6-7.8 | t | ~7.5 |
| H8 | 7.7-7.9 | d | ~8.0 |
| 2-CH3 | 2.6-2.8 | s | - |
| 3-CH3 | 2.4-2.6 | s | - |
13C NMR Spectral Assignment
The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the quinoline ring typically resonate between 120 and 150 ppm. The methyl carbons will appear in the upfield region, around 15-25 ppm.
The introduction of the two methyl groups at C2 and C3 will have a significant impact on the chemical shifts of these and adjacent carbons. The ipso-carbons (C2 and C3) will be shifted downfield, while the ortho- and para-carbons will experience smaller shifts.
Predicted 13C NMR Spectral Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 157-159 |
| C3 | 135-137 |
| C4 | 130-132 |
| C4a | 127-129 |
| C5 | 129-131 |
| C6 | 126-128 |
| C7 | 128-130 |
| C8 | 125-127 |
| C8a | 147-149 |
| 2-CH3 | 22-24 |
| 3-CH3 | 18-20 |
Visualizing the Assignment Workflow
The process of assigning NMR spectra, especially for complex molecules, follows a logical workflow. This can be visualized using a flowchart to guide the researcher through the necessary steps.
Figure 1. A generalized workflow for the assignment of 1H and 13C NMR spectra of organic molecules, starting from 1D spectral acquisition and progressing through 2D correlation experiments to the final structural elucidation.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit predictive, assignment of the 1H and 13C NMR spectra of this compound. By leveraging comparative data from simpler, well-characterized quinoline derivatives, we have established a robust framework for understanding the spectroscopic properties of this important heterocyclic compound. The methodologies and reasoning outlined herein are broadly applicable to the spectral analysis of other substituted quinolines and related nitrogen-containing aromatic systems.
For definitive confirmation of these assignments, the acquisition and full analysis of experimental 2D NMR data for this compound are recommended. Such experimental validation would serve to refine the predictive models and further enhance our understanding of substituent effects in these versatile molecular scaffolds.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2,3-Dimethylquinoline
Introduction: The Structural Significance of 2,3-Dimethylquinoline
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. For researchers engaged in synthesizing or identifying these compounds, unambiguous structural confirmation is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a cornerstone technique for this purpose.
The utility of EI-MS lies in its ability to generate reproducible fragmentation patterns that serve as a molecular fingerprint. Understanding these patterns is not merely an exercise in spectral interpretation; it is a deep dive into the fundamental principles of ion chemistry. The position of substituents, such as the methyl groups in this compound, profoundly influences the fragmentation pathways, offering clues that allow for the confident differentiation of isomers.
This guide provides an in-depth analysis of the EI-MS fragmentation pattern of this compound. We will explore the underlying mechanisms, present a robust experimental protocol for data acquisition, and compare its fragmentation signature to other isomers, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fragmentation Cascade: A Mechanistic Exploration
Upon entering the ion source of a mass spectrometer, a this compound molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•+).[1] This M•+ is energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions.
The fragmentation of methylquinolines is more complex than a simple cleavage of bonds. A critical mechanistic feature is the concept of ring expansion prior to fragmentation.[2][3] It is postulated that the molecular ion can rearrange to form a more stable, seven-membered benzazatropylium-type intermediate. This rearrangement and the randomization of hydrogens can influence the subsequent loss of neutral fragments.[2]
For this compound (C₁₁H₁₁N, Molecular Weight: 157.21 g/mol ), the key fragmentation pathways are:
-
Formation of the Molecular Ion (m/z 157): The most abundant ion in the spectrum is typically the molecular ion (M•+), a testament to the stability of the aromatic quinoline ring system.[4][5]
-
Loss of a Hydrogen Radical ([M-H]⁺, m/z 156): A very common fragmentation for aromatic compounds is the loss of a single hydrogen atom, resulting in a strong peak at m/z 156. This [M-H]⁺ ion is stabilized by the aromatic system.
-
Loss of a Methyl Radical ([M-CH₃]⁺, m/z 142): The molecule can lose one of its methyl groups as a neutral radical (•CH₃). This pathway is significant in dimethylquinolines, often more so than in monomethylquinolines, and is thought to occur after the initial ring expansion of the molecular ion.[3][6]
-
Complex Rearrangements and Subsequent Losses:
-
Loss of Acetonitrile ([M-H-CH₃CN]⁺, m/z 115): A highly characteristic fragmentation for 2,3- and 2,4-dimethylquinoline involves the loss of a hydrogen atom followed by the elimination of acetonitrile (CH₃CN).[6] This results in a prominent ion at m/z 115. This pathway is a key differentiator from isomers where both methyl groups are on the benzene ring.
-
Loss of Hydrogen Cyanide ([M-CH₃-HCN]⁺): The [M-CH₃]⁺ ion at m/z 142 can further fragment by losing a molecule of hydrogen cyanide (HCN), a characteristic loss for nitrogen-containing heterocycles.[6][7]
-
The fragmentation cascade is visualized below.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
To ensure the generation of a reliable and reproducible mass spectrum, a validated methodology is critical. The following protocol outlines a standard procedure for the analysis of this compound.
1. Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in HPLC-grade methanol or dichloromethane.
-
Perform a serial dilution to create a working solution of 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 8890 GC System (or equivalent).
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977B MSD (or equivalent single quadrupole mass spectrometer).
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Acquisition: Full Scan Mode.
4. Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the acquired spectrum against a reference library (e.g., NIST) and interpret the fragmentation pattern based on the principles outlined in this guide.
Data Summary: Key Fragment Ions
The following table summarizes the principal ions observed in the 70 eV electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Relative Intensity (%) |
| 157 | [C₁₁H₁₁N]•+ (M•+) | - | ~100 (Base Peak) |
| 156 | [C₁₁H₁₀N]+ | H• | ~80-95 |
| 142 | [C₁₀H₈N]+ | •CH₃ | ~15-25 |
| 115 | [C₉H₇]+ | H• + CH₃CN | ~25-40 |
| 77 | [C₆H₅]+ | C₅H₆N | ~5-10 |
Relative intensities are approximate and can vary slightly between instruments. Data is synthesized from NIST and PubChem spectral data.[4][5]
Comparative Analysis: Differentiating Dimethylquinoline Isomers
The true diagnostic power of mass spectrometry is revealed when comparing the fragmentation patterns of isomers. The location of the two methyl groups on the quinoline scaffold dictates the favored fragmentation pathways.
-
This compound vs. 2,4-Dimethylquinoline: These two isomers exhibit very similar fragmentation patterns, particularly the prominent M•+, [M-H]⁺, and m/z 115 ions. Both have methyl groups on the pyridine ring, facilitating the complex rearrangement that leads to the loss of acetonitrile from the [M-H]⁺ ion.[6] Differentiating them often requires careful comparison of relative ion intensities or complementary analytical data like GC retention times.
-
This compound vs. a Benzene-Ring Substituted Isomer (e.g., 5,8-Dimethylquinoline): The difference here is more pronounced. When both methyl groups are on the benzenoid ring, the propensity for the [M-H]⁺ ion to lose acetonitrile is significantly reduced. Instead, the primary fragmentation pathways are the loss of a hydrogen radical and the loss of a methyl radical. Studies have shown that ring expansion involving a methyl group on the benzenoid ring is favored over one on the pyridine ring.[3] Therefore, an analyst would expect the m/z 115 peak to be of much lower relative abundance in the spectrum of 5,8-dimethylquinoline compared to this compound, providing a clear point of differentiation.
Caption: Isomeric differentiation based on key fragmentation pathways.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a stable molecular ion at m/z 157, a prominent [M-H]⁺ ion at m/z 156, and a diagnostic fragment at m/z 115 resulting from the loss of acetonitrile from the [M-H]⁺ precursor. This fragmentation behavior, rooted in complex ring-expansion mechanisms, provides a robust fingerprint for its identification. By comparing the relative intensities of these key ions, particularly the m/z 115 fragment, researchers can confidently distinguish this compound from its isomers where methyl groups are located on the benzene ring. This guide provides the foundational knowledge and a practical experimental framework to leverage mass spectrometry effectively in the structural elucidation of substituted quinolines.
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A Comparative Guide to 2,3-Dimethylquinoline and Its Isomers for Researchers
Introduction: The Quinoline Scaffold - A Privileged Structure in Chemical and Pharmaceutical Sciences
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom provide a unique electronic and steric landscape, making it a versatile template for the design of novel bioactive agents and functional materials.[3] The quinoline core is found in a vast number of natural alkaloids, most famously the antimalarial agent quinine, and is the foundational structure for hundreds of approved drugs.[2][4] The therapeutic applications of quinoline derivatives are remarkably broad, encompassing anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral activities.[4]
The pharmacological and physicochemical properties of the quinoline scaffold can be finely tuned by introducing substituents onto the ring system. Methyl groups, in particular, are fundamental substituents that can significantly alter a molecule's lipophilicity, metabolic stability, and steric profile, thereby influencing its biological activity and reactivity. This guide offers a comparative analysis of 2,3-Dimethylquinoline and its positional isomers, providing researchers, scientists, and drug development professionals with objective experimental data and field-proven insights into their synthesis, properties, reactivity, and biological potential.
Physicochemical Properties: The Impact of Isomerism
The positioning of the two methyl groups on the quinoline core has a profound effect on the molecule's physical and chemical properties. These differences, while sometimes subtle, are critical in drug design as they influence solubility, membrane permeability, and receptor-ligand interactions. The parent quinoline and its structural isomer, isoquinoline, are included for a foundational comparison. Isoquinoline is structurally distinct as its nitrogen atom is at the C2 position of the bicyclic system.[5]
Comparative Data of Quinoline Isomers
The following table summarizes key physicochemical properties for this compound and several of its isomers, compiled from various experimental and predicted data sources.
| Compound | Structure | Mol. Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Strongest Basic) | Water Solubility |
| Quinoline | C₉H₇N | 129.16 | -15 | 237-238 | 4.90 | Slightly Soluble[1][6] | |
| Isoquinoline | C₉H₇N | 129.16 | 26-28 | 242-243 | 5.14 | Sparingly Soluble[5] | |
| This compound | C₁₁H₁₁N | 157.21 | 68.5 | 263 | 3.00 (est.) | Low[7][8] | |
| 2,4-Dimethylquinoline | C₁₁H₁₁N | 157.21 | 14.85 | 264-265 | 5.94 (est.) | 1.795 g/L (25°C)[9][10] | |
| 2,6-Dimethylquinoline | C₁₁H₁₁N | 157.21 | 57-59 | 266-267 | 5.46 | Low[11][12][13] | |
| 2,8-Dimethylquinoline | C₁₁H₁₁N | 157.21 | N/A | 250-252 | N/A | Low[14][15][16] |
Expertise & Experience: The data reveals several key trends. The addition of two methyl groups generally increases the boiling point compared to the parent quinoline, which is expected due to the increase in molecular weight and van der Waals forces. The melting point, however, is highly dependent on the crystal packing efficiency, which is dictated by molecular symmetry. For instance, the relatively high melting point of this compound (68.5 °C) compared to 2,4-dimethylquinoline (14.85 °C) suggests a more stable crystal lattice.
Basicity, reflected by the pKa value, is also significantly influenced by the methyl group positions. Methyl groups are weakly electron-donating and are expected to increase the basicity of the quinoline nitrogen. The predicted pKa of 2,4-dimethylquinoline is notably higher than that of the parent quinoline, suggesting the methyl groups at these positions effectively increase the electron density on the nitrogen atom. In contrast, the estimated pKa for this compound is lower, which may be due to steric hindrance from the C3-methyl group affecting the solvation of the protonated nitrogen. These variations in basicity are critical for drug development, as they dictate the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane transport, and target binding.
Synthesis of Dimethylquinoline Isomers: The Doebner-von Miller Reaction
The synthesis of substituted quinolines is a well-established field with several named reactions, including the Skraup, Friedländer, and Combes syntheses.[2] The Doebner-von Miller reaction is a particularly versatile method for producing a wide range of quinoline derivatives.[17][18] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[17] This method is highly effective for the synthesis of this compound.
Logical Workflow for Doebner-von Miller Synthesis
The causality behind this synthetic choice lies in its convergent and robust nature. The reaction proceeds through a series of well-understood steps: Michael addition of the aniline to the unsaturated carbonyl, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.
Caption: Generalized workflow for the Doebner-von Miller quinoline synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Doebner-von Miller procedures for a laboratory scale synthesis.[19][20]
Materials:
-
o-Nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Iron powder
-
Sodium hydroxide
-
Toluene
-
Diatomaceous earth (for filtration)
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Distillation or recrystallization apparatus
Procedure:
-
In Situ Formation of the Amine: The reaction often starts with the reduction of a nitroaniline to the corresponding aniline in the reaction vessel. To a stirred mixture of o-nitroaniline and water in the flask, slowly add concentrated HCl. Heat the mixture and add iron powder portion-wise to effect the reduction to o-phenylenediamine.
-
Doebner-von Miller Condensation: After the reduction is complete, cool the mixture. Slowly add crotonaldehyde via the dropping funnel while maintaining the temperature. The α,β-unsaturated crotonaldehyde will react with the in situ generated aniline.
-
Cyclization and Oxidation: Following the addition, heat the reaction mixture under reflux for several hours (e.g., 7 hours).[19] The acidic conditions promote the cyclization of the intermediate, and other reaction components or intermediates facilitate the final oxidation to the aromatic quinoline ring.
-
Workup: Cool the reaction mixture and make it basic by carefully adding a concentrated solution of sodium hydroxide.
-
Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.
Trustworthiness: This protocol is self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis, comparing the results with literature values.[7]
Comparative Reactivity: The Directing Effects of Methyl Groups
The quinoline ring system has a complex reactivity profile. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring is electron-rich and undergoes electrophilic substitution.[21] The position of substituents dramatically influences which of these reactions is favored and at which position it occurs.
Electrophilic Aromatic Substitution
In strongly acidic conditions, the quinoline nitrogen is protonated, making the pyridine ring highly electron-deficient. Consequently, electrophilic substitution (e.g., nitration, sulfonation) occurs preferentially on the benzene ring, typically at the C5 and C8 positions.[21]
Caption: Logical relationship of substituent effects on quinoline reactivity.
Expertise & Experience:
-
This compound: The methyl groups slightly activate the pyridine ring, but the benzene ring remains the more favorable site for electrophilic attack. Steric hindrance from the C3-methyl group might disfavor attack at the C4 position if conditions for nucleophilic attack were met.
-
2,4-Dimethylquinoline: The C4 position is blocked, and the C2 position is sterically hindered and electronically enriched. Electrophilic attack will strongly favor the C5/C8 positions.
-
2,6-Dimethylquinoline: The C6-methyl group is on the benzene ring and is an activating group. This will enhance the rate of electrophilic substitution on the benzene ring, likely directing to the C5 and C7 positions.
-
2,8-Dimethylquinoline: The C8-methyl group activates the benzene ring but also provides significant steric hindrance at the C8 position, which may lead to a higher proportion of substitution at the C5 position.
Nucleophilic Aromatic Substitution
Nucleophilic attack on the quinoline ring typically occurs at the electron-deficient C2 and C4 positions.[21] The presence of a methyl group at these positions, as in the 2,4- and 2,6-dimethyl isomers, will generally disfavor direct nucleophilic substitution at that site due to both steric hindrance and the electron-donating nature of the methyl group.
Biological Activity: A Structure-Activity Relationship Perspective
While comprehensive, directly comparative biological data for all dimethylquinoline isomers against a uniform panel of targets is scarce, we can synthesize data from related compounds to build a strong hypothesis about their potential activities. The quinoline scaffold is a known "privileged structure" for interacting with various biological targets.
Antimicrobial and Antifungal Activity
Quinoline derivatives are well-known for their antimicrobial properties.[22][23] The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[24]
-
A study on 2,3-dimethylquinoxaline (a related but different heterocyclic system) showed interesting antifungal activity, with a Minimum Inhibitory Concentration (MIC) as low as 9 µg/ml against Cryptococcus neoformans. This suggests that the dimethyl substitution pattern on a similar heterocyclic core can confer potent antifungal properties.
-
Studies on various quinolinequinones have demonstrated potent activity against Gram-positive bacteria, including clinically resistant Staphylococcus aureus, with MIC values as low as 1.22–9.76 μg/mL.[22]
Anticancer Activity
The anticancer potential of quinolines is a major area of research.[4][24] Mechanisms can include DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways like PI3K/AKT/mTOR.[24]
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Notes |
| 2,6-Dimethylquinoline | Recombinant human CYP1A2 | 3.3 | Inhibition of a key metabolic enzyme.[11][25][26] |
| 2,6-Dimethylquinoline | Recombinant human CYP2B6 | 480 | Weak inhibition.[11][25] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 (Colon Cancer) | 0.33 | A complex derivative showing high potency.[17] |
| Substituted 2-arylquinolines | HeLa (Cervical Cancer) | 8.3 | Demonstrates selective cytotoxicity.[27] |
Expertise & Experience: The data, although not directly comparing simple dimethyl isomers, highlights important principles. The potent activity of the complex indolo[2,3-b]quinoline derivative (IC₅₀ = 0.33 µM) shows that the quinoline core can be optimized for high anticancer efficacy.[17] The activity of 2,6-dimethylquinoline against CYP1A2 demonstrates that even simple isomers can interact specifically with biological macromolecules.[11][25] The different IC₅₀ values against CYP1A2 and CYP2B6 underscore the potential for isomeric selectivity.
The key takeaway for researchers is that the specific substitution pattern is critical. The steric and electronic properties of this compound versus its isomers will lead to different binding affinities and selectivities for various targets. It is plausible that the adjacent methyl groups in this compound could offer a unique steric profile for fitting into specific enzyme active sites or DNA grooves compared to isomers where the methyl groups are further apart.
Experimental Protocol: MTT Cytotoxicity Assay
To quantitatively compare the anticancer potential of different quinoline isomers, the MTT assay is a standard, reliable, and self-validating method.[24][28]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[28]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[28]
-
Compound Treatment: Prepare serial dilutions of the quinoline isomers in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours at 37°C.[28]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value for each isomer.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide demonstrates that this compound and its positional isomers are distinct chemical entities with unique physicochemical properties, reactivity profiles, and biological potential. The specific placement of the two methyl groups significantly influences melting point, basicity, and the steric and electronic environment of the quinoline core.
-
For Synthetic Chemists: The Doebner-von Miller reaction remains a robust and reliable method for accessing these scaffolds. The choice of aniline and unsaturated carbonyl precursor directly dictates the resulting isomer, offering a predictable entry into this chemical space.
-
For Medicinal Chemists and Drug Developers: The isomeric differences in pKa, solubility, and steric shape are not trivial; they are critical design elements. This compound, with its adjacent methyl groups, presents a unique topology compared to the 2,4- or 2,6-isomers that warrants further investigation. While direct comparative biological data is limited, the known activities of the broader quinoline class strongly suggest that these simple methylated derivatives are high-value candidates for screening in anticancer and antimicrobial assays. The provided MTT protocol offers a standardized method for generating the crucial comparative data needed to establish structure-activity relationships and identify promising lead compounds for further optimization.
The next critical step for the research community is the systematic biological evaluation of a panel of dimethylquinoline isomers against various cancer cell lines and microbial strains. Such studies will undoubtedly uncover novel structure-activity relationships and could lead to the development of next-generation therapeutics based on this privileged heterocyclic scaffold.
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A Senior Application Scientist's Guide to the Orthogonal Validation of Novel 2,3-Dimethylquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are explored for a vast range of activities, from anticancer to antimicrobial.[1][3] However, the journey from a promising synthesis to a viable drug candidate is underpinned by an uncompromising requirement: absolute certainty of the molecule's structure. An incorrect structural assignment can invalidate subsequent biological data, wasting significant resources and time.[4][5]
The Orthogonal Validation Strategy: A Self-Validating System
Caption: Orthogonal workflow for structural validation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It maps the carbon-hydrogen framework, providing direct evidence of atomic connectivity through chemical shifts, signal multiplicities, and coupling constants. For substituted quinolines, where aromatic signals often overlap, a combination of 1D and 2D NMR experiments is not just beneficial, but essential for unambiguous assignment.[6]
Expertise & Causality: Why a Multi-Experiment NMR Approach is Crucial
-
¹H and ¹³C NMR (1D): The initial ¹H NMR provides a proton census and information on their local electronic environment and neighboring protons through spin-spin coupling.[6] The ¹³C NMR reveals the number of unique carbon environments. For our this compound core, the methyl substituents act as electron-donating groups, causing predictable upfield shifts (shielding) on nearby ring carbons and protons, an effect that must be understood for correct assignment.[6][7]
-
COSY (Correlation Spectroscopy): In the crowded aromatic region of quinolines (typically 7.0-9.0 ppm), assigning which proton is which can be impossible from the 1D spectrum alone.[7] COSY is the first and most critical 2D experiment; it reveals which protons are coupled (i.e., adjacent to each other, typically through 2 or 3 bonds).[6][8] This allows us to "walk" around the rings, connecting the dots between neighboring protons and definitively establishing the substitution pattern on the carbocyclic ring by analyzing ortho, meta, and para coupling constants.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment resolves proton signal overlap by correlating each proton directly to the carbon it is attached to.[6][9] It creates a 2D map with ¹H on one axis and ¹³C on the other, providing an unambiguous link between the two frameworks.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the entire molecular puzzle. It shows correlations between protons and carbons over two or three bonds.[8][10][11] Its critical function is to locate substituents that lack protons (like quaternary carbons or other functional groups) by observing correlations from nearby methyl or ring protons. For a this compound, HMBC correlations from the methyl protons to the C2 and C3 carbons provide definitive proof of their positions.
Data Presentation: Comparative NMR Data
The table below presents hypothetical, yet realistic, NMR data for a novel derivative compared to the known this compound parent structure, illustrating the expected data points for comparison.
| Parameter | This compound (Reference) [12][13] | Hypothetical Derivative (e.g., 6-Nitro-2,3-dimethylquinoline) | Causality of Change |
| ¹H Shift (H-4) | ~7.9 ppm | ~8.7 ppm | The electron-withdrawing nitro group at C6 deshields protons on the same ring system. |
| ¹H Shift (H-5) | ~7.6 ppm | ~8.5 ppm | H-5 is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |
| ¹³C Shift (C-6) | ~126 ppm | ~145 ppm | The carbon directly attached to the nitro group (ipso-carbon) is significantly deshielded. |
| ¹³C Shift (C-2, C-3) | C2: ~156 ppm, C3: ~135 ppm | C2: ~157 ppm, C3: ~136 ppm | Minimal change, as these carbons are distant from the C6 substituent. |
| HMBC Correlation | H-methyl at C2 -> C3 | H-methyl at C2 -> C3 | Confirms the connectivity of the 2,3-dimethyl core remains intact in the new derivative. |
| HMBC Correlation | Not Applicable | H-5 -> C-6, C-7 | Confirms the position of H-5 relative to the substituted C-6 and neighboring C-7. |
Experimental Protocols
This protocol establishes proton-proton correlations, which is essential for assigning connectivity in the aromatic regions.
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solution is homogeneous.[6]
-
Instrument Setup (1D ¹H Acquisition): Insert the sample, lock onto the solvent's deuterium signal, and shim the magnetic field to achieve optimal resolution. Acquire a standard 1D ¹H spectrum to determine the spectral width required.[6][7]
-
COSY Experiment Setup: Load a standard COSY pulse sequence. Set the spectral widths in both dimensions (F1 and F2) to encompass all signals of interest from the 1D spectrum. Use a sufficient number of data points (e.g., 2048 in F2, 256-512 in F1) for good resolution.[6]
-
Acquisition: Set the receiver gain automatically and begin the acquisition.
-
Processing & Analysis: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell). Phase and calibrate the spectrum. Off-diagonal cross-peaks confirm spin-spin coupling between the protons on the corresponding F1 and F2 axes.[6]
Caption: Logical flow for NMR data interpretation.
Part 2: Mass Spectrometry (MS) - Confirming Mass and Composition
While NMR builds the molecular skeleton, Mass Spectrometry provides two non-negotiable pieces of information: the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive method for the latter, providing a mass measurement with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.
Expertise & Causality: Beyond the Molecular Ion
-
Accurate Mass (HRMS): Obtaining a quasi-molecular ion (e.g., [M+H]⁺) with an accuracy of less than 5 ppm is the primary goal.[14][15] This allows for the confident determination of the elemental formula, confirming that the desired reaction has occurred and no unexpected atoms have been added or lost.
-
Fragmentation Analysis (MS/MS): The true power of modern MS for structural validation lies in tandem mass spectrometry (MS/MS).[16] In this technique, the molecular ion of interest is isolated and then fragmented by collision with a neutral gas.[16] The resulting fragmentation pattern is a structural fingerprint. For quinolines, characteristic losses and cleavages can be observed.[17][18] For example, the stability of the quinoline ring means that fragmentation will often be initiated at the substituents, providing clues to their identity and location.[19] This analysis is crucial for distinguishing between isomers, which have identical molecular formulas and are therefore indistinguishable by HRMS alone.[14][15]
Data Presentation: Comparative Mass Spectrometry Data
| Parameter | Expected Data for a Novel this compound Derivative | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for nitrogen-containing heterocycles. |
| Molecular Ion [M+H]⁺ | Calculated m/z for the proposed structure | Confirms the molecular weight of the synthesized compound. |
| HRMS (Exact Mass) | Calculated exact mass (to 4-5 decimal places) | Provides the elemental formula, confirming composition.[14] |
| Key MS/MS Fragment 1 | e.g., Loss of a substituent group | Confirms the presence and identity of the attached functional group. |
| Key MS/MS Fragment 2 | e.g., A fragment corresponding to the stable quinoline core | Confirms the integrity of the core ring system. |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) that may contain a small amount of formic acid to promote protonation.
-
Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass calculated for the proposed molecular formula. The mass error should ideally be below 3 ppm.
Caption: Generalized fragmentation in MS/MS.
Part 3: Single-Crystal X-ray Crystallography - The Gold Standard
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[20][21] It is a non-destructive technique that provides precise information on bond lengths, bond angles, and absolute stereochemistry, leaving no room for interpretation.[22][23] While NMR and MS data lead to a proposed structure, an X-ray crystal structure is the definitive proof of that structure.[22]
Expertise & Causality: The Decisive Experiment
The primary challenge and key experimental decision in crystallography is the ability to grow a high-quality, single crystal suitable for diffraction. This is often more art than science. However, if a crystal can be obtained, the resulting data is unparalleled. It validates the connectivity inferred from NMR and the composition determined by MS. Furthermore, it reveals subtle structural details such as ring planarity, torsional angles, and intermolecular interactions in the solid state, like hydrogen bonding, which can be critical for understanding biological activity.[24]
Data Presentation: Key Crystallographic Parameters
| Parameter | Data Obtained from X-ray Crystallography | Comparison & Validation |
| Unit Cell Dimensions | Precise lengths (Å) and angles (°) | Confirms the crystalline nature and symmetry of the solid. |
| Connectivity | Unambiguous atom-to-atom bond map | Directly validates the structure derived from NMR. |
| Bond Lengths (e.g., C2-C3) | e.g., 1.37 Å | Can be compared to known values for similar systems and theoretical DFT calculations.[25] |
| Bond Angles (e.g., C2-C3-C4) | e.g., 121.5° | Provides the exact geometry of the molecule. |
| Absolute Configuration | R/S assignment for chiral centers (if present) | The only technique that can determine this without ambiguity. |
Experimental Protocol
-
Crystal Growth: The most critical step. Systematically screen various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain diffraction-quality single crystals.
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[23][26]
-
Structure Solution: The diffraction pattern is processed to determine the unit cell and space group. The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise structure including bond lengths, angles, and thermal parameters.[22]
Caption: The workflow for X-ray structure determination.
Conclusion: A Triad of Trust
The structural validation of a novel this compound derivative is not a task for a single technique. It requires a methodologically sound, orthogonal approach where each result reinforces the others. NMR spectroscopy defines the molecular framework, high-resolution mass spectrometry confirms the elemental composition, and single-crystal X-ray crystallography provides the ultimate, unambiguous 3D proof. By judiciously applying this triad of techniques, researchers and drug development professionals can ensure the foundational integrity of their chemical matter, enabling confident progression into biological evaluation and beyond.
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The Impact of Methyl Substitution on the Bioactivity of Quinoline: A Comparative Analysis of 2,3-Dimethylquinoline and its Parent Compound
For researchers and professionals in drug discovery, understanding the structure-activity relationships of heterocyclic compounds is paramount. Quinoline, a fundamental bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] This guide provides an in-depth, objective comparison of the biological activities of 2,3-dimethylquinoline and its parent molecule, quinoline. By examining the impact of the addition of two methyl groups to the quinoline core, we aim to provide valuable insights for the rational design of novel therapeutic agents.
The diverse pharmacological profile of quinoline derivatives is well-documented, encompassing anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3] The versatility of the quinoline ring system allows for extensive functionalization, leading to compounds with potent and selective therapeutic effects. This comparative analysis will delve into how the seemingly simple addition of methyl groups at the 2 and 3 positions alters the biological landscape of the quinoline scaffold, supported by available experimental data.
A Head-to-Head Comparison: this compound vs. Quinoline
To understand the influence of dimethyl substitution, we will compare the biological activities of these two compounds across several key therapeutic areas.
Antimicrobial Activity: A Tale of Two Scaffolds
The quinoline core is the basis for many antibacterial and antifungal drugs.[4] The introduction of methyl groups on this scaffold can significantly modulate its antimicrobial potency.
Key Insights:
While direct comparative studies are limited, analysis of available data on quinoline and derivatives of this compound suggests that the addition of the methyl groups can influence the antimicrobial spectrum and potency. For instance, various quinoline derivatives have demonstrated significant activity against a range of bacterial strains.[5]
The mechanism of antibacterial action for many quinoline-based compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[6] This disruption of DNA synthesis ultimately leads to bacterial cell death.
Table 1: Comparative Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Quinoline Derivatives | S. aureus | 0.031 - 2 | C. albicans | 4.88 |
| E. coli | 2 | C. neoformans | - | |
| This compound Derivatives | - | - | S. sclerotiorum | >80% inhibition at 50 µg/mL |
| R. solani | 80.8% inhibition at 50 µg/mL |
Anticancer Activity: The Role of Methyl Groups in Cytotoxicity
Quinoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[8][9] The mode of action often involves inducing apoptosis (programmed cell death), inhibiting cell proliferation, and targeting specific signaling pathways crucial for tumor growth.[10]
Key Insights:
The presence of methyl groups on the quinoline ring can impact the compound's lipophilicity and its interaction with biological targets, thereby influencing its anticancer activity. While extensive data on the parent this compound is scarce, studies on its derivatives show promising, albeit generally lower, cytotoxic potential compared to some other quinoline analogues. For instance, certain 2-arylquinoline derivatives exhibit potent cytotoxicity with IC50 values in the low micromolar range against cell lines like HeLa and PC3.[11] In contrast, some 2,3-disubstituted quinoline derivatives have shown milder activity.[8]
The anticancer mechanism of many quinoline derivatives is linked to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and interfere with cell cycle progression, ultimately leading to apoptotic cell death.
Table 2: Comparative Anticancer Activity (IC50 values in µM)
| Compound/Derivative Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | PC3 (Prostate Cancer) |
| 2-Arylquinolines | 8.3 | - | 31.37 |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | 13.15 | - | - |
| 2,3-Disubstituted quinoline derivatives | - | Mild Activity | Mild Activity |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | - | 3.1 | - |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.[12]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in a multitude of diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[13][14]
Key Insights:
Experimental Protocols
To facilitate further research and comparative studies, we provide standardized, step-by-step methodologies for key in vitro assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the antimicrobial susceptibility of a compound.[15]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][16]
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Protocol 3: In Vitro Anti-inflammatory Activity via Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals, a key mediator of inflammation.[17][18]
Objective: To evaluate the potential anti-inflammatory activity of a compound by measuring its nitric oxide scavenging capacity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing sodium nitroprusside in phosphate-buffered saline is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Incubation: The mixture is incubated at room temperature for a specified time to allow for NO generation and scavenging.
-
Griess Reagent Addition: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the mixture. This reagent reacts with nitrite, a stable product of NO, to form a colored azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured at 546 nm.
-
Data Analysis: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test samples with that of the control (without the test compound).
Visualizing the Mechanisms of Action
To better understand the biological processes influenced by these compounds, the following diagrams illustrate key pathways.
Caption: General mechanisms of antimicrobial action for quinoline-based compounds.
Caption: Simplified signaling pathway for quinoline-induced apoptosis.
Conclusion
The comparison between this compound and its parent quinoline underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in biological activity. While the quinoline scaffold itself is a versatile platform for developing bioactive compounds, the addition of two methyl groups in the 2 and 3 positions appears to modulate its properties, though a lack of direct comparative data for the parent this compound necessitates some extrapolation from its derivatives.
The available evidence suggests that while derivatives of this compound possess notable antifungal and some anticancer activities, they may not consistently surpass the potency of other substituted quinolines in antibacterial and broader anticancer applications. This highlights the nuanced role of methyl groups in influencing factors such as steric hindrance, electronic effects, and lipophilicity, all of which can alter the binding affinity of the molecule to its biological targets.
For researchers and drug development professionals, this guide emphasizes the importance of systematic structure-activity relationship studies. Further direct comparative investigations of this compound against quinoline across a standardized panel of biological assays are crucial to definitively elucidate the impact of this specific substitution pattern. Such studies will undoubtedly provide a clearer roadmap for the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.
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A Comparative Guide to X-ray Crystallography for the Structural Elucidation of 2,3-Dimethylquinoline Derivatives
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Specifically, 2,3-dimethylquinoline derivatives present a class of compounds where subtle changes in stereochemistry and conformation can drastically alter biological activity. Therefore, obtaining an unambiguous, high-resolution atomic structure is paramount.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structural elucidation of this compound derivatives against other powerful analytical techniques. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Gold Standard: Single-Crystal X-ray Crystallography
Modern single-crystal X-ray diffraction is a powerful and unambiguous analytical method for determining the absolute three-dimensional structure of a solid.[4] It remains the dominant technique for structural determination, accounting for the vast majority of structures deposited in crystallographic databases.[5][6]
The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice.[7][8] When a beam of monochromatic X-rays strikes the crystal, it is diffracted into a unique pattern of spots of varying intensities.[5][8] By measuring the geometry and intensity of this diffraction pattern, we can computationally reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the precise positions of each atom, bond lengths, bond angles, and torsional angles.[7][9]
Experimental Workflow: A Self-Validating System
The path from a synthesized compound to a refined crystal structure is a multi-step process that requires careful execution and includes several quality control checkpoints.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Protocol 1: Growing High-Quality Crystals of this compound Derivatives
The most critical and often challenging step is growing a single crystal suitable for diffraction—ideally 0.1-0.3 mm in each dimension, with no visible cracks or defects.[8]
-
Solvent Selection (The Causality): The choice of solvent is crucial. The ideal solvent will dissolve the compound when hot but not when cold.[10] For planar, aromatic systems like quinolines, solvents that promote π-π stacking interactions can be beneficial. A systematic screening approach is recommended.
-
Step 1a: Start with common organic solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene). In separate small vials, attempt to dissolve ~5-10 mg of your purified this compound derivative in a minimal amount of each solvent with gentle warming.
-
Step 1b: If a single solvent fails, employ a binary solvent system (e.g., ethanol-water, ethyl acetate-hexane). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (in which the compound is insoluble) until the solution becomes slightly turbid. Gentle warming should clarify the solution again.
-
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap that has a small puncture hole. Allow the solvent to evaporate over several days. This is often the simplest and most effective method.[11][12]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C).[13] Insulating the vessel can promote the formation of larger, higher-quality crystals.[13]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.[11] This is an excellent method for milligram quantities of material.[11]
-
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash them briefly with a cold solvent to remove any surface impurities and dry them.[10][13]
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not the only tool available. Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods offer complementary information, particularly regarding the molecule's behavior in solution and its electronic properties.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (1D & 2D) | Computational Chemistry (DFT) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Atomic connectivity, solution-state conformation, molecular dynamics, proton/carbon environments.[14][15] | Predicted geometries, electronic properties (HOMO/LUMO), vibrational frequencies, reaction pathways.[16][17] |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Sample Amount | ~0.1-10 mg (for crystal screening) | ~5-10 mg for ¹H, 20-50 mg for ¹³C.[15] | N/A |
| Key Advantages | Unambiguous determination of absolute structure and stereochemistry.[4] High precision. | Provides data on the molecule's structure and dynamics in a biologically relevant solution state.[6] Non-destructive.[18] | Predictive power. Can explore structures that are difficult to synthesize or crystallize. Complements experimental data.[16] |
| Key Limitations | Requires a high-quality single crystal, which can be difficult to obtain.[18] Provides a static picture of the molecule in the solid state.[19] | Does not provide precise bond lengths/angles. Structure is an average of conformations in solution. Limited by molecular size. | Model accuracy is dependent on the level of theory and basis set used. Does not replace experimental validation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the covalent structure (connectivity) of a molecule in solution.[15] For quinoline derivatives, ¹H and ¹³C NMR provide a detailed fingerprint of the chemical environment of each atom.[14][20]
-
1D NMR (¹H, ¹³C): Confirms the presence of expected functional groups and provides initial information on the molecular symmetry.
-
2D NMR (COSY, HSQC, HMBC): These experiments are vital for piecing together the molecular skeleton by identifying through-bond correlations between protons and carbons.[15] For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can definitively link the methyl groups to the C2 and C3 positions of the quinoline ring.
-
NOESY: This experiment identifies protons that are close to each other in space, providing crucial information about the molecule's preferred conformation in solution.[15] This is a key advantage over crystallography, which only shows the solid-state conformation.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and complementary tool.[16] DFT calculations can:
-
Optimize Geometry: Predict the lowest energy conformation of a molecule, which can be compared with experimental X-ray or NMR data.
-
Calculate Properties: Predict electronic properties like HOMO/LUMO energy gaps, molecular electrostatic potential surfaces, and vibrational frequencies, offering insights into the molecule's reactivity and spectroscopic behavior.[16][17]
-
Corroborate Data: Calculated NMR chemical shifts can be compared with experimental spectra to aid in signal assignment and structural confirmation.[20]
Making an Informed Decision: A Synergistic Approach
The choice of technique depends on the research question. While X-ray crystallography provides the ultimate proof of structure, a comprehensive understanding requires a synergistic approach.
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A Senior Application Scientist's Comparative Guide to 2,3-Dimethylquinoline: Cross-Referencing Experimental Data with PubChem
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoline scaffolds are a cornerstone for the development of therapeutic agents and functional materials. Their rigid structure and ability to intercalate with DNA have made them a privileged core in medicinal chemistry. This guide provides an in-depth technical comparison of 2,3-Dimethylquinoline, cross-referencing experimental data with the comprehensive PubChem database. We will delve into its physicochemical characteristics, and spectral properties, and explore its potential biological activities through the lens of related compounds, offering a comparative analysis with its isomer, 2,6-Dimethylquinoline, to highlight the subtle yet significant impact of substituent placement on molecular behavior.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor shift of a methyl group from the 3-position to the 6-position in the quinoline core imparts distinct physicochemical properties that influence solubility, membrane permeability, and ultimately, bioavailability. A comparative analysis of this compound and 2,6-Dimethylquinoline reveals these critical differences.
| Property | This compound | 2,6-Dimethylquinoline | Rationale for Significance |
| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₁N | Identical formula highlights the isomeric relationship. |
| Molecular Weight | 157.21 g/mol [1] | 157.22 g/mol [2] | Near-identical mass simplifies comparative biological testing on a molar basis. |
| Melting Point | 68.5 °C[3] | 57-59 °C | The higher melting point of the 2,3-isomer suggests a more stable crystal lattice, potentially due to more efficient packing facilitated by the adjacent methyl groups. This can influence solid-state formulation strategies. |
| Boiling Point | 263 °C[3] | 266-267 °C | The slightly higher boiling point of the 2,6-isomer may be attributed to increased intermolecular van der Waals forces arising from the more extended molecular shape. |
| logP (o/w) | 2.935 (estimated)[3] | Not explicitly found, but expected to be similar | The octanol-water partition coefficient (logP) is a critical predictor of a compound's lipophilicity and ability to cross biological membranes. A value around 3 suggests good membrane permeability. |
| Water Solubility | 121.2 mg/L (estimated)[3] | Low | Limited aqueous solubility is a common challenge for many quinoline derivatives and necessitates careful formulation design for biological applications. |
Spectroscopic Fingerprints: Elucidating Structure and Purity
Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. Here, we compare the key spectral features of this compound and 2,6-Dimethylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for the structural elucidation of organic molecules. The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Chemical Shifts (CDCl₃, ppm)
| Proton | This compound (Predicted) | 2,6-Dimethylquinoline (Experimental) |
| H4 | ~7.8 | 7.91 |
| H5 | ~7.6 | 7.55 |
| H7 | ~7.4 | 7.33 |
| H8 | ~7.9 | 7.82 |
| 2-CH₃ | ~2.6 | 2.73 |
| 3-CH₃ | ~2.4 | - |
| 6-CH₃ | - | 2.51 |
¹³C NMR Chemical Shifts (CDCl₃, ppm) [4]
| Carbon | This compound (Experimental)[4] | 2,6-Dimethylquinoline (Experimental)[5] |
| C2 | 156.4 | 158.1 |
| C3 | 129.5 | 121.6 |
| C4 | 134.7 | 135.8 |
| C4a | 127.8 | 127.9 |
| C5 | 128.3 | 126.5 |
| C6 | 125.8 | 136.2 |
| C7 | 128.7 | 129.9 |
| C8 | 126.9 | 128.3 |
| C8a | 146.1 | 147.2 |
| 2-CH₃ | 22.8 | 25.1 |
| 3-CH₃ | 19.4 | - |
| 6-CH₃ | - | 21.5 |
The proximity of the two methyl groups in this compound leads to a more shielded environment for the 3-CH₃ group, resulting in an upfield shift in both ¹H and ¹³C NMR spectra compared to the methyl groups in the 2,6-isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Vibration | This compound (Predicted) | 2,6-Dimethylquinoline (Experimental)[6] |
| C-H stretch (aromatic) | 3100-3000 cm⁻¹ | ~3050 cm⁻¹ |
| C-H stretch (aliphatic) | 3000-2850 cm⁻¹ | ~2950 cm⁻¹ |
| C=N stretch | ~1620 cm⁻¹ | ~1625 cm⁻¹ |
| C=C stretch (aromatic) | 1600-1450 cm⁻¹ | ~1600, 1500 cm⁻¹ |
The IR spectra of both isomers are expected to be broadly similar, with characteristic peaks for aromatic and aliphatic C-H stretching, as well as C=C and C=N stretching vibrations of the quinoline core.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
The mass spectra of both this compound and 2,6-Dimethylquinoline are dominated by the molecular ion peak (M⁺) at m/z 157.[7][8] A significant fragment at m/z 156 corresponds to the loss of a hydrogen atom (M-1), a common fragmentation pathway for alkyl-substituted aromatic compounds.[7] Another notable fragment at m/z 142 arises from the loss of a methyl group (M-15).[9] Studies on deuterated dimethylquinolines suggest that the fragmentation process involves ring expansion, with the position of the methyl group influencing the fragmentation pathways.[7]
Synthesis of this compound: A Step-by-Step Protocol
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[10] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol outlines the synthesis of this compound from aniline and crotonaldehyde.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution (concentrated)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Acid Catalyst: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by aniline. It also facilitates the cyclization and dehydration steps.
-
Gradual Addition: Slow addition of crotonaldehyde minimizes its self-polymerization, a common side reaction under acidic conditions, thereby improving the yield of the desired quinoline.[11]
-
Neutralization and Extraction: The basic workup deprotonates the quinoline nitrogen, rendering it more soluble in the organic solvent for efficient extraction.
Caption: Relationship between quinoline structure and biological activity.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of this compound with its isomer, 2,6-Dimethylquinoline, drawing upon experimental data and information from the PubChem database. The analysis of their physicochemical and spectral properties reveals the subtle yet significant impact of methyl group positioning. While a direct comparison of their biological activities is lacking in the current literature, the broader context of quinoline chemistry suggests that both isomers hold potential as scaffolds for the development of novel therapeutic agents.
Future research should focus on a direct, side-by-side evaluation of the antiproliferative activities of this compound and 2,6-Dimethylquinoline against a panel of cancer cell lines. Such studies would provide invaluable insights into the structure-activity relationships of dimethylated quinolines and guide the rational design of more potent and selective anticancer agents.
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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(n.d.). H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. Retrieved from [Link]
- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Hegde, V. R., et al. (1998). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 63(21), 7496-7498.
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ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). Quinoline, 2,3-dimethyl-. Retrieved from [Link]
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NIST. (n.d.). Quinoline, 2,6-dimethyl-. Retrieved from [Link]
- De Cremer, K., et al. (2014). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Molecules, 19(10), 15998-16013.
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ResearchGate. (n.d.). Accumulative results of the anti-proliferative activities for all the synthesized compounds. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dimethyl-quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). The antiproliferative activity of quinolines against C6, HeLa, and HT29.... Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. Retrieved from [Link]
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CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Retrieved from [Link]
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 745-758.
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SpectraBase. (n.d.). 2,6-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]
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Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. RSC Advances, 12(37), 24151-24171.
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A Senior Application Scientist's Guide to DFT and TD-DFT Calculations for Quinoline-Based Materials
For researchers, medicinal chemists, and materials scientists, quinoline and its derivatives represent a cornerstone of molecular design.[1] These nitrogen-containing heterocyclic compounds are not only prevalent in pharmaceuticals, including antimalarial and anticancer agents, but also pivotal in the development of organic electronics like OLEDs and chemosensors due to their unique photophysical properties.[1][2][3][4] Understanding and predicting the electronic structure and excited-state behavior of these materials is paramount for rational design and optimization.
This guide provides an in-depth comparison of computational methodologies, focusing on Density Functional Theory (DFT) for ground-state properties and its time-dependent extension (TD-DFT) for excited-state phenomena. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reliable computational protocol.
Pillar 1: The Theoretical Foundation - Why DFT and TD-DFT?
At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the properties of a molecule can be determined from its electron density. This approach is computationally more tractable than traditional wave function-based methods, making it ideal for the often large and complex quinoline derivatives.
-
DFT for Ground State: For properties like molecular geometry, orbital energies (HOMO/LUMO), and reaction energetics, DFT provides a remarkable balance of accuracy and computational cost.[5]
-
TD-DFT for Excited States: To understand UV-Vis absorption spectra, fluorescence, and other photophysical processes, we must model how the molecule responds to light. TD-DFT is the most widely applied ab initio tool for modeling the electronic spectra of organic molecules, calculating the vertical excitation energies that correspond to absorption maxima (λmax).[6][7]
The central challenge, and the focus of this guide, lies in selecting the appropriate functional and basis set, as the quality of the results is profoundly dependent on these choices.[6][8]
Pillar 2: The Computational Workflow - A Validating System
A successful computational study is not a single calculation but a systematic workflow. Each step builds upon the last, and understanding this progression is key to producing reliable, publishable data.
Pillar 3: Methodological Deep Dive - The "Why" Behind the "How"
Part A: Choosing the Right Tools - Functionals and Basis Sets
The accuracy of your calculation hinges on two critical choices: the exchange-correlation (XC) functional and the basis set.
1. Exchange-Correlation Functionals
The XC functional is an approximation of the complex electron exchange and correlation energies. For quinoline-based systems, which often feature π-conjugated systems and potential for intramolecular charge transfer (ICT), the choice is non-trivial.[3]
| Functional Class | Examples | Recommended Use Case for Quinolines | Rationale & Causality |
| Hybrid GGA | B3LYP, PBE0 | Ground-state geometries , initial screenings. | B3LYP is a robust workhorse for geometry optimizations.[4][9] PBE0 often provides a good description of ground state geometries and reasonable vertical excitation energies.[8][10] However, they can struggle with charge-transfer states. |
| Meta-GGA Hybrid | M06-2X | Excitation energies , especially for systems with complex electronic character. | M06-2X contains a high fraction of Hartree-Fock exchange (54%), which provides accurate excitation energies for problematic molecules and is a top performer in many benchmarks.[11] |
| Long-Range Corrected (LRC) | CAM-B3LYP, ωB97X-D | Strongly Recommended for TD-DFT. Essential for charge-transfer (CT) states. | Quinoline derivatives can exhibit significant ICT upon excitation.[3] Standard hybrids often underestimate CT excitation energies. LRC functionals apply different amounts of HF exchange at short and long inter-electron distances, correcting this deficiency.[7][12] CAM-B3LYP is frequently cited as yielding the most accurate description of excited states.[8][10][13][14] |
Expert Insight: For a new quinoline system, a pragmatic approach is to optimize the ground state geometry with a reliable hybrid like B3LYP or PBE0. Then, perform single-point TD-DFT calculations on this geometry using a panel of functionals, including a standard hybrid (PBE0), a meta-GGA (M06-2X), and an LRC functional (CAM-B3LYP), to compare their predictions against experimental data.
2. Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] For quinoline derivatives, a split-valence basis set with polarization and diffuse functions is the minimum standard for reliable results.
| Basis Set Component | Example | Purpose & Rationale |
| Core Representation | 6-31G, 6-311G | Describes the core electrons. 6-311G (triple-zeta) is more flexible and generally more accurate than 6-31G (double-zeta). |
| Polarization Functions | (d,p) or ** | Adds functions with higher angular momentum (d-functions on heavy atoms, p-functions on H). Causality: Allows orbitals to change shape and polarize, which is critical for describing chemical bonds accurately. |
| Diffuse Functions | +G or ++G | Adds spatially extended functions. Causality: Essential for describing the "tail" of the electron density, which is crucial for anions, Rydberg states, and the accurate calculation of excited states.[16] For TD-DFT, at least one + is highly recommended. |
Recommended Starting Point: 6-311+G(d,p). This basis set provides a robust combination of accuracy and computational efficiency for molecules the size of typical quinoline derivatives.[7][9]
Part B: Incorporating the Environment - Solvent Effects
Most experimental data for quinoline materials is collected in solution. Failing to account for the solvent is a primary source of discrepancy between theoretical and experimental results.
The Polarizable Continuum Model (PCM) is the most common approach.[7] It treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.[17] For systems where explicit hydrogen bonding is critical, a hybrid QM/MM approach might be necessary, though this comes at a significantly higher computational cost.[18][19]
Expert Insight: Always use a solvent model (e.g., IEF-PCM) in both the final geometry optimization and the subsequent TD-DFT calculation. Specify the solvent used in the corresponding experimental work (e.g., Chloroform, DMSO, Methanol).[14][20]
Pillar 4: A Practical Protocol & Comparative Analysis
Here we outline a step-by-step protocol for calculating the UV-Vis spectrum of a hypothetical quinoline derivative, "Compound Q".
Objective: Predict the primary absorption wavelength (λmax) of Compound Q in methanol and compare the performance of three different functionals.
Experimental Protocol:
-
Structure Input: Build the 3D structure of Compound Q in a molecular editor and perform an initial clean-up using molecular mechanics.
-
DFT Geometry Optimization:
-
Software: Gaussian, ORCA, etc.
-
Calculation Type: Geometry Optimization & Frequencies
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvent Model: IEFPCM, Solvent=Methanol
-
Self-Correction: After the optimization, confirm that the frequency calculation yields zero imaginary frequencies. This validates that the structure is a true energy minimum.
-
-
TD-DFT Single-Point Calculation:
-
Use the optimized geometry from the previous step.
-
Calculation Type: TD-SCF (or TD-DFT)
-
Functionals to Compare: PBE0, M06-2X, CAM-B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvent Model: IEFPCM, Solvent=Methanol
-
Number of States: Request at least 10 states to ensure the main transitions are captured.
-
-
Data Analysis:
-
For each TD-DFT calculation, identify the excitation with the largest oscillator strength (f). This corresponds to the most intense electronic transition.
-
Record the excitation energy (in eV) and the corresponding wavelength (λ, in nm).
-
Visualize the molecular orbitals involved in this transition (e.g., HOMO to LUMO) to characterize it (e.g., π → π, n → π, ICT).
-
Comparative Data Table (Hypothetical Results for Compound Q)
| Method | HOMO-LUMO Gap (eV) | λmax (nm) | Oscillator Strength (f) | Deviation from Exp. (nm) |
| Experimental | N/A | 350 | N/A | 0 |
| TD-PBE0 | 4.15 | 365 | 0.85 | +15 |
| TD-M06-2X | 4.50 | 345 | 0.82 | -5 |
| TD-CAM-B3LYP | 4.65 | 352 | 0.88 | +2 |
Based on this hypothetical data, CAM-B3LYP provides the closest agreement with the experimental absorption maximum, which is consistent with benchmark studies on organic dyes.[7][10][21]
Conclusion
DFT and TD-DFT are powerful, indispensable tools for the study of quinoline-based materials. However, they are not "black boxes." A scientifically sound application requires a deep understanding of the underlying theory and a methodical approach to selecting functionals, basis sets, and environmental models. By following the principles of causality and self-validation outlined in this guide, researchers can move from simple calculation to genuine insight, accelerating the discovery and design of next-generation pharmaceuticals and materials.
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Scheurer, C., & List, N. H. (2016). Solvent Effects on Electronic Excitations of an Organic Chromophore. Journal of Chemical Theory and Computation, 12(4), 1735–1745. [Link]
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Dos Santos, C. M., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. Journal of Molecular Structure, 1146, 653-660. [Link]
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Kaya, M. F., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1301, 137350. [Link]
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Loos, P.-F., et al. (2024). Reference CC3 Excitation Energies for Organic Chromophores: Benchmarking TD-DFT, BSE/GW and Wave Function Methods. arXiv preprint arXiv:2407.09060. [Link]
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Guido, C. A., et al. (2014). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. Journal of Chemical Theory and Computation, 10(1), 385–395. [Link]
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You, Z.-Q., & Herbert, J. M. (2016). Solvent effects on excitation energies obtained using the state-specific TD-DFT method with a polarizable continuum model based on constrained equilibrium thermodynamics. Physical Chemistry Chemical Physics, 18(3), 2243-2253. [Link]
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Mewes, J.-M., & Dreuw, A. (2022). Benchmarking Charge-Transfer Excited States in TADF Emitters: ΔDFT Outperforms TD-DFT for Emission Energies. Journal of Chemical Theory and Computation, 18(10), 6161-6176. [Link]
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Hahn, K. M., et al. (2011). Experimental and DFT Studies: Novel Structural Modifications Greatly Enhance the Solvent Sensitivity of Live Cell Imaging Dyes. Journal of the American Chemical Society, 133(26), 10175–10182. [Link]
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Sakr, M. A. S., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Journal of Chemistry, 2022, 1784406. [Link]
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Ren, J., et al. (2019). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 24(18), 3273. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of Different Substituted Quinolines: A Technical Guide
The quinoline scaffold represents a cornerstone in the annals of antimicrobial chemotherapy. From the serendipitous discovery of nalidixic acid to the rationally designed potency of modern fluoroquinolones, this bicyclic heterocyclic system has proven to be a remarkably versatile template for the development of agents targeting a wide array of microbial pathogens.[1][2] However, the relentless evolution of antimicrobial resistance necessitates a continuous and sophisticated approach to the design of new therapeutic agents.[3] This guide provides a comparative analysis of the antimicrobial efficacy of various classes of substituted quinolines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their performance. It is intended for researchers, scientists, and drug development professionals engaged in the critical pursuit of novel anti-infective agents.
The Architectural Blueprint: Understanding the Quinolone Core and its Substituents
The antimicrobial prowess of a quinoline derivative is not inherent to the core structure alone but is exquisitely defined by the nature and position of its substituents. A deep understanding of these structure-activity relationships is paramount for the rational design of next-generation quinolones with enhanced potency, expanded spectra, and the ability to circumvent existing resistance mechanisms.[1][4]
Key positions on the quinoline ring that critically influence antimicrobial activity include:
-
N1 Position: Substitution at this position is crucial for antibacterial activity. The introduction of a cyclopropyl group, for instance, is known to significantly enhance overall potency.[1]
-
C3 Position: The carboxylic acid moiety at this position is essential for the binding of the quinolone to the DNA-gyrase complex and is a hallmark of most antibacterial quinolones.
-
C6 Position: The presence of a fluorine atom at this position is a defining feature of the highly successful fluoroquinolone class, contributing to increased cell penetration and enhanced activity against a broad spectrum of bacteria.[1][5]
-
C7 Position: Substitutions with cyclic amines, such as piperazine or pyrrolidine rings, at this position significantly impact the antimicrobial spectrum and potency. These groups can enhance activity against both Gram-positive and Gram-negative bacteria.[4][6]
-
C8 Position: Modifications at this position can influence the pharmacokinetic profile and reduce the potential for phototoxicity.
The strategic combination of these substituents dictates the compound's interaction with its molecular targets and its ability to overcome microbial defenses.
Major Classes of Antimicrobial Quinolines: A Comparative Overview
The Fluoroquinolones: The Workhorses of Antibacterial Therapy
The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents characterized by a fluorine atom at the C6 position of the quinoline ring.[5] Their evolution from the first-generation nalidixic acid has led to subsequent generations with progressively broader spectra of activity and improved pharmacokinetic properties.[5][6]
Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are critical for DNA replication, repair, and recombination. In Gram-negative bacteria, DNA gyrase is often the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[7][9][10] By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.[8][11]
Logical Relationship: Fluoroquinolone Mechanism of Action
Caption: Mechanism of action of fluoroquinolone antibiotics.
8-Hydroxyquinolines: A Different Mode of Attack
8-Hydroxyquinoline and its derivatives represent another important class of quinoline-based antimicrobials with a distinct mechanism of action. These compounds exhibit broad-spectrum activity against bacteria, fungi, and some viruses.[12]
Mechanism of Action: The primary antimicrobial mechanism of 8-hydroxyquinolines is attributed to their ability to chelate metal ions.[12][13] By sequestering essential metal ions like iron, zinc, and copper, they disrupt vital cellular processes, including enzymatic reactions and membrane stability.[13][14] This metal chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species, contributing to their antimicrobial effect.[14]
Comparative Antimicrobial Efficacy: A Data-Driven Perspective
The antimicrobial efficacy of different substituted quinolines is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following table summarizes representative MIC values for key quinoline derivatives against a panel of clinically relevant bacterial pathogens.
| Quinoline Derivative | Class | Escherichia coli (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) |
| Nalidixic Acid | 1st Gen. Quinolone | 0.50 - 64[15] | 0.25[15] | 700[15] |
| Ciprofloxacin | Fluoroquinolone | 0.013 - 1[15] | 0.125 - 8[15] | 0.15 - >32[15] |
| Levofloxacin | Fluoroquinolone | ≤ 0.06 - 2[15] | 0.06 - >8.0[15] | 0.5 - >512[15] |
| Moxifloxacin | Fluoroquinolone | 4 - 8[15] | 0.064 - 0.5[15] | 1 - >32[15] |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline | - | 3.44 - 13.78[12] | - |
Note: MIC values can exhibit significant variation depending on the specific bacterial strain and the testing methodology employed.
Experimental Protocols: Ensuring Methodological Rigor
The accurate and reproducible determination of antimicrobial efficacy is fundamental to the drug development process. Adherence to standardized protocols is crucial for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[16][17][18]
Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent against bacteria that grow aerobically.[17][18]
1. Preparation of Quinolone Solutions:
- Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
- Suspend the colonies in a sterile broth or saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the diluted quinoline compounds with the prepared bacterial inoculum.
- Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.
Workflow: Antimicrobial Susceptibility Testing
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Substituted quinolines remain a highly promising and clinically significant class of antimicrobial agents.[1][2] The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of novel derivatives.[4] While fluoroquinolones continue to be mainstays in the treatment of bacterial infections, the emergence of resistance underscores the urgent need for innovation.[3][19] Exploring alternative quinoline scaffolds, such as 8-hydroxyquinolines with their distinct metal-chelating mechanism, and developing hybrid molecules that combine the quinoline core with other pharmacophores are promising strategies to combat multidrug-resistant pathogens. A continued, multidisciplinary effort integrating synthetic chemistry, microbiology, and pharmacology will be essential to unlock the full therapeutic potential of this remarkable heterocyclic scaffold and ensure its enduring legacy in the fight against infectious diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethylquinoline
This guide provides essential safety and logistical information for the handling and disposal of 2,3-Dimethylquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our commitment is to your safety, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Section 1: A Proactive Hazard Assessment of this compound
| Potential Hazard | Associated Risk & Rationale | Primary Control Measures |
| Carcinogenicity & Mutagenicity | The parent compound, quinoline, is a suspected carcinogen and mutagen.[2] Chronic exposure, even at low levels, could lead to irreversible health effects. The primary goal is to minimize all routes of exposure (inhalation, dermal, ingestion) to the lowest possible level. | Engineering: All handling must occur in a certified chemical fume hood. PPE: Chemical-resistant gloves and a lab coat are mandatory to prevent skin contact. |
| Acute Toxicity / Irritation | Aromatic amines and quinoline isomers are known to cause serious skin and eye irritation.[4] Inhalation can lead to respiratory tract irritation.[4] Direct contact can cause chemical burns.[2] | Engineering: Use of a fume hood mitigates inhalation risk. Eyewash stations and safety showers must be immediately accessible.[5] PPE: Chemical splash goggles are required at a minimum. Gloves and protective clothing are essential. |
| Inhalation Hazard | While a solid at room temperature, this compound can be aerosolized, and its parent compound has a recommended Workplace Environmental Exposure Limit (WEEL) of just 0.001 ppm, indicating significant risk from vapor or dust.[2] | Engineering: A chemical fume hood is the primary barrier. PPE: Respiratory protection is required for any work outside of a fume hood or during spill cleanup. |
Section 2: The Hierarchy of Controls: A Foundational Safety Principle
Before detailing PPE, it is crucial to understand its place in the hierarchy of safety controls. PPE is the last line of defense. The most effective safety strategies involve eliminating the hazard or implementing engineering and administrative controls to minimize exposure.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Section 3: Mandatory Engineering and Administrative Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[5][6] This is the primary engineering control to prevent inhalation of dust or vapors.
-
Designated Area: All work with this compound should be performed in a designated area of the lab, clearly marked with hazard signs.
-
Emergency Equipment: A safety shower and eyewash station must be located in the immediate work area and tested regularly.[5]
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with this compound must be written and approved. All personnel must be trained on this SOP before beginning work.
Section 4: Personal Protective Equipment (PPE) Protocol
The selection of PPE depends on the specific task being performed. The following decision workflow provides a guide for ensuring adequate protection at all times.
Caption: PPE selection workflow for handling this compound.
Step-by-Step PPE Selection and Use
1. Eye and Face Protection:
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory for all tasks.[6]
-
Enhanced Requirement: For handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[7]
2. Skin and Body Protection:
-
Lab Coat: A clean, buttoned, full-length laboratory coat is required.
-
Gloves - A Critical Choice: Standard disposable nitrile gloves offer poor resistance to aromatic amines and should only be considered for incidental splash protection, not direct or prolonged contact.[5][6]
-
For routine, small-scale work: Double-gloving with nitrile gloves (minimum 5 mil thickness) is a minimum requirement. The outer glove must be removed and replaced immediately upon any sign of contamination. Inspect gloves for any defects before each use.[7]
-
For direct handling or prolonged tasks: A multi-layer laminated film glove (e.g., Ansell Barrier®) should be worn.[8] For improved dexterity and physical protection, an outer nitrile or neoprene glove can be worn over the laminated glove.
-
-
Chemical-Resistant Apron: An apron made of rubber or another resistant material should be worn over the lab coat during large-scale transfers or when splash potential is high.
3. Respiratory Protection:
-
Standard Operations: When all work is conducted within a certified chemical fume hood, respiratory protection is not typically required.
-
When Required: A NIOSH-approved respirator with organic vapor cartridges is necessary under the following conditions:[5]
-
When weighing or handling the material outside of a fume hood.
-
During the cleanup of a significant spill.
-
If symptoms of respiratory irritation are experienced.
-
All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).
-
Section 5: Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Don all required PPE as determined by the workflow diagram. Ensure the fume hood is functioning correctly.
-
Weighing: If possible, weigh the solid material directly into a tared container within the fume hood. If using an external balance, weigh into a sealed container, and only open it inside the hood.
-
Transfers: Use a spatula for solid transfers. For liquids, use a dedicated pipette or syringe. Perform all transfers over a tray lined with absorbent material to contain any small drips.
-
Post-Handling: After use, thoroughly decontaminate the work area. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[2]
Emergency Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a fume hood.
-
Don PPE: Before attempting cleanup, don the appropriate emergency PPE, including a respirator.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[2] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5] Use non-sparking tools if a flammable solvent is present.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Disposal Plan
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2]
-
Segregation: All waste containing this compound (excess material, contaminated absorbents, disposable labware, gloves) must be segregated as hazardous waste.[5]
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.
References
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. NJ.gov. Available at: [Link]
-
Scribd. (n.d.). HC004A Amines Aromatic 1. Scribd. Available at: [Link]
-
Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets Quinoline Impurity 1. Cleanchem Laboratories. Available at: [Link]
-
SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]
-
NIOSH. (n.d.). Amines, Aromatic: Method 2002. CDC.gov. Available at: [Link]
-
CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove. CP Lab Safety. Available at: [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]
-
The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. The Good Scents Company. Available at: [Link]
Sources
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
